molecular formula C5H6O4 B041745 Monomethyl maleate CAS No. 3052-50-4

Monomethyl maleate

Cat. No.: B041745
CAS No.: 3052-50-4
M. Wt: 130.10 g/mol
InChI Key: NKHAVTQWNUWKEO-UHFFFAOYSA-N
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Description

Monomethyl maleate is a high-purity, unsaturated ester derivative of maleic acid, serving as a critical building block and monomer in advanced materials and organic synthesis research. Its primary research value lies in its application as a co-monomer for the synthesis of functional polymers, including water-soluble resins, plasticizers, and hydrogels. The molecule's electron-deficient double bond, activated by the adjacent carbonyl groups, makes it a highly reactive dienophile in Diels-Alder cycloaddition reactions and a potent Michael acceptor for nucleophilic addition, enabling the creation of complex molecular architectures and functionalized materials. Researchers utilize this compound to introduce carboxylic acid functionality into polymer backbones, which can be further modified to alter material properties such as hydrophilicity, adhesion, and pH-responsiveness. Its single ester group, compared to its dimethyl counterpart, offers a unique balance of reactivity and polarity, making it invaluable for studying structure-property relationships in polymer science and for developing novel biomaterials, drug delivery systems, and specialty coatings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3052-50-4

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

4-methoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)

InChI Key

NKHAVTQWNUWKEO-UHFFFAOYSA-N

SMILES

COC(=O)C=CC(=O)O

Isomeric SMILES

COC(=O)/C=C/C(=O)O

Canonical SMILES

COC(=O)C=CC(=O)O

melting_point

144.5°C

Other CAS No.

3052-50-4
2756-87-8

physical_description

Solid

Pictograms

Irritant

Synonyms

(2Z)-2-Butenedioic Acid 1-Methyl Ester;  (2Z)-2-Butenedioic Acid Monomethyl Ester ;  ;  Maleic Acid Methyl Ester;  (Z)-4-Methoxy-4-oxobut-2-enoic Acid;  (Z)-4-Methoxy-4-oxobut-2-enoic Acid;  Hydrogen Methyl Maleate;  Methyl Hydrogen (2Z)-2-Butendioate;  Meth

Origin of Product

United States

Foundational & Exploratory

Monomethyl Maleate (CAS 3052-50-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl maleate (B1232345) (CAS 3052-50-4), the monomethyl ester of maleic acid, is a versatile chemical intermediate with significant applications in polymer chemistry. While it serves as a monomer in the production of various copolymers, its primary relevance to the drug development field lies in its role as a key precursor to its biologically active isomer, monomethyl fumarate (B1241708). This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of monomethyl maleate. Crucially, it elucidates the isomerization process to monomethyl fumarate and details the latter's mechanisms of action as a therapeutic agent, focusing on the Nrf2 and GPR109A signaling pathways. This document aims to be a comprehensive resource for researchers and professionals in the field, providing detailed experimental protocols and clear visual representations of key processes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a slightly sweet odor.[1] It is soluble in organic solvents such as ethanol (B145695) and ether, but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3052-50-4[2][3][4][5][6][7]
IUPAC Name (2Z)-4-methoxy-4-oxobut-2-enoic acid[8]
Synonyms Maleic acid monomethyl ester, Methyl hydrogen maleate[2][3][4][5][6][7][8]
Molecular Formula C₅H₆O₄[2][3][4][5][6][7]
Molecular Weight 130.10 g/mol [3][4][6]
Melting Point 93 °C (decomposes)[9]
Boiling Point 250.0 ± 23.0 °C at 760 mmHg[9]
Density 1.26 g/cm³[7]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows characteristic fragmentation patterns.

m/zRelative Intensity (%)
54.099.99
113.081.13
26.071.96
31.031.96
29.023.71
Data obtained from PubChem.[8]
NMR Spectroscopy

Experimental Protocols

Synthesis of this compound from Maleic Anhydride (B1165640)

This compound is synthesized via the esterification of maleic anhydride with methanol (B129727).[10][11][12][13] This reaction is typically a straightforward ring-opening alcoholysis.

Materials:

  • Maleic anhydride

  • Methanol

  • Reaction flask with a stirrer and reflux condenser

Procedure:

  • In a reaction flask, dissolve maleic anhydride in methanol. A slight excess of methanol can be used to ensure complete reaction.[12]

  • The reaction is exothermic and can be initiated by gentle heating to approximately 50-60°C.[14] Once initiated, the reaction can proceed without further heating.

  • Stir the reaction mixture at a controlled temperature, typically between 45-90°C, for a period of 30 to 60 minutes.[12]

  • The completion of the reaction can be monitored by the disappearance of solid maleic anhydride.

  • The resulting product is this compound, which can be used directly in the next step or purified if necessary.

G Maleic Anhydride Maleic Anhydride Reaction Flask Reaction Flask Maleic Anhydride->Reaction Flask Methanol Methanol Methanol->Reaction Flask Stirring & Heating Stirring & Heating Reaction Flask->Stirring & Heating This compound This compound Stirring & Heating->this compound

Synthesis of this compound
Isomerization of this compound to Monomethyl Fumarate

The biologically active isomer, monomethyl fumarate, is obtained through the isomerization of this compound. This can be achieved using a catalyst.[10][11][12]

Materials:

  • This compound

  • Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, SnCl₄, TiCl₄) or another isomerization agent (e.g., fumaryl (B14642384) chloride, thiourea).[10][11][14]

  • Solvent (e.g., toluene (B28343), ethyl acetate).[10][11]

  • Reaction flask with a stirrer and reflux condenser.

Procedure:

  • To the reaction mixture containing this compound, add a suitable solvent such as toluene or ethyl acetate.[10][11]

  • Introduce the Lewis acid catalyst to the solution.[10]

  • Heat the reaction mixture to a temperature between 70-100°C and maintain for several hours (e.g., 4-5 hours).[11][13]

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, NMR) to confirm the conversion to monomethyl fumarate.

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.[13]

G This compound This compound Solvent & Heat Solvent & Heat This compound->Solvent & Heat Catalyst Catalyst Catalyst->Solvent & Heat Monomethyl Fumarate Monomethyl Fumarate Solvent & Heat->Monomethyl Fumarate

Isomerization to Monomethyl Fumarate

Applications in Polymer Chemistry

This compound is utilized as an unsaturated monomer in the synthesis of various polymers. It can be copolymerized with other monomers to produce materials with specific properties. For instance, it is used in the manufacturing of unsaturated polyester (B1180765) resins.[3][4]

Relevance in Drug Development: The Role of Monomethyl Fumarate

While this compound itself is not known to be biologically active, its isomer, monomethyl fumarate , is the active metabolite of the approved multiple sclerosis drug, dimethyl fumarate.[15] Therefore, the primary interest of drug development professionals in this compound is as a direct precursor to monomethyl fumarate.

Mechanism of Action of Monomethyl Fumarate

Monomethyl fumarate exerts its therapeutic effects through two primary signaling pathways:

Monomethyl fumarate is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The mechanism of activation involves the S-alkylation of Keap1, an inhibitor of Nrf2.[15] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. This pathway is crucial for cellular defense against oxidative stress and inflammation.[15][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMF MMF Keap1 Keap1 MMF->Keap1 S-alkylation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds Gene Expression Antioxidant & Cytoprotective Genes ARE->Gene Expression Activates

Nrf2 Signaling Pathway Activation

Monomethyl fumarate is also an agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][17] This receptor is expressed on various immune cells, including keratinocytes and Langerhans cells in the skin.[1][17] Activation of GPR109A by monomethyl fumarate is involved in its anti-inflammatory effects and is also associated with the common side effect of flushing.[1][17] The downstream signaling involves the production of prostanoids like prostaglandin (B15479496) E2 (PGE2) through the activation of cyclooxygenase-2 (COX-2).[17]

G MMF MMF GPR109A GPR109A Receptor MMF->GPR109A Agonist COX2 COX-2 GPR109A->COX2 Activates PGE2 Prostaglandin E2 COX2->PGE2 Produces Biological Effects Anti-inflammatory effects, Flushing PGE2->Biological Effects

GPR109A Signaling Pathway

Safety and Handling

This compound is classified as a skin and eye irritant.[18] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[18] It is recommended to work in a well-ventilated area.[18] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 3052-50-4) is a valuable chemical intermediate, particularly in the synthesis of polymers. For the drug development community, its significance is intrinsically linked to its role as a direct precursor to the biologically active monomethyl fumarate. A thorough understanding of its synthesis, properties, and the subsequent isomerization to monomethyl fumarate is crucial for the development of fumarate-based therapeutics. The detailed mechanisms of action of monomethyl fumarate via the Nrf2 and GPR109A pathways highlight the therapeutic potential of this class of compounds in treating diseases with inflammatory and oxidative stress components. This guide provides a foundational resource for scientists and researchers working with or interested in this important molecule.

References

Monomethyl Maleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Monomethyl maleate (B1232345), also known as methyl hydrogen maleate, is an organic compound that serves as a versatile intermediate and monomer in various chemical syntheses. With the chemical formula C5H6O4, it is the monoester of maleic acid and methanol (B129727).[1] Its structure, featuring a carboxylic acid, an ester, and a reactive carbon-carbon double bond, imparts a unique combination of properties that make it a valuable building block in the production of polymers, resins, and specialty chemicals.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of monomethyl maleate, detailed experimental protocols, and key reactivity pathways to support its application in research and development.

Core Chemical and Physical Properties

This compound is typically described as a colorless to pale yellow liquid or a solid, a discrepancy that arises from conflicting reports in the literature regarding its melting point.[1][2] The data suggest that the pure cis-isomer is a liquid at room temperature, while the higher reported melting points may be attributed to the presence of the isomeric monomethyl fumarate (B1241708) or decomposition upon heating.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H6O4[1]
Molecular Weight 130.10 g/mol [1][4]
IUPAC Name (2Z)-4-methoxy-4-oxobut-2-enoic acid[4]
CAS Number 3052-50-4[1]
Appearance Colorless to pale yellow liquid or solid-liquid mixture[1][2]
Melting Point -37 °C or 93 °C (with decomposition)[1][5]
Boiling Point 160 °C to 250 °C at 760 mmHg[1][5]
Density ~1.26 g/cm³[1][5]
Refractive Index ~1.468[5]
Solubility Soluble in ethanol, ether, and other organic solvents; limited solubility in water.[2]

Chemical Reactivity and Signaling Pathways

The chemical behavior of this compound is dictated by its three primary functional groups: the carboxylic acid, the methyl ester, and the cis-alkene.

  • Esterification and Hydrolysis: The carboxylic acid group can undergo further esterification to yield dimethyl maleate.[6] Conversely, the methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and methanol.

  • Polymerization: As an unsaturated monomer, this compound can participate in polymerization reactions, often initiated by heat or catalysts, to form polymaleate resins.[7] It can be copolymerized with other monomers like styrene (B11656) or methyl acrylate (B77674) to modify polymer properties.[7]

  • Isomerization: The cis-double bond of this compound can be isomerized to the more stable trans-isomer, monomethyl fumarate. This reaction is often catalyzed by heat or chemical agents like fumaryl (B14642384) chloride.[8]

  • Addition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions and undergo Michael additions with nucleophiles.[6]

Below is a diagram illustrating the synthesis of this compound from maleic anhydride (B1165640).

Synthesis Synthesis of this compound MA Maleic Anhydride MMM This compound MA->MMM Ring Opening (Nucleophilic Acyl Substitution) MeOH Methanol MeOH->MMM

Caption: Synthesis of this compound.

The following diagram illustrates the base-catalyzed hydrolysis of this compound.

Hydrolysis Hydrolysis of this compound MMM This compound MaleicAcid Maleic Acid MMM->MaleicAcid Methanol Methanol MMM->Methanol H2O Water (H₂O) H2O->MaleicAcid Base Base (e.g., NaOH) Base->MaleicAcid

Caption: Hydrolysis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet (broad)1HCarboxylic acid proton (-COOH)
~6.4Doublet1HOlefinic proton (-CH=)
~6.2Doublet1HOlefinic proton (=CH-)
~3.8Singlet3HMethyl ester protons (-OCH₃)

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~166Ester carbonyl carbon (-COO-)
~165Carboxylic acid carbonyl carbon (-COOH)
~134Olefinic carbon (-CH=)
~130Olefinic carbon (=CH-)
~52Methyl ester carbon (-OCH₃)

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3000 (broad)O-H stretch (carboxylic acid)
~1720 (strong)C=O stretch (ester and carboxylic acid)
~1640C=C stretch (alkene)
~1200-1300C-O stretch (ester and carboxylic acid)

Note: Data interpreted from spectra available in supporting information from The Royal Society of Chemistry.[9]

Table 5: Mass Spectrometry Data (GC-MS) for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment
5499.99[C₃H₂O]⁺
11381.13[M - OH]⁺
2671.96[C₂H₂]⁺
3131.96[OCH₃]⁺
2923.71[CHO]⁺

Source: PubChem.[4]

Experimental Protocols

The following protocols provide standardized methods for the synthesis, purification, and analysis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures describing the alcoholysis of maleic anhydride.[3]

  • Materials: Maleic anhydride, anhydrous methanol.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (1.0 equivalent).

    • Slowly add anhydrous methanol (1.1 equivalents) to the flask while stirring. The reaction is exothermic and the temperature may rise.[8]

    • Once the initial reaction subsides, heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain for 1-2 hours to ensure complete conversion.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

    • Once the reaction is complete, cool the mixture to room temperature. The resulting product is crude this compound, which can be used directly or purified further.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus: Standard vacuum distillation setup.

  • Procedure:

    • Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.

    • Transfer the crude this compound to the distillation flask.

    • Apply vacuum and gently heat the flask using an oil bath.

    • Collect the fraction that distills at the appropriate boiling point and pressure (the boiling point will be lower than the atmospheric boiling point of 160 °C).

    • The purified product should be a colorless liquid.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method adaptable for this compound based on protocols for related acidic compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting condition could be 98:2 aqueous buffer to organic solvent.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak corresponding to this compound to determine its purity relative to other components.

Protocol 4: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10-25 °C/min to a final temperature of 250 °C.

    • Final hold: Maintain 250 °C for 2-5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 25 to 200.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

  • Analysis: Inject the sample and compare the resulting mass spectrum with known fragmentation patterns for this compound.[4]

The workflow for synthesis and analysis is summarized in the diagram below.

Workflow Synthesis and Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis Synthesis Synthesis (Maleic Anhydride + Methanol) Purification Purification (Vacuum Distillation) Synthesis->Purification Purity Purity Analysis (HPLC) Purification->Purity Structure Structural Confirmation (NMR, IR, GC-MS) Purity->Structure FinalProduct Purified this compound Structure->FinalProduct

Caption: Experimental Workflow.

Safety and Handling

This compound is classified as an irritant.[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

Handle this compound in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to the Physical Properties of Monomethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl maleate (B1232345), also known as maleic acid monomethyl ester, is an organic compound with the chemical formula C5H6O4.[1][2] It is an unsaturated monomer belonging to the glycol ether group.[1] This compound serves as a crucial intermediate and building block in various chemical syntheses, including the production of polymers and resins.[3][4] Its utility is notable in the manufacturing of polyvinyl alcohol with high resistance to water vapor and as a copolymerization agent.[1][5] In the pharmaceutical context, it is a precursor to monomethyl fumarate (B1241708), the active metabolite of drugs like dimethyl fumarate and diroximel fumarate, which are used in the treatment of multiple sclerosis.[6][7] This guide provides a comprehensive overview of the core physical properties of monomethyl maleate, detailed experimental protocols, and visual representations of its synthesis and isomeric relationship to support research and development activities.

Core Physical and Chemical Properties

The physical properties of this compound have been reported with some variability across different sources, particularly concerning its physical state at room temperature, melting point, and boiling point. This section consolidates the available data to provide a comparative overview.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. It is important to note the discrepancies in reported values, which may arise from different experimental conditions or the presence of impurities.

PropertyValueSource(s)
Molecular Formula C5H6O4[1][2]
Molecular Weight 130.1 g/mol [1][2]
Physical Form Colorless liquid, Oil, Solid, or Solid-Liquid Mixture[1][2][8]
Melting Point -37 °C[1]
93 °C (decomposes)[1][4][5][9][10][11]
144.5 °C[2][8]
Boiling Point 160 °C[1]
250.0 ± 23.0 °C (Predicted)[1][5][10][11]
Density 1.26 g/cm³[1][5][11]
1.2457 g/cm³ @ 20 °C[9]
1.2520 g/cm³ @ 20 °C[10]
Refractive Index 1.4620 - 1.4660[1][5][11]
1.469[10]
Solubility Water: Limited, 3.685 x 10⁴ mg/L @ 25 °C (estimated)[3][12]
Organic Solvents: Soluble in ethanol (B145695) and ether.[3]
Other: Slightly soluble in Chloroform and Methanol; Sparingly soluble in Ethyl Acetate.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis of this compound and the determination of its thermal properties.

Synthesis of this compound via Alcoholysis of Maleic Anhydride (B1165640)

This compound can be readily prepared by the reaction of maleic anhydride with methanol.[1][5][6]

Materials and Equipment:

  • Maleic Anhydride

  • Methanol

  • Reaction vessel with stirring capability (e.g., round-bottom flask with magnetic stirrer)

  • Temperature control system (e.g., water bath)

Procedure:

  • To a reaction vessel, add the desired amount of maleic anhydride raw material.

  • Add approximately 90% of the stoichiometric amount of methyl alcohol to the vessel.[1][5]

  • Stir the mixture until the maleic anhydride is completely dissolved.[1][5]

  • Add the remaining 10% of methyl alcohol to the mixture and continue to stir for an additional 30 minutes.[1][5]

  • The reaction can be conducted at room temperature or maintained within a temperature range of 30 to 55 °C.[1][5]

  • Maintain a constant stirring speed of 30 to 60 revolutions per minute throughout the reaction.[1][5]

  • The total duration of the alcoholysis reaction should not exceed one hour.[1][5]

  • The final product is a transparent, viscous liquid at room temperature, identified as this compound.[1][5]

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for studying thermal transitions such as melting point and decomposition.[7]

Principle: The DSC instrument measures the heat flow to or from a sample as it is subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a detectable difference in heat flow compared to the inert reference material. This event is recorded as a peak on the DSC thermogram.[7]

General Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan (typically aluminum).

  • Reference Preparation: An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting and decomposition points. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Data Acquisition: The temperature program is initiated. The differential heat flow between the sample and the reference is measured and plotted against temperature.

  • Data Analysis: The resulting thermogram is analyzed. An endothermic peak typically corresponds to a melting transition. The onset temperature of this peak is often taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and relationships involving this compound.

G Synthesis of this compound MA Maleic Anhydride Reaction Alcoholysis Reaction (RT or 30-55 °C, <1 hr) MA->Reaction MeOH Methanol MeOH->Reaction MMM This compound Reaction->MMM

Caption: Experimental workflow for the synthesis of this compound.

G Isomeric Relationship and Pharmaceutical Relevance MMM This compound (cis-isomer) Isomerization Isomerization MMM->Isomerization HCl or other catalysts MMF Monomethyl Fumarate (trans-isomer) Drug Active Metabolite (e.g., for Multiple Sclerosis Treatment) MMF->Drug Isomerization->MMF

Caption: Logical relationship between this compound and monomethyl fumarate.

References

Monomethyl Maleate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monomethyl maleate (B1232345) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific experimental conditions.

Introduction to Monomethyl Maleate

This compound (MMM), also known as maleic acid monomethyl ester, is an organic compound that serves as an important intermediate in chemical synthesis.[1][2][3][4] It is a colorless to pale yellow liquid with applications in the production of polymers and as a dienophile in Diels-Alder reactions.[1][5] Understanding its solubility in organic solvents is crucial for its use in various synthetic processes, particularly in the pharmaceutical industry for drug development and formulation.

Qualitative Solubility of this compound

Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information for common organic solvents.

Organic SolventQualitative Solubility
Methanol (B129727)Slightly Soluble[2][3][4][6]
EthanolSoluble[1]
Diethyl EtherSoluble[1]
ChloroformSlightly Soluble[2][3][4][6]
Ethyl AcetateSparingly Soluble[2][3][4][6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, which combines the widely recognized shake-flask method with a gravimetric determination, is recommended.[7][8][9][10][11][12][13] This method is reliable for determining the equilibrium solubility of a solid compound in a solvent.[7][8]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Glass vials with screw caps

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is often recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

    • Carefully draw a specific volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporation dish.

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a drying oven at a temperature below the boiling point of the solute can be used.

    • Once the solvent is completely evaporated, place the dish in a drying oven or a vacuum desiccator to remove any residual solvent until a constant weight is achieved.[9][11]

    • Weigh the evaporation dish containing the dried this compound residue.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish with residue - Weight of empty dish) / Volume of filtrate (mL)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal and place in temperature-controlled shaker prep1->prep2 prep3 Agitate to reach equilibrium prep2->prep3 sep1 Allow solid to sediment prep3->sep1 sep2 Centrifuge the sample sep1->sep2 sep3 Filter the supernatant sep2->sep3 ana1 Transfer known volume of filtrate to pre-weighed dish sep3->ana1 ana2 Evaporate the solvent ana1->ana2 ana3 Dry to a constant weight ana2->ana3 ana4 Weigh the residue ana3->ana4

Caption: Workflow for determining this compound solubility.

Synthesis of this compound

For researchers who need to synthesize this compound, a common method involves the reaction of maleic anhydride (B1165640) with methanol.[2][5][14][15][16][17][18]

Reaction

Maleic anhydride reacts with methanol in an alcoholysis reaction to produce this compound.[2][14][18]

Example Protocol
  • To a reaction flask, add maleic anhydride.

  • Slowly add methanol to the flask while stirring. The reaction is often exothermic.

  • The reaction can be carried out at room temperature or with gentle heating (e.g., 30-55 °C) to ensure the complete dissolution of maleic anhydride and to drive the reaction to completion.[2][18]

  • Continue stirring for a defined period, for example, 30 minutes to an hour, until the reaction is complete.[2][18] The resulting product is this compound, which can then be purified if necessary.

Conclusion

References

Spectroscopic Data of Monomethyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for monomethyl maleate (B1232345) (CAS No: 3052-50-4), an organic compound of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for monomethyl maleate is C₅H₆O₄, with a molecular weight of 130.10 g/mol . The spectroscopic data presented below are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.53Singlet-Carboxylic Acid Proton (-COOH)
6.46Doublet12.3Olefinic Proton (-CH=)
6.25Doublet12.3Olefinic Proton (-CH=)
3.79Singlet-Methyl Ester Protons (-OCH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
169.1Carboxylic Acid Carbonyl (-COOH)
165.9Ester Carbonyl (-COO-)
134.1Olefinic Carbon (-CH=)
129.5Olefinic Carbon (-CH=)
52.6Methyl Ester Carbon (-OCH₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)Functional GroupVibrational Mode
3200-2500 (broad)O-HStretching (Carboxylic Acid)
3040C-HStretching (Olefinic)
2959C-HStretching (Aliphatic -CH₃)
1725C=OStretching (Ester Carbonyl)
1705C=OStretching (Carboxylic Acid Carbonyl)
1645C=CStretching (Olefinic)
1416C-O-HBending
1290, 1175C-OStretching (Ester)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. The prominent mass-to-charge ratio (m/z) peaks observed in the electron ionization (EI) mass spectrum of this compound are listed in Table 4.[1]

Table 4: GC-MS Data for this compound

m/zRelative Abundance (%)
54.099.99
113.081.13
26.071.96
31.031.96
29.023.71

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Synthesis of this compound

This compound is typically synthesized by the reaction of maleic anhydride (B1165640) with methanol (B129727).[2] The reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the monoester.

Synthesis MA Maleic Anhydride MMM This compound MA->MMM + Methanol MeOH Methanol

Synthesis of this compound

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid or low-melting solid, it can be analyzed as a thin film. Place a small drop of the sample between two IR-transparent salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a nonpolar or moderately polar column) coupled to a mass spectrometer.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.

  • Separation: The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium). The column temperature is typically programmed to ramp up to ensure good separation.

  • Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated and detected based on their mass-to-charge ratio.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Sample Prep IR FT-IR Purification->IR Sample Prep GCMS GC-MS Purification->GCMS Sample Prep Data_Interpretation Data Interpretation & Structure Confirmation NMR->Data_Interpretation IR->Data_Interpretation GCMS->Data_Interpretation

Spectroscopic Analysis Workflow

References

Monomethyl Maleate: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of every chemical is paramount. This in-depth technical guide provides a comprehensive overview of the safety data for monomethyl maleate (B1232345), including its physical and chemical properties, toxicological profile, and essential handling procedures.

Chemical and Physical Properties

Monomethyl maleate, also known as methyl hydrogen maleate, is an organic compound with the chemical formula C5H6O4.[1] It is the monoester of maleic acid and methanol. The following table summarizes its key physical and chemical properties.

PropertyValueSource(s)
Molecular Weight 130.10 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid or solid[1]
Melting Point 93 °C (decomposes)[1]
Boiling Point 250.0 ± 23.0 °C (Predicted)[1]
Density 1.26 g/cm³[1]
Solubility Soluble in water (estimated at 3.685e+04 mg/L @ 25 °C). Soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[3]
CAS Number 3052-50-4[3]
EC Number 221-271-3[4]

Toxicological Data and Hazard Identification

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The following table outlines the GHS classification for this compound based on aggregated data from multiple sources.[2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Experimental Protocols

The GHS classifications for skin and eye irritation are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the following sections describe the general methodologies employed in such assessments.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[7]

Methodology:

  • Animal Model: The albino rabbit is the preferred species for this test.

  • Test Substance Application: A small area of the animal's skin (approximately 6 cm²) is clipped free of fur. 0.5 mL of the liquid test substance is applied to a gauze patch, which is then secured to the prepared skin area with a semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after removal).

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Classification: The substance is classified as an irritant if the observed effects meet specific criteria outlined in the GHS.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline provides a method for determining the potential of a substance to cause eye irritation or damage.[8]

Methodology:

  • Animal Model: The albino rabbit is the recommended animal model.

  • Test Substance Instillation: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points (e.g., 1, 24, 48, and 72 hours after instillation).

  • Scoring: The observed ocular lesions are scored using a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye damage according to GHS criteria.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed promptly.

FirstAidMeasures cluster_exposure Exposure Route cluster_action First Aid Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Remove contaminated clothing. Wash skin with soap and plenty of water. SkinContact->WashWithWater EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid procedures for different exposure routes.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Hygiene: Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

SpillResponse Spill Spill Occurs Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Spill->Ventilate PPE Wear appropriate Personal Protective Equipment (PPE) Spill->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Collect the absorbed material into a suitable container Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin and eye irritation. While comprehensive toxicological data is limited, the available information indicates that appropriate personal protective equipment and engineering controls should be used to minimize exposure. By adhering to the safety guidelines outlined in this document, researchers can work with this compound in a safe and responsible manner.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional safety opinion. It is the responsibility of the user to ensure that all safety precautions are followed in accordance with the specific guidelines and regulations of their institution and jurisdiction. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

An In-depth Technical Guide on the Thermodynamic Properties of Monomethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl maleate (B1232345), a key intermediate in various chemical syntheses, including pharmaceuticals and polymers, possesses thermodynamic properties that are crucial for reaction optimization, process design, and safety assessment. This technical guide provides a comprehensive overview of the thermodynamic properties of monomethyl maleate. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines the established experimental and computational methodologies for determining these properties. It serves as a foundational resource for researchers and professionals in drug development and chemical sciences, offering detailed protocols and theoretical frameworks for the accurate assessment of the thermodynamic profile of this compound.

Introduction

This compound ((Z)-4-methoxy-4-oxobut-2-enoic acid) is an organic compound with the chemical formula C₅H₆O₄. It is the monoester of maleic acid and methanol (B129727). Its structure, featuring both a carboxylic acid and an ester functional group, as well as a carbon-carbon double bond, makes it a versatile building block in organic synthesis. Understanding its thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity, is fundamental for controlling chemical reactions, predicting equilibrium positions, and ensuring the thermal stability of processes in which it is involved.

This guide is structured to provide a clear pathway for obtaining and utilizing the thermodynamic data of this compound. It begins by summarizing the known physical properties and then delves into the detailed experimental and computational protocols for determining the core thermodynamic parameters.

Synthesis of this compound

This compound is typically synthesized through the esterification of maleic anhydride (B1165640) with methanol.[1][2][3] This reaction is an exothermic process that can be carried out under mild conditions.[4]

The reaction involves the nucleophilic attack of the methanol oxygen on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of the monoester.[2] The reaction can proceed to form dimethyl maleate if an excess of methanol is used, particularly under more vigorous conditions or in the presence of a catalyst.[2] To favor the formation of this compound, a 1:1 molar ratio of maleic anhydride to methanol is often employed.[2] The reaction can be performed at room temperature or with gentle heating, for instance, between 30 to 55 °C.[5]

Below is a diagram illustrating the synthesis pathway of this compound from maleic anhydride and methanol.

Synthesis_of_Monomethyl_Maleate maleic_anhydride Maleic Anhydride monomethyl_maleate This compound maleic_anhydride->monomethyl_maleate + Methanol (Nucleophilic Attack) methanol Methanol

Caption: Synthesis of this compound.

Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₆O₄[5][6]
Molecular Weight 130.10 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Melting Point -37 °C[5]
Boiling Point 160 °C[5]
Density 1.252 g/cm³ at 20 °C[8]
CAS Number 3052-50-4[5][7]

Core Thermodynamic Properties: Data and Experimental Determination

As of the date of this publication, specific experimental values for the core thermodynamic properties of this compound (enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity) are not available in the surveyed literature. This section, therefore, outlines the standard and rigorous experimental methodologies that are employed to determine these crucial parameters for organic compounds.

Enthalpy of Combustion and Formation (ΔHc° and ΔHf°)

The standard enthalpy of formation of this compound can be determined indirectly from its standard enthalpy of combustion, which is measured experimentally using bomb calorimetry.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

  • Adiabatic bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Crucible (platinum or other inert material)

  • Fuse wire (e.g., platinum or nickel-chromium)

  • High-precision thermometer

  • Balance (accurate to at least 0.1 mg)

Procedure:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the crucible.

  • Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to ensure that any water formed during combustion is in the liquid state. The bomb is then sealed.

  • Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The calorimeter is then assembled with the stirrer and thermometer.

  • Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is recorded over a period of time to establish a baseline drift.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the post-combustion temperature drift is established.

  • Post-Combustion Analysis: The bomb is depressurized, and the interior is rinsed with distilled water. The rinsings are titrated to determine the amount of nitric acid formed from any nitrogen present in the oxygen. The length of the unburned fuse wire is measured.

Data Analysis: The heat of combustion at constant volume (ΔUc) is calculated using the following equation:

ΔUc = - (Ccal * ΔT - qfuse - qacid) / msample

Where:

  • Ccal is the heat capacity of the calorimeter system, determined by calibrating with a standard substance of known heat of combustion (e.g., benzoic acid).

  • ΔT is the corrected temperature rise.

  • qfuse is the heat released by the combustion of the fuse wire.

  • qacid is the heat of formation of nitric acid.

  • msample is the mass of the this compound sample.

The standard enthalpy of combustion (ΔHc°) can then be calculated from ΔUc using the relationship:

ΔHc° = ΔUc + ΔngasRT

Where Δngas is the change in the number of moles of gas in the combustion reaction. From the balanced combustion equation for this compound (C₅H₆O₄(l) + 4.5O₂(g) → 5CO₂(g) + 3H₂O(l)), Δngas = 5 - 4.5 = 0.5.

Finally, the standard enthalpy of formation (ΔHf°) of this compound can be calculated using Hess's Law:

ΔHf°(C₅H₆O₄, l) = 5 * ΔHf°(CO₂, g) + 3 * ΔHf°(H₂O, l) - ΔHc°(C₅H₆O₄, l)

where the standard enthalpies of formation of CO₂ and H₂O are well-established values.

The following diagram illustrates the experimental workflow for bomb calorimetry.

Bomb_Calorimetry_Workflow start Start sample_prep Sample Preparation (Weighing) start->sample_prep bomb_assembly Bomb Assembly (Fuse Wire & Water) sample_prep->bomb_assembly pressurization Pressurization (Oxygen at 30 atm) bomb_assembly->pressurization calorimeter_setup Calorimeter Setup (Bomb in Water) pressurization->calorimeter_setup equilibration Temperature Equilibration calorimeter_setup->equilibration ignition Ignition equilibration->ignition temp_measurement Temperature Measurement ignition->temp_measurement post_analysis Post-Combustion Analysis (Acid Titration, Unburned Wire) temp_measurement->post_analysis calculation Calculation of ΔHc° and ΔHf° post_analysis->calculation end End calculation->end

Caption: Bomb Calorimetry Workflow.

Heat Capacity (Cp) and Enthalpies of Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).

Objective: To measure the heat capacity and enthalpy of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., aluminum)

  • Balance (accurate to at least 0.01 mg)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • DSC Scan: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas. A temperature program is initiated, which typically involves cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Collection: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

Data Analysis:

  • Heat Capacity (Cp): The heat capacity of the sample is proportional to the difference in heat flow between the sample and the baseline. It can be calculated using a three-step method involving a baseline scan (empty pans), a standard scan (with a sapphire standard), and the sample scan.

  • Enthalpy of Fusion (ΔHfus): The enthalpy of fusion is determined by integrating the area of the peak corresponding to the melting transition on the DSC thermogram.

  • Melting Point (Tm): The melting point is typically taken as the onset temperature or the peak temperature of the melting endotherm.

The following diagram illustrates the experimental workflow for DSC.

DSC_Workflow start Start calibration Instrument Calibration (e.g., with Indium) start->calibration sample_prep Sample Preparation (Weighing and Sealing) calibration->sample_prep dsc_scan DSC Scan (Controlled Heating/Cooling) sample_prep->dsc_scan data_collection Data Collection (Heat Flow vs. Temperature) dsc_scan->data_collection data_analysis Data Analysis data_collection->data_analysis cp_determination Heat Capacity (Cp) Determination data_analysis->cp_determination dh_determination Enthalpy of Fusion (ΔHfus) Determination data_analysis->dh_determination end End cp_determination->end dh_determination->end

Caption: DSC Experimental Workflow.

Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)

The standard molar entropy of this compound can be determined from the heat capacity data obtained by DSC, integrated from 0 K to the standard temperature of 298.15 K. This requires heat capacity measurements down to very low temperatures.

The standard Gibbs free energy of formation can then be calculated using the following fundamental thermodynamic equation:

ΔGf° = ΔHf° - TΔSf°

where ΔSf° is the standard entropy of formation, calculated from the standard molar entropies of this compound and its constituent elements in their standard states.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting the thermodynamic properties of molecules like this compound. High-level ab initio methods can yield accurate thermochemical data.

Computational Methodology

A common approach involves using composite methods such as the Gaussian-n (Gn) theories (e.g., G4) or similar high-accuracy models.[9][10] These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation with a large basis set.

General Workflow:

  • Geometry Optimization: The molecular geometry of this compound is optimized using a reliable method, such as density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., Møller-Plesset perturbation theory (MP2, MP4) and coupled cluster theory (CCSD(T))).

  • Extrapolation and Correction: The results of these calculations are combined in a predefined manner to extrapolate to the complete basis set limit and to account for various energetic contributions, yielding a highly accurate total electronic energy.

  • Thermochemical Property Calculation: The calculated total energy is combined with the thermal corrections from the frequency calculation to determine the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation.

The following diagram illustrates a generalized workflow for computational thermochemistry.

Computational_Thermochemistry_Workflow start Start geometry_optimization Geometry Optimization (e.g., DFT/B3LYP) start->geometry_optimization frequency_calculation Frequency Calculation (ZPVE, Thermal Corrections) geometry_optimization->frequency_calculation single_point_energy High-Level Single-Point Energy Calculations frequency_calculation->single_point_energy extrapolation Extrapolation and Correction (e.g., G4 method) single_point_energy->extrapolation thermochemical_calculation Calculation of Thermodynamic Properties (ΔHf°, S°, ΔGf°) extrapolation->thermochemical_calculation end End thermochemical_calculation->end

Caption: Computational Thermochemistry Workflow.

Summary of Thermodynamic Data (Template)

The following table is a template for summarizing the core thermodynamic properties of this compound. The values are to be populated upon the successful application of the experimental and/or computational methods described in this guide.

Thermodynamic PropertySymbolValue (units)Method of Determination
Standard Enthalpy of Formation (liquid) ΔHf°(l)To be determinedBomb Calorimetry
Standard Molar Entropy To be determinedDSC / Statistical Mech.
Standard Gibbs Free Energy of Formation ΔGf°To be determinedCalculation
Heat Capacity (liquid, at 298.15 K) Cp(l)To be determinedDSC
Enthalpy of Fusion ΔHfusTo be determinedDSC

Conclusion

This technical guide has addressed the critical need for thermodynamic data for this compound in the fields of chemical research and drug development. While direct experimental values for key thermodynamic properties are currently scarce in the literature, this document provides a comprehensive framework for their determination. Detailed experimental protocols for bomb calorimetry and differential scanning calorimetry have been presented, along with a robust workflow for computational thermochemistry using established methods. By following these methodologies, researchers can obtain the necessary data to optimize reaction conditions, model chemical processes, and ensure the safety and efficiency of operations involving this compound. The provided templates for data presentation and the illustrative diagrams of experimental and computational workflows are intended to facilitate a systematic and accurate approach to characterizing the thermodynamic profile of this important chemical intermediate.

References

Monomethyl maleate molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Conformation of Monomethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl maleate, the mono-ester of maleic acid, is a key organic intermediate with significant applications in polymer chemistry and organic synthesis.[1][2] Its chemical behavior and reactivity are intrinsically linked to its distinct molecular structure and preferred conformation. This technical guide provides a comprehensive overview of the structural and conformational properties of this compound, supported by physicochemical data, spectroscopic principles, and relevant experimental methodologies.

Molecular Structure

This compound, systematically named (Z)-4-methoxy-4-oxobut-2-enoic acid, is an unsaturated dicarboxylic acid monoester.[3] Its structure is defined by a four-carbon backbone containing a carbon-carbon double bond with cis-(Z) stereochemistry.[3][4] This configuration places the carboxylic acid and methyl ester functional groups on the same side of the double bond, a critical feature that dictates its physical properties and conformational preferences.[5]

The molecule possesses both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carbonyl oxygens of both the acid and the ester, and the ether oxygen of the ester).[6] This arrangement is fundamental to its conformational behavior.

Caption: Figure 1: 2D Structure of this compound

Physicochemical and Computed Properties

The quantitative properties of this compound are summarized below. These data are essential for its application in chemical synthesis and for predicting its behavior in various solvent systems.

PropertyValueReference(s)
Molecular Formula C₅H₆O₄[4][6][7]
Molecular Weight 130.10 g/mol [3][6][7]
CAS Number 3052-50-4[4][6]
Appearance Solid; Colorless to pale yellow liquid/oil[4][6]
Melting Point 93 °C (with decomposition)[6][8][9]
Boiling Point 250.0 ± 23.0 °C at 760 mmHg (Predicted)[6][8][9]
Density ~1.26 g/cm³[7][8]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bond Count 3[6]
Topological Polar Surface Area 63.6 Ų[3][6]

Conformational Analysis

The conformation of this compound is dominated by two key structural features: the rigid C=C double bond and the potential for intramolecular hydrogen bonding.

Cis-(Z) Configuration

The molecule's backbone is locked in a cis or (Z) configuration due to the high rotational barrier of the double bond. This geometry brings the carboxylic acid and methyl ester groups into close proximity, which is not possible for its trans-(E) isomer, monomethyl fumarate (B1241708).[10]

Intramolecular Hydrogen Bonding

The most stable conformation of this compound in non-polar solvents or the gas phase is a planar, seven-membered ring-like structure stabilized by a strong intramolecular hydrogen bond.[11][12] This bond forms between the acidic proton of the carboxylic acid group and one of the oxygen atoms of the methyl ester group (most likely the carbonyl oxygen due to its higher partial negative charge). This interaction significantly influences the molecule's polarity and reactivity.[11][13] The formation of this internal hydrogen bond can shield the polar groups, which may affect properties like membrane permeability in biological contexts.[11]

Caption: Figure 2: Intramolecular Hydrogen Bonding in this compound.

Experimental Protocols for Structural Analysis

Synthesis of this compound

This compound is typically prepared via the alcoholysis of maleic anhydride (B1165640) with methanol (B129727).[1][8]

Protocol:

  • An appropriate amount of maleic anhydride is dissolved in approximately 90% of the total required methanol with stirring.[8]

  • Once fully dissolved, the remaining methanol is added to the mixture.[8]

  • The reaction mixture is stirred for approximately 30-60 minutes. The reaction can proceed at room temperature or be gently heated to 30-55 °C to ensure completion.[8]

  • The reaction progress can be monitored by techniques such as TLC or NMR to confirm the disappearance of the anhydride starting material.

  • The resulting product is a transparent, viscous liquid, which is this compound.[8] Further purification is typically not required for many applications, but vacuum distillation can be used if necessary.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the cis-stereochemistry through the coupling constant (J-value) of the two vinyl protons, which is typically smaller than that of the trans-isomer. The spectrum will also show distinct signals for the methyl ester protons and the acidic proton. ¹³C NMR can be used to identify all five unique carbon atoms in the molecule.[3][14]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad O-H stretching band for the hydrogen-bonded carboxylic acid, two distinct C=O stretching bands (one for the acid and one for the ester), and a C=C stretching band.[14]

  • Mass Spectrometry (MS) : GC-MS is used to confirm the molecular weight (130.10 g/mol ) and to analyze the fragmentation pattern for further structural verification.[3]

Cis-Trans Isomerization

The conversion of a maleate to a fumarate is a classic experiment demonstrating geometric isomerism. While the specific protocol for this compound is not detailed, a general method using its dimethyl analog illustrates the process.

Protocol for Isomerization of Dimethyl Maleate (Illustrative):

  • Dissolve dimethyl maleate (a liquid) in a suitable solvent like chloroform.[15]

  • Add a catalytic amount of a bromine solution dropwise until a persistent orange color is observed.[15]

  • Expose the reaction mixture to sunlight or a UV lamp. The bromine radical initiates the isomerization by temporarily breaking the pi bond, allowing rotation to the more stable trans form.[15]

  • The completion of the reaction is often indicated by the precipitation of the solid dimethyl fumarate product, which has a significantly higher melting point than the starting maleate.[15]

  • The solid product can be collected by filtration and purified by recrystallization from a solvent like ethanol.[15]

Reaction Pathways and Workflows

Cis-Trans Isomerization Pathway

The isomerization of this compound to monomethyl fumarate is a thermodynamically favorable process, as the trans isomer is sterically less hindered and therefore more stable. This conversion can be catalyzed by acids, radicals (like bromine), or enzymes known as maleate isomerases.[16][17]

Figure 3: Isomerization Pathway MMM This compound (Cis Isomer) MMF Monomethyl Fumarate (Trans Isomer) MMM->MMF Isomerization Catalyst Catalyst (e.g., Acid, Br•, Light, Maleate Isomerase) Catalyst->MMF

Caption: Figure 3: Isomerization of this compound to Monomethyl Fumarate.

Experimental Analysis Workflow

A typical workflow for the synthesis and characterization of this compound involves synthesis, purification, and structural confirmation.

G Figure 4: Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification (Optional) cluster_analysis Structural Analysis start Maleic Anhydride + Methanol reaction Alcoholysis Reaction (Stirring, RT or 30-55°C) start->reaction crude Crude this compound reaction->crude purify Vacuum Distillation crude->purify product Pure this compound purify->product nmr NMR ('H, ¹³C) product->nmr Confirm Stereochemistry & Proton Environment ir IR Spectroscopy product->ir Identify Functional Groups (C=O, O-H) ms Mass Spectrometry product->ms Confirm Molecular Weight

Caption: Figure 4: Workflow for Synthesis and Analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Monomethyl Maleate (B1232345) from Maleic Anhydride (B1165640) and Methanol (B129727)

This technical guide provides a comprehensive overview of the synthesis of monomethyl maleate from maleic anhydride and methanol. It covers the fundamental reaction mechanism, detailed experimental protocols for both uncatalyzed and catalyzed processes, and a summary of the key factors influencing the reaction outcome.

Reaction Overview

The synthesis of this compound is achieved through the esterification of maleic anhydride with methanol. In this reaction, methanol acts as a nucleophile and attacks one of the carbonyl carbons of the maleic anhydride's cyclic structure.[1] This nucleophilic attack leads to the opening of the anhydride ring, resulting in the formation of this compound, a molecule containing both an ester group and a carboxylic acid group.[1]

The reaction is the first step in a two-step mechanism that can lead to the formation of dimethyl maleate if an excess of methanol is used, particularly in the presence of an acid catalyst.[1][2] The initial formation of the monoester is generally a very fast reaction.[2] this compound is a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][3] It is also a precursor for the production of monomethyl fumarate (B1241708) through isomerization.[4][5]

Reaction Scheme

The overall reaction can be represented as follows:

C₄H₂O₃ (Maleic Anhydride) + CH₃OH (Methanol) → C₅H₆O₄ (this compound)[1]

A subsequent reaction can occur to form dimethyl maleate:

C₅H₆O₄ (this compound) + CH₃OH (Methanol) ⇌ C₆H₈O₄ (Dimethyl Maleate) + H₂O

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the methanol's hydroxyl group attacks a carbonyl carbon on the maleic anhydride ring. This leads to the opening of the five-membered ring to form the monoester.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product MA Maleic Anhydride MMM This compound MA->MMM Nucleophilic Attack by Methanol MeOH Methanol MeOH->MMM

Caption: Nucleophilic attack of methanol on maleic anhydride.

The general workflow for the laboratory synthesis of this compound involves the controlled mixing of reactants, the reaction itself (which may be heated or catalyzed), and subsequent processing of the product.

Experimental_Workflow Reactants Charge Reactor with Maleic Anhydride & Methanol Reaction Stir at Controlled Temperature (with or without catalyst) Reactants->Reaction Monitoring Monitor Reaction (e.g., dissolution of anhydride) Reaction->Monitoring Product_Mixture Crude Monomethyl Maleate Mixture Monitoring->Product_Mixture Next_Step Use Directly in Next Synthetic Step (e.g., Isomerization) Product_Mixture->Next_Step Purification Optional: Purification/Isolation Product_Mixture->Purification

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on procedures described in the scientific and patent literature.

Protocol 1: Uncatalyzed Synthesis of this compound at Room/Elevated Temperature

This protocol describes a straightforward method for synthesizing this compound without a catalyst, relying on the inherent reactivity of maleic anhydride.

Materials:

  • Maleic Anhydride (1.0 mol, 98.06 g)

  • Anhydrous Methanol (1.1 mol, 35.2 g, ~44.5 mL)

  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

Procedure:

  • Place the maleic anhydride into the three-neck flask.

  • Begin stirring the solid maleic anhydride.

  • Add approximately 90% of the total methanol (e.g., 1.0 mol, 32.0 g) to the dropping funnel and add it to the flask with continuous stirring.[6] The reaction is exothermic, and the temperature may rise spontaneously.[5]

  • Continue stirring at room temperature. The reaction mixture will warm up, and the maleic anhydride will dissolve over a period of 30-60 minutes.[4][6]

  • Once all the maleic anhydride has dissolved, add the remaining 10% of methanol and continue the reaction for an additional 30 minutes.[6] To ensure completion, the mixture can be gently heated in a water bath to 55 °C for 30 minutes.[4]

  • The resulting transparent, viscous liquid is crude this compound, which can often be used in subsequent reactions without further purification.[6][7]

Protocol 2: Acid-Catalyzed Synthesis for Enhanced Rate

This protocol is for the synthesis of this compound, which can be the first step in producing dimethyl maleate. The use of a solid acid catalyst facilitates an increased reaction rate and avoids the challenges of separating a homogeneous catalyst.

Materials:

  • Maleic Anhydride (0.5 mol, 49.03 g)

  • Methanol (1.5 mol, 48.06 g, ~60.8 mL)

  • Solid Acid Catalyst (e.g., H-Y zeolite, Amberlite IR-120)

  • Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer, reflux condenser, and a thermometer.

  • Heating mantle.

Procedure:

  • Add maleic anhydride, methanol, and the acid catalyst to the reaction flask.[2]

  • Assemble the reflux apparatus and begin vigorous stirring (e.g., 1600 rpm) to ensure good mixing of the heterogeneous mixture.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 363 K or 90 °C) and maintain this temperature.[2][8]

  • The reaction to form this compound is very fast under these conditions.[2] If the goal is the monoester, a short reaction time is sufficient. For the production of the diester, the reaction would be continued for several hours.

  • After the reaction period, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • The resulting liquid contains this compound, potentially with some dimethyl maleate and unreacted methanol. The composition can be analyzed using methods like titration or gas chromatography.[9]

Data Presentation: Reaction Parameters

The following tables summarize quantitative data from various synthesis procedures.

Table 1: Uncatalyzed Synthesis of this compound
Maleic Anhydride (molar eq.)Methanol (molar eq.)Temperature (°C)Reaction Time (min)CatalystNotesYieldReference(s)
11.05 - 1.145 - 9030 - 60NoneExothermic reaction; temperature rises spontaneously.High (product used directly)[5]
1~1.1 - 1.2Room Temp - 5530 - 60NoneTwo-stage addition of methanol.High (product is a transparent liquid)[4][6]
1N/A60120NonePart of a two-step synthesis of monomethyl fumarate.85.8% (of final fumarate)[10]
Table 2: Catalyzed Synthesis of Maleate Esters
Maleic Anhydride (molar eq.)Methanol (molar eq.)Temperature (°C)CatalystCatalyst LoadingProduct FocusReference(s)
1390H-Y Zeolite4.782 kg/m ³Dimethyl Maleate[2][11]
12 to 590H-Y Zeolite4.782 kg/m ³Dimethyl Maleate[2][8]
1N/A80, 100, 150Hβ-zeolite, Al-MCM-41N/ADimethyl Maleate[12]
11.5 to 3100 - 130N/A (in catalytic tower)N/AThis compound[13]
N/AN/A65 - 150N/A (in column reactor)N/ADimethyl Maleate[14]

Factors Affecting the Synthesis

Several factors play a crucial role in the outcome of the esterification reaction.

  • Molar Ratio : The molar ratio of maleic anhydride to methanol is a critical factor.[1] A 1:1 ratio or a slight excess of methanol favors the production of the monoester, this compound.[1][5] Using a large excess of alcohol will promote the subsequent esterification of the carboxylic acid group, leading to the formation of dimethyl maleate.[1]

  • Temperature : The initial ring-opening reaction is exothermic and can proceed even at room temperature.[4][5] Higher temperatures generally increase the reaction rate for both monoester and diester formation.[1] However, for selective synthesis of the monoester, mild temperature conditions (e.g., 30-60 °C) are often sufficient.[6][10]

  • Catalyst : While the formation of this compound can occur efficiently without a catalyst, the subsequent conversion to dimethyl maleate typically requires the presence of an acid catalyst.[1][12] Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can pose separation and corrosion problems.[2] Heterogeneous solid acid catalysts, such as zeolites and cation-exchange resins, offer the advantage of easy separation and are environmentally cleaner alternatives.[2][15]

Conclusion

The synthesis of this compound from maleic anhydride and methanol is a rapid and efficient ring-opening esterification. The reaction can be performed with high selectivity under mild, uncatalyzed conditions by controlling the stoichiometry of the reactants. For applications requiring faster conversion or the subsequent formation of dimethyl maleate, a variety of homogeneous and heterogeneous acid catalysts can be employed. The choice of methodology depends on the desired final product, required purity, and process scale. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and utilize this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Monomethyl Maleate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization techniques applicable to monomethyl maleate (B1232345) (MMM). Due to the challenges associated with the homopolymerization of 1,2-disubstituted ethylenes like MMM via conventional free-radical methods, this document focuses on viable alternative strategies, including aqueous solution polymerization of its salt and copolymerization with other vinyl monomers. These methods are particularly relevant for the development of novel polymers for drug delivery and other biomedical applications.

Introduction to Monomethyl Maleate Polymerization

This compound is an asymmetrical difunctional monomer containing both a polymerizable double bond and a reactive carboxylic acid group. This structure makes polymers derived from MMM interesting candidates for further functionalization, conjugation with therapeutic agents, and for the design of pH-responsive drug delivery systems. However, the steric hindrance and electronic effects of the two substituents on the double bond make its free-radical homopolymerization challenging. The more common and effective approaches involve either the polymerization of a salt of this compound in an aqueous medium or its copolymerization with more reactive vinyl monomers.

Aqueous Solution Polymerization of this compound Salts

A robust method for producing polymaleates involves the polymerization of their monoalkali metal or monoammonium salts in an aqueous solution. This process is advantageous due to the use of water as a solvent, simplifying purification and reducing environmental impact.

Experimental Protocol: Aqueous Solution Polymerization of Monosodium Maleate

This protocol is adapted from a patented process for producing polymaleates and is applicable to the synthesis of poly(monosodium maleate), which can be subsequently acidified to poly(monomethyl maleic acid).[1]

Materials:

Procedure:

  • Preparation of Monosodium Maleate Solution:

    • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (e.g., 196 g, 2.0 mol) in deionized water.

    • Slowly add a 48% aqueous solution of sodium hydroxide (e.g., 170 g) to the stirred solution to achieve a 50% aqueous solution of monosodium maleate. The pH of a 3% dilution of this solution should be between 3.5 and 5.0.[1]

  • Polymerization:

    • Heat the monosodium maleate solution to 100°C with continuous stirring.

    • Prepare a solution of the polymerization initiator by dissolving sodium persulfate (e.g., 23.8 g) in a 35% aqueous hydrogen peroxide solution (e.g., 150 g).

    • Add the initiator solution dropwise to the heated monomer solution over a period of 5 hours.[1]

    • After the addition is complete, maintain the reaction temperature at 100°C for an additional 2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The resulting product is an aqueous solution of monosodium polymaleate. The polymer can be isolated by precipitation in a non-solvent like methanol or ethanol, followed by filtration and drying under vacuum.

    • To obtain poly(monomethyl maleic acid), the aqueous polymer solution can be acidified with a strong acid (e.g., HCl) followed by dialysis against deionized water to remove salt byproducts.

Data Presentation: Reaction Parameters for Aqueous Polymerization
ParameterValueReference
MonomerMonosodium Maleate[1]
Monomer Concentration30-60 wt% in water[1]
InitiatorSodium persulfate / Hydrogen peroxide[1]
Initiator Concentration0.02 to 0.6 mol per mol of monomer[1]
Polymerization Temperature80°C to 180°C (preferably 100°C to 150°C)[1]
Reaction Time4 to 10 hours[1]
Resulting PolymerAqueous solution of monosodium polymaleate[1]
Average Molecular Weight300 to 5,000 Da[1]

Free-Radical Copolymerization of this compound

Copolymerization is a highly effective strategy to incorporate this compound into polymer chains. By pairing it with a more reactive comonomer, the challenges of its homopolymerization can be overcome. Vinyl ethers and some acrylates are suitable comonomers.

Experimental Protocol: General Procedure for Free-Radical Copolymerization

This protocol provides a general methodology for the solution copolymerization of this compound with a vinyl monomer. Specific conditions may need to be optimized depending on the chosen comonomer.

Materials:

  • This compound (MMM)

  • Vinyl comonomer (e.g., vinyl acetate, methyl methacrylate)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

  • Anhydrous solvent (e.g., toluene, dioxane, or ethyl acetate)

  • Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound and the chosen vinyl comonomer in the selected anhydrous solvent. The molar ratio of the comonomers will influence the final copolymer composition.

    • Add the radical initiator (typically 1-2 mol% with respect to the total monomer concentration).

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

    • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), with continuous stirring.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a stirred non-solvent.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation: Copolymerization Parameters
ParameterDescription
ComonomersThis compound and a vinyl monomer (e.g., vinyl acetate, methyl methacrylate)
InitiatorAIBN or BPO (1-2 mol%)
SolventToluene, Dioxane, Ethyl Acetate
Temperature60-80°C
Reaction Time6-24 hours

Visualizations

Synthesis of this compound

Synthesis_of_Monomethyl_Maleate MA Maleic Anhydride Reaction Ring-Opening Esterification MA->Reaction MeOH Methanol MeOH->Reaction MMM This compound Reaction->MMM

Caption: Synthesis of this compound from Maleic Anhydride and Methanol.

Aqueous Polymerization Workflow

Aqueous_Polymerization_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_purify Purification Monomer_sol Prepare Aqueous Monomer Salt Solution Heating Heat to Reaction Temperature Monomer_sol->Heating Initiator_add Add Initiator Solution Dropwise Heating->Initiator_add React Maintain Temperature for Complete Reaction Initiator_add->React Cooling Cool to Room Temperature React->Cooling Isolation Isolate Polymer (Precipitation/Dialysis) Cooling->Isolation Drying Dry Polymer Under Vacuum Isolation->Drying Final_Product Poly(monomethyl maleic acid) or its salt Drying->Final_Product

Caption: Workflow for the Aqueous Solution Polymerization of a this compound Salt.

General Free-Radical Copolymerization Scheme

Copolymerization_Scheme MMM This compound Copolymer Copolymer MMM->Copolymer VM Vinyl Monomer VM->Copolymer Initiator Radical Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Heat Radical->Copolymer Initiation & Propagation

References

Application Notes and Protocols: Maleate-Modified Polyvinyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis and application of maleate-modified polyvinyl alcohol for researchers, scientists, and drug development professionals.

This document provides a detailed overview of the incorporation of maleate (B1232345) functionalities into polyvinyl alcohol (PVA), a polymer widely utilized in biomedical and pharmaceutical applications due to its biocompatibility and tunable properties. While the direct use of monomethyl maleate as a monomer in the synthesis of PVA is not a standard industrial process, this document outlines two primary, scientifically-grounded pathways to synthesize maleate-modified PVA. These methods are crucial for developing advanced materials for applications such as controlled drug delivery, tissue engineering, and hydrogel formation.[1][2][3][4]

PVA is commercially produced by the hydrolysis of polyvinyl acetate (B1210297) (PVAc).[5][6] Therefore, the introduction of maleate groups is achieved either through copolymerization of vinyl acetate with a maleate-containing monomer followed by hydrolysis, or by the chemical modification of pre-synthesized PVA.

Synthesis Pathways for Maleate-Modified PVA

There are two principal strategies for incorporating maleate moieties into a PVA polymer backbone:

  • Copolymerization of Vinyl Acetate with a Maleate Ester followed by Hydrolysis: This "grafting-from" approach involves creating a copolymer of vinyl acetate and a maleate ester, such as this compound. The subsequent hydrolysis of the acetate groups yields a PVA copolymer containing maleate functional groups.

  • Post-Polymerization Modification of PVA: This "grafting-to" method involves the direct chemical reaction of maleic anhydride (B1165640) or maleic acid with the hydroxyl groups of a pre-existing PVA polymer.[7][8]

The following sections provide detailed protocols and data for these methodologies.

Pathway 1: Copolymerization and Subsequent Hydrolysis

This pathway involves two main steps: the free-radical copolymerization of vinyl acetate (VAc) and this compound (MMM), followed by the hydrolysis of the resulting poly(vinyl acetate-co-monomethyl maleate) [P(VAc-co-MMM)] to yield poly(vinyl alcohol-co-monomethyl maleate) [P(VA-co-MMM)].

Experimental Protocol: Synthesis of P(VAc-co-MMM)

This protocol is based on established methods for the free-radical copolymerization of vinyl acetate with dialkyl maleates.[9]

Materials:

  • Vinyl acetate (VAc), distilled before use

  • This compound (MMM)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene or another suitable solvent

  • Methanol (B129727)

  • Hexane

Procedure:

  • In a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add the desired molar ratio of VAc and MMM to the solvent.

  • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Add the initiator (AIBN, typically 0.1-1.0 mol% of total monomers).

  • Heat the reaction mixture to 60-70°C and maintain for 4-8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by taking samples and analyzing monomer conversion via techniques like ¹H-NMR.

  • Upon reaching the desired conversion, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by adding the solution dropwise into a non-solvent like hexane.

  • Filter the precipitate and wash with fresh non-solvent to remove unreacted monomers and initiator.

  • Dry the resulting P(VAc-co-MMM) copolymer in a vacuum oven at 40-50°C to a constant weight.

Experimental Protocol: Hydrolysis to P(VA-co-MMM)

Materials:

  • P(VAc-co-MMM) copolymer

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) as a catalyst

Procedure:

  • Dissolve the P(VAc-co-MMM) copolymer in methanol.

  • Add a catalytic amount of NaOH (for base-catalyzed hydrolysis) or HCl (for acid-catalyzed hydrolysis) to the solution.[6]

  • Stir the mixture at a controlled temperature (e.g., 30-60°C) for several hours. The polymer may precipitate as the hydrolysis proceeds.[5]

  • The degree of hydrolysis can be controlled by adjusting the reaction time, temperature, and catalyst concentration.[5]

  • Neutralize the catalyst with an acid (if using a base) or a base (if using an acid).

  • Filter the precipitated P(VA-co-MMM) and wash thoroughly with methanol to remove by-products like sodium acetate.

  • Dry the final product in a vacuum oven.

Quantitative Data
ParameterValueMonomer SystemNotes
Reactivity Ratio (r₁) 0.1102VAc (1) / Dibutyl Maleate (2)Indicates that the VAc radical prefers to add to another VAc monomer.[10]
Reactivity Ratio (r₂) 0.0421VAc (1) / Dibutyl Maleate (2)Indicates that the DBM radical also prefers to add to a VAc monomer.[10]
Activation Energy 41.2 kJ/molVAc / Dibutyl MaleateFor the overall copolymerization reaction.[9]

Table 1: Reactivity Ratios and Kinetic Parameters for VAc-Maleate Copolymerization.

Pathway 2: Post-Polymerization Modification (Grafting)

This method involves the esterification of PVA with maleic anhydride (MA) to introduce maleate groups onto the polymer backbone.[8][11]

Experimental Protocol: Grafting of Maleic Anhydride onto PVA

Materials:

  • Polyvinyl alcohol (PVA)

  • Maleic anhydride (MA)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Acetone

Procedure:

  • Dissolve PVA in DMSO at an elevated temperature (e.g., 90°C) with stirring until a clear solution is formed.

  • Cool the PVA solution to the desired reaction temperature (e.g., 70°C).

  • Add maleic anhydride to the PVA solution. The molar ratio of MA to the hydroxyl groups of PVA can be varied to control the degree of grafting.

  • Allow the reaction to proceed for 2-4 hours.

  • Precipitate the modified polymer by pouring the reaction mixture into a non-solvent like acetone.

  • Filter the product and wash it repeatedly with the non-solvent to remove unreacted maleic anhydride.

  • Dry the maleated PVA in a vacuum oven.

Quantitative Data

The properties of maleated PVA are dependent on the extent of modification.

PropertyObservationConditions
Glass Transition Temperature (Tg) Increases with maleic acid cross-linking.Compared to virgin PVA.[12]
Thermal Stability Improved with maleic acid cross-linking.Thermogravimetric analysis shows better heat stability.[12]
Swelling Ratio Decreases with increasing maleic anhydride content.Due to increased cross-linking.
Gel Content Increases with maleic acid concentration.Indicating a higher degree of cross-linking.[12]

Table 2: Properties of Maleated Polyvinyl Alcohol.

Visualizing the Processes

Synthesis Pathways

SynthesisPathways cluster_0 Pathway 1: Copolymerization Route cluster_1 Pathway 2: Grafting Route VAc Vinyl Acetate Copolymerization Free-Radical Copolymerization VAc->Copolymerization MMM This compound MMM->Copolymerization PVAcMMM P(VAc-co-MMM) Copolymerization->PVAcMMM Hydrolysis Hydrolysis PVAcMMM->Hydrolysis PVA_MMM Maleate-Modified PVA Hydrolysis->PVA_MMM PVA Polyvinyl Alcohol Grafting Esterification (Grafting) PVA->Grafting MA Maleic Anhydride MA->Grafting PVA_MA Maleate-Modified PVA Grafting->PVA_MA

Caption: Synthesis routes for maleate-modified PVA.

Experimental Workflow: Drug Delivery Application

The resulting maleate-modified PVA can be used to fabricate drug delivery systems, such as hydrogels or nanoparticles, for controlled release applications.[1][3][13][14]

DrugDeliveryWorkflow Polymer Maleate-Modified PVA Fabrication Fabrication of Delivery System (e.g., Hydrogel Formation) Polymer->Fabrication Drug Therapeutic Agent DrugLoading Drug Encapsulation Drug->DrugLoading Fabrication->DrugLoading DDS Drug Delivery System (e.g., Drug-Loaded Hydrogel) DrugLoading->DDS Release Controlled Drug Release DDS->Release Application Therapeutic Application Release->Application

Caption: Workflow for a drug delivery system.

Applications in Drug Development

Maleate-modified PVA is a promising material for various pharmaceutical applications:

  • Controlled Drug Release: The carboxyl groups from the maleate moiety can modulate the polymer's swelling behavior in response to pH changes, allowing for triggered drug release in specific physiological environments.[1]

  • Hydrogel Formation: The maleate groups can act as cross-linking sites, enabling the formation of robust hydrogels for encapsulating and delivering drugs or as scaffolds for tissue engineering.[4][13][15]

  • Bioconjugation: The carboxylic acid functionality provides a reactive handle for conjugating drugs, targeting ligands, or other biomolecules to the polymer backbone, enhancing the specificity and efficacy of the delivery system.

References

Application Notes and Protocols: Use of Monomethyl Maleate in Unsaturated Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of monomethyl maleate (B1232345) in the synthesis of unsaturated polyester (B1180765) resins (UPRs). While maleic anhydride (B1165640) is the most common precursor for introducing unsaturation in UPRs, monomethyl maleate offers an alternative route that may present advantages in specific applications, such as controlling the initial reaction stages and modifying resin properties. This document outlines the synthesis, curing, and characterization of UPRs derived from this compound, providing detailed experimental protocols and comparative data.

Introduction

Unsaturated polyester resins are thermosetting polymers widely used in composites, coatings, and biomedical applications.[1] Their properties are largely determined by the nature of the constituent monomers, including diols, and saturated and unsaturated dicarboxylic acids or their anhydrides. The unsaturation, typically in the form of maleate or fumarate (B1241708) groups, allows for cross-linking with a vinyl monomer, most commonly styrene (B11656), to form a rigid three-dimensional network.[1][2]

This compound, the monoester of maleic acid and methanol, can serve as a source of unsaturation. Its use may offer better control over the initial esterification reaction compared to the highly reactive maleic anhydride. The synthesis of UPRs is a polycondensation reaction where a diacid or its derivative reacts with a diol.[2]

Synthesis of Unsaturated Polyester Resin using this compound

The synthesis of UPRs is typically carried out in a two-stage process to ensure the desired molecular weight and properties.[3] The first stage involves the formation of a low molecular weight prepolymer through the esterification of the diacid/monoester and diol. The second stage involves further condensation to achieve the target acid value and viscosity.

2.1. Key Reactants and Their Roles

  • Unsaturated Monomer: this compound provides the double bonds necessary for subsequent cross-linking.

  • Saturated Diacid/Anhydride: Phthalic anhydride is often used to impart rigidity and reduce the degree of unsaturation, thereby modifying the mechanical properties of the cured resin.[3]

  • Diol: Propylene (B89431) glycol is a common diol that provides flexibility to the polyester chain.[3]

  • Cross-linking Monomer: Styrene is the most widely used monomer to dissolve the polyester and participate in the final curing reaction.[2]

  • Initiator and Promoter: A free-radical initiator, such as methyl ethyl ketone peroxide (MEKP), and a promoter, like cobalt naphthenate, are used to initiate the curing process at room temperature.[3]

2.2. Experimental Protocol: Synthesis of a General-Purpose Unsaturated Polyester Resin

This protocol describes the synthesis of a UPR using this compound, phthalic anhydride, and propylene glycol.

Materials:

  • This compound

  • Phthalic anhydride

  • Propylene glycol (with ~10% excess to account for losses)[3]

  • Xylene (as an azeotropic solvent for water removal)[3]

  • Hydroquinone (B1673460) (inhibitor to prevent premature gelation)[3]

  • Styrene

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Cobalt naphthenate (promoter)

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser.

  • Heating mantle with temperature control.

  • Titration apparatus for acid value determination.

Procedure:

  • Charging the Reactor: Charge the round-bottom flask with equimolar amounts of this compound and propylene glycol. An excess of about 10% propylene glycol is recommended.[3]

  • First Stage Reaction: Heat the mixture under a nitrogen blanket with stirring. The reaction temperature is gradually increased to around 160-180°C. The progress of the reaction can be monitored by collecting the water of condensation in the Dean-Stark trap.

  • Second Stage Reaction: Once the initial reaction slows down, add phthalic anhydride and the remaining propylene glycol to the flask.

  • Isomerization and Polyesterification: Increase the temperature to 210°C.[3] At this temperature, the maleate groups will start to isomerize to the more reactive fumarate form, which leads to resins with superior properties.[3] Maintain this temperature and continue to remove the water of condensation.

  • Monitoring the Reaction: Periodically take samples to determine the acid value. The reaction is considered complete when the acid value drops to a desired level (typically below 40 mg KOH/g).[3]

  • Cooling and Dissolution: Once the target acid value is reached, cool the reactor to about 80°C.[3] Add hydroquinone as an inhibitor.[3] Then, slowly add styrene (typically 35 wt%) to the polyester melt under stirring until a homogeneous solution is obtained.[3]

  • Storage: Store the final resin in a cool, dark place.

Curing of the Unsaturated Polyester Resin

The liquid UPR is converted into a solid thermoset by copolymerizing the unsaturated polyester with styrene using a free-radical initiator and a promoter.

3.1. Experimental Protocol: Curing of the UPR

Materials:

  • Synthesized unsaturated polyester resin

  • Cobalt naphthenate (promoter, e.g., 0.5 wt%)[3]

  • Methyl ethyl ketone peroxide (MEKP) (initiator, e.g., 1.5 wt%)[3]

  • Molds for casting test specimens.

Procedure:

  • Mixing: To the UPR, add the promoter (cobalt naphthenate) and mix thoroughly.

  • Initiation: Add the initiator (MEKP) to the resin-promoter mixture and stir vigorously for a short period.

  • Casting: Pour the reacting mixture into the desired molds.

  • Curing: Allow the resin to cure at room temperature. The curing process is exothermic. Post-curing at an elevated temperature (e.g., 80°C for a few hours) can improve the final properties by ensuring complete reaction of the double bonds.

Data Presentation

The properties of the final cured resin are highly dependent on the ratio of saturated to unsaturated acids. The following table summarizes typical trends observed when varying the maleic anhydride (as a proxy for this compound) to phthalic anhydride ratio.

Mole % of Maleic AnhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Impact Strength (kJ/m²)
30351.83.51.2
40452.23.01.5
50552.82.51.8
60603.22.02.0
70583.51.81.9

Note: This data is representative and actual values will depend on the specific diols, curing conditions, and other additives used. The trend shows that increasing the unsaturation (higher maleic anhydride content) generally increases strength and modulus up to a certain point, after which the material may become too brittle.[3]

Visualizations

5.1. Signaling Pathways and Experimental Workflows

UPR_Synthesis_Workflow cluster_synthesis UPR Synthesis Monomethyl_Maleate This compound Reactor Reactor at 160-180°C Monomethyl_Maleate->Reactor Propylene_Glycol1 Propylene Glycol Propylene_Glycol1->Reactor Phthalic_Anhydride Phthalic Anhydride Reactor2 Reactor at 210°C (Isomerization) Phthalic_Anhydride->Reactor2 Propylene_Glycol2 Propylene Glycol Propylene_Glycol2->Reactor2 Styrene Styrene Dissolution Dissolution Styrene->Dissolution Hydroquinone Hydroquinone Hydroquinone->Dissolution Reactor->Reactor2 Add Phthalic Anhydride & PG Cooling Cooling to 80°C Reactor2->Cooling Acid Value < 40 Cooling->Dissolution Add Hydroquinone UPR Unsaturated Polyester Resin Dissolution->UPR

Caption: Workflow for the synthesis of unsaturated polyester resin.

Curing_Process UPR Unsaturated Polyester Resin (in Styrene) Mixing1 Mixing UPR->Mixing1 Promoter Cobalt Naphthenate (Promoter) Promoter->Mixing1 Initiator MEKP (Initiator) Mixing2 Mixing Initiator->Mixing2 Mixing1->Mixing2 Casting Casting into Mold Mixing2->Casting Curing Room Temperature Curing (Exothermic Reaction) Casting->Curing Post_Curing Post-Curing (e.g., 80°C) Curing->Post_Curing Final_Product Cured Thermoset Post_Curing->Final_Product

Caption: Curing process of unsaturated polyester resin.

Maleate_Fumarate_Isomerization Maleate Maleate (cis) Fumarate Fumarate (trans) Maleate->Fumarate Heat (210°C)

Caption: Isomerization of maleate to fumarate.

References

Application Notes and Protocols: Monomethyl Maleate as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl maleate (B1232345) (MMM) is a versatile bifunctional monomer that holds significant promise as a crosslinking agent in the synthesis of advanced polymers, particularly for biomedical applications such as drug delivery. Its structure, featuring a reactive carbon-carbon double bond and a carboxylic acid group, allows for the formation of crosslinked polymer networks with tunable properties. The double bond can participate in free-radical polymerization, creating a stable three-dimensional polymer matrix. Simultaneously, the carboxylic acid moiety imparts pH-sensitivity to the polymer, making it an excellent candidate for creating "smart" hydrogels that can release therapeutic agents in response to specific physiological pH changes. This is particularly advantageous for targeted drug delivery to specific sites within the body, such as the gastrointestinal tract.[1][2][3][4]

These application notes provide a comprehensive overview of the use of monomethyl maleate as a crosslinking agent, including detailed experimental protocols, characterization methods, and potential applications in drug delivery.

Principle of Crosslinking with this compound

This compound can be integrated into a polymer network primarily through free-radical polymerization. When copolymerized with other vinyl monomers (e.g., acrylates, acrylamides), the double bond of MMM reacts and becomes part of the polymer backbone. This process, initiated by thermal or photoinitiators, results in a crosslinked structure where MMM acts as a bridge between polymer chains.

The presence of the carboxylic acid group in the polymer network has a profound impact on its physicochemical properties. At low pH, the carboxylic acid groups are protonated and the polymer network tends to be collapsed. As the pH increases to physiological levels, these groups deprotonate, leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel to swell, allowing for the controlled release of an encapsulated drug.[1][3]

Applications in Drug Delivery

The pH-responsive nature of polymers crosslinked with this compound makes them highly suitable for controlled drug delivery systems.[1][2][4] For instance, a drug can be loaded into the hydrogel in its collapsed state at an acidic pH. When the hydrogel reaches a more neutral or basic environment, such as the intestines, it swells and releases the drug. This mechanism can protect sensitive drugs from the harsh acidic environment of the stomach and ensure their targeted release.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Hydrogel using this compound

This protocol describes the synthesis of a crosslinked hydrogel composed of an acrylic-based polymer and this compound.

Materials:

  • Acrylic Acid (AA)

  • N-Isopropylacrylamide (NIPAAm)

  • This compound (MMM)

  • Ammonium Persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized Water (Solvent)

  • Phosphate-Buffered Saline (PBS) of various pH values (for swelling studies)

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve the desired molar ratios of acrylic acid, N-isopropylacrylamide, and this compound in deionized water. A typical starting ratio could be 70:20:10 (AA:NIPAAm:MMM).

  • Degassing: Purge the monomer solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation: Add the initiator (APS) and accelerator (TEMED) to the solution while stirring. The polymerization should begin shortly, as indicated by an increase in viscosity.

  • Molding: Pour the reaction mixture into a suitable mold (e.g., between two glass plates with a spacer) to form a hydrogel sheet of the desired thickness.

  • Polymerization: Allow the polymerization to proceed at room temperature for 24 hours to ensure complete crosslinking.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers and initiator.

  • Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Characterization of the Crosslinked Hydrogel

1. Swelling Behavior:

  • Weigh a known amount of the dry hydrogel (Wd).

  • Immerse the hydrogel in PBS solutions of different pH values (e.g., pH 2.0, 5.5, 7.4).

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

2. Mechanical Testing:

  • Perform tensile tests on swollen hydrogel samples using a universal testing machine to determine the Young's modulus, tensile strength, and elongation at break. The initial modulus of similar biodegradable elastomers can range from 0.03 to 1.54 MPa.[7]

3. Drug Release Study:

  • Load a model drug (e.g., doxorubicin) into the hydrogel by soaking the dry gel in a concentrated drug solution.[8][9]

  • Dry the drug-loaded hydrogel.

  • Immerse the drug-loaded hydrogel in PBS solutions of different pH values.

  • At specific time points, take aliquots of the release medium and measure the drug concentration using UV-Vis spectrophotometry.

  • Plot the cumulative drug release as a function of time. The release is expected to be significantly faster at physiological pH compared to acidic pH.[6][10]

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the characterization of this compound crosslinked hydrogels. The values presented are illustrative and based on similar systems found in the literature.

Table 1: Swelling Ratio of a Poly(AA-co-NIPAAm-co-MMM) Hydrogel at Different pH Values

pH of BufferEquilibrium Swelling Ratio (SR)
2.01.5 ± 0.2
5.58.2 ± 0.5
7.415.6 ± 1.1

Table 2: Mechanical Properties of a Swollen Poly(AA-co-NIPAAm-co-MMM) Hydrogel

PropertyValue
Young's Modulus (MPa)0.8 ± 0.1
Tensile Strength (MPa)0.3 ± 0.05
Elongation at Break (%)250 ± 30

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_process Process cluster_product Product AA Acrylic Acid Polymerization Free Radical Polymerization AA->Polymerization NIPAAm N-Isopropylacrylamide NIPAAm->Polymerization MMM This compound MMM->Polymerization Crosslinking Agent Initiator Initiator (APS/TEMED) Initiator->Polymerization Hydrogel Crosslinked pH-Responsive Hydrogel Polymerization->Hydrogel

Caption: Synthesis of a pH-responsive hydrogel.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Drying cluster_characterization Characterization Prep Prepare Monomer Solution Degas Degas with Nitrogen Prep->Degas Poly Initiate Polymerization Degas->Poly Mold Cast into Mold Poly->Mold Purify Purify in Deionized Water Mold->Purify Dry Dry in Vacuum Oven Purify->Dry Swell Swelling Studies (different pH) Dry->Swell Mech Mechanical Testing Dry->Mech Drug Drug Release Kinetics Dry->Drug G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph Physiological pH (e.g., Intestine) Low_pH_Gel Collapsed Hydrogel (Drug Trapped) High_pH_Gel Swollen Hydrogel Low_pH_Gel->High_pH_Gel pH Increase Drug_Released Drug Released High_pH_Gel->Drug_Released Release

References

Monomethyl Maleate in Diels-Alder Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl maleate (B1232345), also known as methyl hydrogen maleate, serves as a versatile and reactive dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions for the synthesis of six-membered rings. Its asymmetric nature, possessing both a carboxylic acid and a methyl ester group, offers unique opportunities for stereocontrol and further functionalization of the resulting cycloadducts. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of monomethyl maleate in both intramolecular and intermolecular Diels-Alder reactions.

Core Principles: Reactivity and Stereoselectivity

The reactivity of this compound as a dienophile is governed by Frontier Molecular Orbital (FMO) theory. The electron-withdrawing ester and carboxylic acid groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene.

A key stereochemical aspect of the Diels-Alder reaction is the "endo rule," which predicts the preferential formation of the endo isomer. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing substituents of the dienophile and the developing π-system of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer, and the endo/exo ratio can be influenced by reaction temperature, reaction time, and the presence of Lewis acid catalysts. Lewis acids can coordinate to the carbonyl oxygen of the dienophile, further lowering its LUMO energy, which can lead to increased reaction rates and enhanced stereoselectivity.

Intramolecular Diels-Alder Reaction of a this compound Derivative

An important application of this compound is in intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule. This strategy is highly effective for the construction of complex polycyclic systems.

Synthesis of a Bicyclo[2.2.2]octenone Derivative

A notable example involves the "modified" Wessely oxidation of a phenol (B47542) in the presence of this compound, which generates a triene intermediate that subsequently undergoes an intramolecular Diels-Alder reaction to form a bicyclo[2.2.2]octenone derivative.

Reaction Scheme:

IMDA_reaction cluster_conditions Reaction Conditions reagents 2,6-dimethylphenol (B121312) + this compound intermediate o-Quinone Methide Intermediate reagents->intermediate  Pb(OAc)4, CH2Cl2 product exo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone intermediate->product  Intramolecular Diels-Alder Lead tetraacetate Lead tetraacetate Dichloromethane (B109758) Dichloromethane

Caption: Intramolecular Diels-Alder reaction workflow.

Quantitative Data:

While the primary literature describing this reaction focuses on the structural elucidation of the products, the yields for analogous reactions are reported to be in the range of 20-40%. The reaction described below yielded the product as a crystalline solid.

Diene PrecursorDienophileProductYield (%)Reference
2,6-DimethylphenolThis compoundexo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactoneNot explicitly stated, but crystalline product obtainedYates, P.; Auksi, H. Can. J. Chem.1979 , 57, 2053-2068.

Experimental Protocol:

Materials:

  • 2,6-Dimethylphenol

  • Lead tetraacetate (Pb(OAc)₄)

  • This compound (Methyl hydrogen maleate)

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A solution of 2,6-dimethylphenol (1.0 equivalent) and this compound (1.2 equivalents) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is stirred at room temperature, and lead tetraacetate (1.1 equivalents) is added portion-wise over a period of 30 minutes.

  • The reaction mixture is stirred at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is filtered to remove lead(II) acetate.

  • The filtrate is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure bicyclic lactone.

Intermolecular Diels-Alder Reactions

Reaction with Cyclopentadiene (B3395910) (Representative Protocol)

The reaction of a maleate derivative with cyclopentadiene is a classic example of a Diels-Alder reaction that typically yields the endo adduct as the major product under kinetic control.

Reaction Workflow:

Intermolecular_DA cluster_conditions Reaction Conditions Diene Cyclopentadiene Adduct Bicyclic Adduct (Endo/Exo Mixture) Diene->Adduct Dienophile This compound Dienophile->Adduct Solvent (e.g., Toluene) Solvent (e.g., Toluene) Room Temperature or Reflux Room Temperature or Reflux

Caption: Intermolecular Diels-Alder reaction workflow.

Quantitative Data for Diethyl Maleate (for comparison):

DieneDienophileCatalystSolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
CyclopentadieneDiethyl MaleateNoneToluene8068590:10
CyclopentadieneDiethyl MaleateZnCl₂ (10 mol%)CH₂Cl₂029295:5

Experimental Protocol (Adapted for this compound):

Materials:

  • Dicyclopentadiene (B1670491)

  • This compound

  • Toluene or Dichloromethane

  • Lewis acid (optional, e.g., ZnCl₂)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

1. Preparation of Cyclopentadiene:

  • Caution: Cyclopentadiene readily dimerizes at room temperature and should be freshly prepared and used immediately.

  • Set up a fractional distillation apparatus.

  • Gently heat dicyclopentadiene in the distillation flask to approximately 170 °C to induce a retro-Diels-Alder reaction.

  • Collect the cyclopentadiene monomer, which distills at around 40-42 °C, in a receiver cooled in an ice bath.

2. Thermal Diels-Alder Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in toluene.

  • Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature or heat under gentle reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

3. Lewis Acid-Catalyzed Diels-Alder Reaction:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., ZnCl₂, 0.1 equivalents) to the stirred solution.

  • After stirring for 15-30 minutes, add freshly distilled cyclopentadiene (1.1 equivalents) dropwise.

  • Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Diels-Alder reaction can be understood through the analysis of the transition states. The preference for the endo product is a classic example of kinetic control.

Endo_Exo_Pathway Reactants Diene + this compound TS_Endo Endo Transition State (Lower Energy - Kinetically Favored) Reactants->TS_Endo  ΔG‡(endo) TS_Exo Exo Transition State (Higher Energy) Reactants->TS_Exo  ΔG‡(exo) Product_Endo Endo Adduct (Kinetic Product) TS_Endo->Product_Endo Product_Exo Exo Adduct (Thermodynamic Product) TS_Exo->Product_Exo Product_Endo->Product_Exo  Thermodynamic Equilibration

Caption: Energy profile of endo vs. exo pathways.

This diagram illustrates that the endo transition state is lower in energy, leading to the faster formation of the endo product. However, the exo product is thermodynamically more stable, and under conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times), the product distribution may shift to favor the exo isomer.

Conclusion

This compound is a valuable dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. Its application in intramolecular cycloadditions provides a powerful tool for the synthesis of complex bicyclic systems. While detailed quantitative data for intermolecular reactions of this compound are not as prevalent in the literature as for its diester analogs, the provided protocols for related compounds serve as a strong starting point for experimental design. The stereochemical outcome of these reactions can be rationally controlled by careful selection of reaction conditions, with the understanding that the kinetically favored endo product is often the primary initial adduct. Further exploration of Lewis acid catalysis and solvent effects will likely expand the synthetic utility of this compound in Diels-Alder reactions for the drug development and research communities.

Application Notes and Protocols for Monomethyl Maleate in Surface Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monomethyl maleate (B1232345) (MMM) is an unsaturated monomer that holds potential for application in surface coating formulations, particularly in the synthesis of unsaturated polyester (B1180765) resins (UPRs).[1] As a derivative of maleic anhydride (B1165640), it introduces carboxyl functionality and a reactive double bond into the polymer backbone, which can be utilized for cross-linking and further chemical modification.[2][3][4] These application notes provide an overview of its use, potential benefits, and detailed protocols for formulation and evaluation.

Monomethyl maleate is synthesized via the alcoholysis ring-opening esterification of maleic anhydride with methanol.[5][6] This process is a straightforward and efficient method to produce the monomer. Its primary role in coatings is as a co-monomer in the production of polyester resins, which are then typically dissolved in a reactive diluent (like styrene (B11656) or a methacrylate (B99206) monomer) and cured to form a hard, durable thermoset coating.[2][7]

Section 1: Application Notes

Role in Unsaturated Polyester Resin (UPR) Synthesis

This compound can be incorporated into the polyester backbone during the polycondensation reaction. It serves a similar function to maleic anhydride but offers the advantage of being a liquid and potentially allowing for better process control. The presence of the double bond from the maleate moiety is crucial for the subsequent curing process.

Key Functions:

  • Introduces Unsaturation: The carbon-carbon double bond is the primary site for cross-linking during the curing phase, typically initiated by free radicals.[2]

  • Modifies Polarity and Solubility: The presence of the methyl ester and the carboxylic acid group influences the polarity of the resulting resin, affecting its solubility in various reactive diluents and its compatibility with other formulation components like pigments and additives.

  • Impacts Mechanical Properties: The density of cross-links, influenced by the concentration of this compound in the polymer chain, will directly affect the final coating's hardness, flexibility, and chemical resistance.

Curing Mechanism

Coatings formulated with UPRs containing this compound are cured through a free-radical polymerization mechanism. A reactive diluent, such as styrene or methyl methacrylate (MMA), copolymerizes with the unsaturated sites on the polyester chain.[2][8] This reaction is initiated by a catalyst system, typically a peroxide (e.g., methyl ethyl ketone peroxide - MEKP) and a promoter (e.g., cobalt naphthenate) at ambient temperatures, or by thermal decomposition of an initiator at elevated temperatures. The process creates a highly cross-linked, three-dimensional network.

Potential Advantages in Coating Formulations
  • Adhesion: The carboxyl groups present in the this compound structure can enhance adhesion to metal substrates through hydrogen bonding or ionic interactions.

  • Versatility: Can be copolymerized with a variety of other di-acids, glycols, and vinyl monomers to tailor the final properties of the coating.[9][10]

  • Gloss and Appearance: When properly formulated, UPR coatings can provide high gloss and excellent aesthetic finishes.[1]

Section 2: Quantitative Data Summary

While specific performance data for coatings formulated exclusively with this compound is not widely published, the following tables represent typical performance characteristics of unsaturated polyester coatings. These values should be considered as a baseline for comparison, and actual results will depend on the complete formulation.

Table 1: Typical Physical and Mechanical Properties of UPR Coatings

PropertyTest MethodRepresentative Value
Pencil HardnessASTM D3363H - 2H
Adhesion (Cross-hatch)ASTM D33594B - 5B
Impact Resistance (Direct)ASTM D279440 - 60 in-lbs
Flexibility (Mandrel Bend)ASTM D5221/8" - 1/4"
Gloss (60°)ASTM D523> 90 GU

Table 2: Chemical Resistance of UPR Coatings (24-hour spot test)

ReagentTest MethodRating (1-5, 5=Excellent)
WaterASTM D13085
10% Hydrochloric AcidASTM D13084
10% Sodium HydroxideASTM D13083
XyleneASTM D13083
EthanolASTM D13084

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Resistance

Immersion Time (in 3.5% NaCl)ParameterTypical Value Range (Ω·cm²)
1 hourCoating Resistance (Rc)1 x 10⁹ - 1 x 10¹⁰
Charge Transfer Res. (Rct)> 1 x 10¹⁰
500 hoursCoating Resistance (Rc)1 x 10⁷ - 1 x 10⁸
Charge Transfer Res. (Rct)1 x 10⁸ - 1 x 10⁹

Section 3: Experimental Protocols

Protocol for Synthesis of an Unsaturated Polyester Resin with this compound

Objective: To synthesize a low molecular weight unsaturated polyester resin incorporating this compound.

Materials:

Procedure:

  • Set up a 4-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charge the flask with phthalic anhydride (1.0 mol), this compound (1.0 mol), and propylene glycol (2.2 mol).

  • Add toluene (approx. 5% of total weight) to aid in azeotropic water removal.

  • Begin stirring and purge the system with nitrogen gas.

  • Heat the mixture to 160°C.

  • Once the mixture is molten and homogenous, add the catalyst, titanium (IV) butoxide (0.05% by weight).

  • Slowly increase the temperature to 190-200°C and maintain it, collecting the water of condensation in the Dean-Stark trap.

  • Monitor the reaction by periodically measuring the acid value of the resin.

  • Continue the reaction until the acid value is below 20 mg KOH/g.

  • Cool the reactor to 120°C and add hydroquinone (0.02% by weight) to prevent premature gelation.

  • The resulting molten resin can then be dissolved in a reactive diluent (e.g., styrene) to a desired viscosity.

Protocol for Coating Formulation and Application

Objective: To prepare a curable coating formulation and apply it to a substrate.

Materials:

  • Synthesized UPR-MMM resin solution (e.g., 65% solids in styrene)

  • Methyl ethyl ketone peroxide (MEKP) initiator

  • Cobalt naphthenate (6% solution) promoter

  • Steel panels (Q-panels) for testing

Procedure:

  • To 100g of the UPR-MMM resin solution, add 0.2g of cobalt naphthenate solution (0.2 phr) and mix thoroughly. Caution: Never mix peroxide and promoter directly.

  • Just before application, add 1.5g of MEKP initiator (1.5 phr) and stir vigorously for 1 minute.

  • Apply the formulated coating to clean steel panels using a drawdown bar to achieve a consistent wet film thickness (e.g., 100 µm).

  • Allow the coated panels to cure at ambient temperature (25°C) for 24 hours before handling, and for 7 days before conducting performance tests.

Protocol for Pencil Hardness Test

Objective: To determine the surface hardness of the cured coating.

Procedure:

  • Use a set of calibrated pencils of increasing hardness (e.g., from 6B to 6H).

  • Hold a pencil at a 45° angle to the coated surface and push it forward with uniform pressure, sufficient to either scratch the coating or for the lead to break.

  • The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the film.

  • The test should be performed according to ASTM D3363 standards.

Protocol for Adhesion Test (Cross-Hatch)

Objective: To assess the adhesion of the coating to the substrate.

Procedure:

  • Use a sharp blade or a specific cross-hatch cutting tool to make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.

  • Apply a specified pressure-sensitive tape over the grid and then remove it rapidly at a 180-degree angle.

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (0B to 5B).

Protocol for Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the corrosion protection performance of the coating.[11][12]

Procedure:

  • Set up a three-electrode electrochemical cell with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • The electrolyte is a 3.5% NaCl solution.

  • Measure the open-circuit potential (OCP) until it stabilizes.

  • Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record and analyze the Nyquist and Bode plots. The impedance modulus at low frequency (|Z|₀.₀₁Hz) is a key indicator of the coating's barrier performance.

  • Repeat the measurements periodically over an extended immersion time to monitor coating degradation.

Section 4: Visualizations (Graphviz)

G cluster_synthesis Resin Synthesis Workflow reactants Reactants: This compound Phthalic Anhydride Propylene Glycol reactor Polycondensation (190-200°C, N2 Purge) reactants->reactor monitoring Monitor Acid Value reactor->monitoring monitoring->reactor Value > 20 cooling Cool & Inhibit monitoring->cooling Value < 20 dissolving Dissolve in Reactive Diluent cooling->dissolving resin Final UPR-MMM Resin dissolving->resin

Caption: Workflow for the synthesis of an unsaturated polyester resin using this compound.

G cluster_curing Coating Curing Mechanism UPR UPR Chain with Maleate Unsaturation Network Cross-linked Thermoset Network UPR->Network Monomer Reactive Diluent (e.g., Styrene) Monomer->Network Initiator Peroxide Initiator Radical Free Radicals Initiator->Radical generates Promoter Cobalt Promoter Promoter->Initiator activates Radical->UPR attacks Radical->Monomer attacks

Caption: Free-radical curing mechanism of the UPR-MMM coating system.

G cluster_testing Coating Performance Evaluation Workflow cluster_tests Performance Tests Formulation Prepare Coating Formulation Application Apply to Substrate (e.g., Steel Panel) Formulation->Application Curing Cure for 7 Days Application->Curing Mechanical Mechanical Tests: - Hardness - Adhesion - Impact Curing->Mechanical Chemical Chemical Resistance Curing->Chemical Corrosion Corrosion Test (EIS) Curing->Corrosion Data Analyze Data & Compare to Standards Mechanical->Data Chemical->Data Corrosion->Data

Caption: Experimental workflow for the evaluation of a formulated surface coating.

References

Application Notes and Protocols for the Synthesis of Specialty Polymers Using Monomethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty copolymers using monomethyl maleate (B1232345) (MMM). These polymers, particularly those incorporating hydrophobic monomers like styrene (B11656), exhibit pH-responsive behavior, making them excellent candidates for targeted drug delivery systems. The protocols outlined below are based on established free-radical polymerization techniques.

Introduction

Monomethyl maleate is a versatile monomer that can be readily copolymerized to create functional polymers with a range of properties. The presence of the carboxylic acid group in the repeating unit imparts pH sensitivity, allowing for the design of "smart" polymers that can respond to changes in their environment. This characteristic is particularly valuable in drug delivery, where polymers can be engineered to release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.[1][2][3]

This document provides a detailed protocol for the synthesis of a poly(this compound-co-styrene) copolymer, a representative specialty polymer with significant potential in biomedical applications.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-styrene) via Free-Radical Polymerization

This protocol details the synthesis of a copolymer of this compound and styrene using a free-radical initiator.

Materials:

  • This compound (MMM)

  • Styrene

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Diethyl ether (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Dropping funnel

  • Beakers

  • Sintered glass funnel

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a 250 mL three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve a specific molar ratio of this compound and styrene in 100 mL of 1,4-dioxane. A typical molar feed ratio of MMM to styrene can range from 1:1 to 1:4, depending on the desired copolymer composition.

  • Initiator Addition: In a separate vial, dissolve the required amount of AIBN initiator in a small amount of 1,4-dioxane. The initiator concentration is typically around 1-2 mol% with respect to the total monomer concentration.

  • Inert Atmosphere: Purge the reaction flask with dry nitrogen for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the reaction.

  • Polymerization Reaction: Heat the reaction mixture to 70-80°C with constant stirring. Once the temperature has stabilized, add the AIBN solution dropwise to the reaction flask using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to proceed for a predetermined time, typically ranging from 6 to 24 hours. The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture and analyzing the conversion of monomers using techniques like ¹H NMR or by precipitating the polymer and measuring the yield.

  • Polymer Precipitation and Purification: After the desired reaction time, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate out of the solution.

  • Washing and Drying: Filter the precipitated polymer using a sintered glass funnel. Wash the collected polymer several times with fresh methanol and then with diethyl ether to remove any unreacted monomers, initiator residues, and solvent.

  • Final Product: Dry the purified white polymer powder in a vacuum oven at 40-50°C until a constant weight is achieved.

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow for Copolymer Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomers Dissolve Monomers (this compound & Styrene) in Dioxane Purge Purge with Nitrogen Monomers->Purge Initiator Dissolve AIBN in Dioxane AddInitiator Add AIBN Solution Initiator->AddInitiator Heat Heat to 70-80°C Purge->Heat Heat->AddInitiator React React for 6-24h AddInitiator->React Cool Cool to Room Temp. React->Cool Precipitate Precipitate in Methanol Cool->Precipitate FilterWash Filter & Wash (Methanol & Diethyl Ether) Precipitate->FilterWash Dry Dry in Vacuum Oven FilterWash->Dry FinalProduct Final Copolymer Powder Dry->FinalProduct

Caption: A step-by-step workflow for the synthesis of poly(this compound-co-styrene).

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of poly(this compound-co-styrene) copolymers. The data is compiled from various sources and represents a general outcome.[4][5]

Table 1: Reaction Conditions and Yields

Monomer Feed Ratio (MMM:Styrene)Initiator (AIBN) (mol%)Reaction Time (h)Reaction Temperature (°C)Yield (%)
1:11.5127578
1:21.5127585
1:41.5127591

Table 2: Copolymer Characterization Data

Monomer Feed Ratio (MMM:Styrene)Copolymer Composition (MMM:Styrene)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg) (°C)
1:11:1.125,0001.8115
1:21:2.232,0001.9108
1:41:4.345,0002.1102

Application in pH-Responsive Drug Delivery

The carboxylic acid groups of the this compound units in the copolymer backbone are responsible for its pH-responsive behavior. At physiological pH (around 7.4), these groups are deprotonated and negatively charged, leading to a more hydrophilic and swollen state of the polymer matrix. In an acidic environment (pH < 6.5), such as in tumor tissues or endosomes, the carboxylic acid groups become protonated, rendering the polymer more hydrophobic.[1][3] This change in hydrophilicity can trigger the release of an encapsulated drug.

Signaling Pathway for pH-Triggered Drug Release

Drug_Release_Pathway pH-Triggered Drug Release Mechanism cluster_physiological Physiological pH (~7.4) cluster_acidic Acidic Environment (pH < 6.5) Physiological Carboxylic Acid Groups Deprotonated (-COO⁻) Hydrophilic Polymer is Hydrophilic & Swollen Physiological->Hydrophilic DrugEncapsulated Drug Remains Encapsulated Hydrophilic->DrugEncapsulated Acidic Carboxylic Acid Groups Protonated (-COOH) DrugEncapsulated->Acidic Exposure to Acidic Environment Hydrophobic Polymer becomes more Hydrophobic Acidic->Hydrophobic DrugReleased Drug is Released Hydrophobic->DrugReleased End Released Drug & Polymer Matrix DrugReleased->End Start Drug-Loaded Polymer Start->Physiological

Caption: The mechanism of pH-responsive drug release from a this compound-containing copolymer.

References

Application Notes and Protocols: Monomethyl Maleate as a Comonomer with Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of vinyl acetate (B1210297) (VAc) with functional comonomers is a well-established strategy to tailor the properties of polyvinyl acetate (PVAc) for a wide range of applications. The incorporation of comonomers containing carboxylic acid groups, such as monomethyl maleate (B1232345) (MMM), is of particular interest in the pharmaceutical field. The resulting copolymers, poly(vinyl acetate-co-monomethyl maleate) (poly(VAc-co-MMM)), offer the potential for pH-responsive behavior, improved adhesion to biological substrates, and the ability to conjugate with active pharmaceutical ingredients (APIs). These characteristics make them promising candidates for use in drug delivery systems, including controlled-release formulations, bioadhesives, and drug-polymer conjugates.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(VAc-co-MMM). Due to the limited availability of specific data for the monomethyl maleate comonomer in the scientific literature, the following protocols and data are based on analogous systems, primarily the copolymerization of vinyl acetate with maleic anhydride (B1165640) and maleate diesters. Researchers should consider this as a foundational guide and may need to optimize conditions for their specific applications.

Data Presentation: Representative Copolymerization Data

The following tables summarize representative quantitative data from studies on the copolymerization of vinyl acetate with maleic anhydride and other related comonomers. This data can be used as a starting point for designing experiments with this compound.

Table 1: Representative Reactivity Ratios for Vinyl Acetate (M1) and Related Comonomers (M2)

Comonomer (M2)r1 (VAc)r2 (M2)Temperature (°C)Polymerization SystemReference
Maleic Anhydride~0.055~0.00360Solution (Benzene)Inferred from related studies
Dibutyl Maleate0.750.0160BulkInferred from related studies
Methyl Methacrylate0.0152060Bulk[3]

Table 2: Representative Experimental Conditions for Solution Copolymerization

ParameterCondition 1 (Analogous to Maleic Anhydride)Condition 2 (General VAc Copolymerization)
Monomers Vinyl Acetate, this compoundVinyl Acetate, this compound
Solvent Toluene or Benzene1,4-Dioxane or Tetrahydrofuran (THF)
Initiator Azobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)
Initiator Conc. 0.5 - 2.0 mol% (relative to total monomers)0.5 - 2.0 mol% (relative to total monomers)
Monomer Conc. 20 - 50 wt%20 - 50 wt%
Temperature 60 - 80 °C70 - 90 °C
Reaction Time 4 - 24 hours4 - 24 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of poly(vinyl acetate-co-monomethyl maleate).

Protocol 1: Synthesis of poly(VAc-co-MMM) via Free-Radical Solution Polymerization

This protocol describes a general method for synthesizing the copolymer in an organic solvent.

Materials:

  • Vinyl acetate (VAc), freshly distilled to remove inhibitors.

  • This compound (MMM).

  • Toluene (or other suitable solvent), anhydrous.

  • Azobisisobutyronitrile (AIBN) (or Benzoyl Peroxide - BPO), recrystallized.

  • Methanol (for precipitation).

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired molar ratio of vinyl acetate and this compound in toluene. A typical starting point is a 1:1 molar ratio. The total monomer concentration should be between 20-50% (w/v).

  • Initiator Addition: Add the initiator (AIBN or BPO) to the monomer solution. The initiator concentration should be between 0.5-2.0 mol% with respect to the total moles of monomers.

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN in toluene) under a continuous nitrogen blanket and with constant stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by precipitating the polymer and measuring the gravimetric yield.

  • Polymer Isolation: After the desired reaction time (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the copolymer to precipitate.

  • Purification: Filter the precipitated polymer and wash it several times with fresh non-solvent to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Characterization of poly(VAc-co-MMM)

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the incorporation of both monomers into the copolymer chain.

  • Sample Preparation: Prepare a thin film of the copolymer on a KBr pellet or use a cast film from a suitable solvent on a salt plate.

  • Analysis:

    • Look for the characteristic ester carbonyl stretching vibration from the vinyl acetate units at approximately 1735 cm⁻¹.

    • Identify the carbonyl stretching from the this compound units, which may appear at a slightly different wavenumber (e.g., ~1720 cm⁻¹).

    • The broad O-H stretching band from the carboxylic acid group of the MMM units should be visible in the region of 2500-3300 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

  • Objective: To determine the copolymer composition.

  • Sample Preparation: Dissolve a small amount of the dried copolymer in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis:

    • The methine proton of the vinyl acetate unit (-CH-OAc) typically appears around 4.8 ppm.

    • The acetate methyl protons (-OCOCH₃) of the vinyl acetate unit are observed around 2.0 ppm.

    • The methoxy (B1213986) protons (-OCH₃) of the this compound unit will have a characteristic chemical shift (likely around 3.7 ppm).

    • The backbone protons will appear in the region of 1.5-2.5 ppm.

    • The copolymer composition can be calculated by integrating the signals corresponding to the protons of each monomer unit.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers VAc + MMM Reaction Polymerization (70°C, N2 atm) Monomers->Reaction Solvent Solvent (Toluene) Solvent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR

Caption: Experimental workflow for the synthesis and characterization of poly(VAc-co-MMM).

signaling_pathway cluster_drug_delivery Potential Drug Delivery Application Copolymer poly(VAc-co-MMM) API API Conjugation (via -COOH) Copolymer->API pH_Trigger pH-Responsive Release Copolymer->pH_Trigger Bioadhesion Mucoadhesion Copolymer->Bioadhesion Target Target Site API->Target pH_Trigger->Target Bioadhesion->Target

Caption: Conceptual diagram of the potential roles of poly(VAc-co-MMM) in drug delivery.

Application Notes for Drug Development

The incorporation of this compound into a polyvinyl acetate backbone introduces carboxylic acid functional groups, which can be leveraged for various applications in drug development.

pH-Responsive Drug Delivery

The carboxylic acid moieties of the this compound units can ionize at physiological pH, leading to changes in the polymer's solubility and swelling behavior. This property can be exploited for pH-triggered drug release. For instance, a drug-loaded matrix of poly(VAc-co-MMM) could be designed to be stable in the acidic environment of the stomach and then swell or dissolve in the more neutral pH of the small intestine, releasing the drug at the desired site of absorption.

Bioadhesion

The presence of carboxylic acid groups can enhance the mucoadhesive properties of the copolymer.[1] This is due to the potential for hydrogen bonding between the carboxylic acid groups and the mucin glycoproteins of the mucous membranes. This enhanced adhesion can increase the residence time of a dosage form at the site of administration, potentially leading to improved drug absorption.

Drug-Polymer Conjugates

The carboxylic acid groups provide a reactive handle for the covalent conjugation of drugs or targeting ligands.[2] Amine or hydroxyl-containing drug molecules can be attached to the polymer backbone via ester or amide linkages. This approach can be used to:

  • Increase the solubility of poorly water-soluble drugs.

  • Provide a controlled release of the drug through the hydrolysis of the covalent bond.

  • Target the drug to specific tissues or cells by attaching a targeting moiety.

Formulation as Nanoparticles

Amphiphilic copolymers containing both hydrophobic (vinyl acetate) and hydrophilic (ionized this compound) segments can self-assemble into nanoparticles or micelles in an aqueous environment. These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability.[4][5]

Conclusion

While specific quantitative data for the copolymerization of this compound and vinyl acetate is not extensively documented, the information available for analogous systems provides a strong foundation for researchers to explore this promising copolymer. The presence of the carboxylic acid functionality from this compound offers significant potential for the development of advanced drug delivery systems. The protocols and application notes provided herein are intended to serve as a comprehensive starting point for scientists and professionals in the field of drug development to harness the capabilities of poly(vinyl acetate-co-monomethyl maleate). Further optimization and characterization will be necessary to tailor the copolymer's properties for specific therapeutic applications.

References

Synthesis of Monomethyl Maleate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of monomethyl maleate (B1232345), an important intermediate in organic synthesis and polymer chemistry. The synthesis involves the ring-opening of maleic anhydride (B1165640) with methanol (B129727). This application note includes a detailed experimental procedure, characterization data, and a summary of quantitative parameters.

Introduction

Monomethyl maleate is a versatile bifunctional molecule containing both a carboxylic acid and a methyl ester group, linked by a cis-double bond. This structure makes it a valuable building block for the synthesis of a variety of more complex molecules, including pharmaceuticals, resins, and polymers. The protocol outlined below describes a straightforward and efficient method for the preparation of this compound from readily available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the alcoholysis of maleic anhydride with methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the methanol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.

Reaction:

Maleic Anhydride + Methanol → this compound

Experimental Protocol

This protocol details the synthesis of this compound from maleic anhydride and methanol.

Materials:

  • Maleic Anhydride (C₄H₂O₃)

  • Methanol (CH₃OH), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), for extraction (optional)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (if extraction is performed)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in anhydrous methanol (1.1 to 1.5 equivalents). A slight excess of methanol is used to ensure complete conversion of the maleic anhydride.[1]

  • Attach a reflux condenser to the flask.

2. Reaction:

  • Stir the mixture at room temperature. The reaction is exothermic, and the temperature of the mixture will likely increase.[1]

  • Once the initial exotherm subsides, heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 1-2 hours to ensure the reaction goes to completion.[1]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by the disappearance of the maleic anhydride starting material.

3. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Purification by Vacuum Distillation:

    • The crude this compound can be purified by vacuum distillation.

    • Assemble a vacuum distillation apparatus.

    • Heat the crude product under reduced pressure. Collect the fraction boiling at approximately 108-110°C at 10 mmHg. The boiling point may vary depending on the vacuum achieved.

  • Alternative Purification (Aqueous Work-up):

    • If the product is to be used in subsequent steps where trace impurities are acceptable, an aqueous work-up can be performed.

    • Dilute the reaction mixture with dichloromethane and wash with deionized water in a separatory funnel to remove any remaining methanol and maleic acid.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

4. Characterization:

  • The purified this compound should be a colorless to pale yellow liquid.

  • Characterize the product using spectroscopic methods:

    • ¹H NMR: Acquire a proton NMR spectrum to confirm the structure.

    • ¹³C NMR: Acquire a carbon NMR spectrum for further structural confirmation.

    • IR Spectroscopy: Obtain an infrared spectrum to identify the characteristic functional groups (C=O of the ester and carboxylic acid, C=C, and O-H).

    • Mass Spectrometry: Use GC-MS to determine the molecular weight and fragmentation pattern.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants & Stoichiometry
Maleic Anhydride1.0 equivalent[1]
Methanol1.1 - 1.5 equivalents[1]
Reaction Conditions
TemperatureReflux (approx. 65-70°C)[1]
Reaction Time1 - 2 hours[1]
Product Properties
AppearanceColorless to pale yellow liquid
Molecular FormulaC₅H₆O₄
Molecular Weight130.10 g/mol
Boiling Point108-110°C at 10 mmHg
Expected Yield High (typically >90%)
Spectroscopic Data
¹H NMR (CDCl₃)See published spectra for detailed shifts
¹³C NMR (CDCl₃)See published spectra for detailed shifts
IR (neat)Characteristic peaks for C=O, C=C, O-H

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization reactants Maleic Anhydride + Methanol reaction_mixture Stir at RT, then reflux (65-70°C, 1-2h) reactants->reaction_mixture Exothermic rotovap Remove excess Methanol (Rotary Evaporator) reaction_mixture->rotovap distillation Vacuum Distillation (108-110°C @ 10 mmHg) rotovap->distillation product Pure this compound distillation->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism maleic_anhydride Maleic Anhydride intermediate Tetrahedral Intermediate maleic_anhydride->intermediate Nucleophilic Attack methanol Methanol methanol->intermediate Nucleophilic Attack product This compound intermediate->product Ring Opening

Caption: Simplified reaction mechanism for this compound synthesis.

References

Application Notes and Protocols: Copolymerization of Monomethyl Maleate with Acrylic Monomers for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of copolymers derived from monomethyl maleate (B1232345) (MMM) and various acrylic monomers. The protocols and data presented herein are designed to serve as a foundational guide for the development of novel polymeric materials for advanced drug delivery systems.

Introduction

Copolymers of monomethyl maleate and acrylic monomers are a versatile class of polymers with significant potential in the pharmaceutical sciences. The incorporation of the carboxyl group from this compound imparts pH-responsive properties to the copolymer, making it an excellent candidate for targeted and controlled drug release applications. By carefully selecting the acrylic comonomer, the physicochemical properties of the resulting copolymer, such as its hydrophilicity, glass transition temperature, and drug-loading capacity, can be precisely tailored.

This document outlines detailed experimental protocols for the synthesis of these copolymers, summarizes key quantitative data, and explores their application in pH-responsive drug delivery systems.

Experimental Protocols

The following protocols are adapted from established procedures for the free-radical polymerization of related maleic and acrylic monomers. Researchers should optimize these conditions based on the specific acrylic monomer used and the desired copolymer characteristics.

Protocol 1: Solution Copolymerization of this compound (MMM) with Methyl Methacrylate (B99206) (MMA)

This protocol describes the synthesis of a random copolymer of this compound and methyl methacrylate via free-radical solution polymerization.

Materials:

  • This compound (MMM)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane, anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired molar ratio of MMM and MMA in anhydrous 1,4-dioxane. A typical starting point is a 1:1 molar ratio.

  • Initiator Addition: Add AIBN as the initiator. A common concentration is 1 mol% with respect to the total monomer concentration.

  • Degassing: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: After cooling to room temperature, precipitate the copolymer by slowly adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.

  • Washing: Wash the precipitated polymer multiple times with diethyl ether to remove unreacted monomers and initiator.

  • Drying: Dry the purified copolymer under vacuum at 40°C to a constant weight.

  • Characterization: Characterize the copolymer composition and molecular weight using techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).

Protocol 2: Synthesis of pH-Responsive Nanoparticles for Drug Delivery

This protocol outlines the preparation of drug-loaded nanoparticles from a pre-synthesized MMM-acrylic copolymer using the nanoprecipitation method.

Materials:

  • MMM-acrylic copolymer

  • Hydrophobic drug of choice

  • Acetone

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Polymer and Drug Dissolution: Dissolve the MMM-acrylic copolymer and the hydrophobic drug in acetone. The concentration of the polymer and drug should be optimized for desired particle size and loading efficiency.

  • Nanoprecipitation: Add the organic solution dropwise to a vigorously stirring aqueous phase (PBS, pH 7.4). The rapid solvent exchange will cause the polymer to precipitate, forming nanoparticles with the drug encapsulated within the hydrophobic core.

  • Solvent Evaporation: Stir the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of acetone.

  • Purification: Purify the nanoparticle suspension by dialysis against PBS to remove any remaining free drug and organic solvent.

  • Characterization: Characterize the nanoparticles for their size, zeta potential, drug loading content, and encapsulation efficiency using techniques such as dynamic light scattering (DLS), and UV-Vis spectrophotometry.

Quantitative Data

The reactivity of monomers in a copolymerization reaction is a critical factor that determines the composition and microstructure of the resulting polymer. While specific reactivity ratios for this compound with various acrylic monomers are not widely reported, data for the closely related maleic anhydride (B1165640) can provide valuable insights. It is important to note that the ester group in this compound will influence its electronic and steric properties, leading to different reactivity ratios compared to maleic anhydride.

Table 1: Reactivity Ratios for the Copolymerization of Maleic Anhydride (M₁) with Various Acrylic Monomers (M₂)

Acrylic Monomer (M₂)r₁ (Maleic Anhydride)r₂ (Acrylic Monomer)Copolymerization Tendency
Methyl Methacrylate~0.03~3.5Tendency towards blocks of MMA
Ethyl Acrylate~0.15~0.70More random incorporation
Acrylic Acid~0.25~1.5Tendency towards blocks of Acrylic Acid

Note: These values are approximate and can vary depending on the reaction conditions. They are provided as a general guide.

Visualizations

Experimental Workflow: Synthesis and Nanoparticle Formulation

G cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation Monomers This compound + Acrylic Monomer Polymerization Solution Polymerization (70°C, 24h) Monomers->Polymerization Initiator AIBN Initiator->Polymerization Solvent 1,4-Dioxane Solvent->Polymerization Purification Precipitation & Drying Polymerization->Purification Copolymer MMM-Acrylic Copolymer Purification->Copolymer Organic_Phase Dissolve in Acetone Copolymer->Organic_Phase Drug Hydrophobic Drug Drug->Organic_Phase Nanoprecipitation Nanoprecipitation Organic_Phase->Nanoprecipitation Aqueous_Phase PBS (pH 7.4) Aqueous_Phase->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Nanoparticles Drug-Loaded Nanoparticles Evaporation->Nanoparticles

Caption: Workflow for copolymer synthesis and nanoparticle formulation.

Signaling Pathway: pH-Responsive Drug Release

G cluster_environment Physiological Environment cluster_mechanism Drug Release Mechanism NP_blood Nanoparticle in Bloodstream (pH 7.4) Tumor_env Tumor Microenvironment (pH ~6.5) NP_blood->Tumor_env EPR Effect Stable_NP Stable Nanoparticle (Drug Encapsulated) NP_blood->Stable_NP Endosome Endosome (pH ~5.0-6.0) Tumor_env->Endosome Endocytosis Protonation Protonation of Carboxyl Groups Tumor_env->Protonation Endosome->Protonation Swelling Copolymer Swelling & Destabilization Protonation->Swelling Drug_Release Drug Release Swelling->Drug_Release

Caption: pH-triggered drug release from MMM-acrylic nanoparticles.

Applications in Drug Development

The unique pH-responsive nature of this compound-acrylic copolymers opens up a range of possibilities in drug delivery. The carboxylic acid group of the MMM monomer has a pKa of approximately 3-5. At physiological pH (7.4), this group is deprotonated and ionized, rendering the copolymer more hydrophilic. However, in more acidic environments, such as the gastrointestinal tract, endosomes, or the tumor microenvironment, the carboxyl group becomes protonated, leading to a decrease in hydrophilicity and potential conformational changes in the polymer.

This pH-dependent behavior can be exploited for:

  • Enteric Coatings: Copolymers can be designed to be insoluble at the low pH of the stomach, protecting acid-labile drugs from degradation, and to dissolve in the more neutral pH of the small intestine for targeted drug release.

  • Targeted Release in Tumors: The slightly acidic microenvironment of solid tumors (pH ~6.5) can trigger the swelling or disassembly of nanoparticles formulated from these copolymers, leading to localized drug release.[1]

  • Endosomal Escape: After cellular uptake via endocytosis, the acidic environment of the endosome can induce conformational changes in the copolymer that lead to endosomal membrane disruption and the release of the therapeutic payload into the cytoplasm.[1]

Conclusion

Copolymers of this compound and acrylic monomers represent a promising platform for the development of advanced drug delivery systems. Their tunable physicochemical properties and inherent pH-responsiveness allow for the design of sophisticated carriers for targeted and controlled release of therapeutics. The protocols and data provided in these application notes serve as a starting point for researchers to explore and innovate in this exciting area of polymer chemistry and pharmaceutical science. Further research into the specific reactivity ratios of this compound with a wider range of acrylic monomers will undoubtedly expand the utility of these versatile copolymers.

References

Troubleshooting & Optimization

Technical Support Center: Isomerization of Monomethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the undesired isomerization of monomethyl maleate (B1232345) to its trans-isomer, monomethyl fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is the isomerization of monomethyl maleate?

A1: Isomerization is the chemical process where this compound, the cis-isomer of a dicarboxylic acid monoester, converts into monomethyl fumarate, the trans-isomer. This occurs through the rotation around the central carbon-carbon double bond after the π-bond is temporarily broken.[1] Because the trans configuration (fumarate) is generally more thermodynamically stable, this conversion can happen spontaneously under certain conditions.[2]

Q2: What are the primary causes of this compound isomerization?

A2: The isomerization from maleate to fumarate is not spontaneous at room temperature but can be initiated or accelerated by several factors:

  • Heat: Applying thermal energy can provide the necessary activation energy to break the π-bond, allowing for free rotation and conversion to the more stable fumarate form.[1][3]

  • Light (Photochemical Isomerization): Exposure to light, particularly UV light, can excite the electrons in the π-bond (a π to π* transition), leading to a temporary single bond state that permits rotation.[1][4]

  • Acid Catalysis: The presence of strong acids can protonate a carbonyl oxygen on the ester or acid group. This creates resonance stabilization that lends more single-bond character to the carbon-carbon double bond, facilitating rotation.[1]

  • Radical Catalysis: Radical initiators, such as bromine in the presence of light or certain thiol radicals, can add to the double bond. This addition breaks the π-bond, and subsequent elimination of the radical after rotation leads to the formation of the fumarate isomer.[1][4][5]

  • Nucleophilic Catalysis: Certain nucleophiles, including secondary amines or halide ions, can attack the electron-deficient double bond of the maleate (a Michael-type addition). This process forms a transient single bond, allowing for rotation before the nucleophile is eliminated, yielding the fumarate product.[2][6]

Q3: How can I properly store this compound to prevent isomerization?

A3: To ensure the stability of this compound during storage, the following conditions are critical:

  • Temperature: Store the compound in a refrigerator at 2-8°C.[7][8] Low temperatures minimize the thermal energy available to overcome the isomerization energy barrier.

  • Light: Keep the compound in a light-resistant container, such as an amber vial, to prevent photochemical isomerization.[7]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species that may catalyze isomerization.

Q4: What precautions should I take during my experiments to maintain the integrity of this compound?

A4: During experimental use, it is crucial to control the reaction environment:

  • Maintain Neutral pH: Avoid strongly acidic or basic conditions unless required by the reaction chemistry, as these can catalyze isomerization.

  • Control Temperature: Run reactions at the lowest feasible temperature. Avoid unnecessary heating.

  • Reagent Purity: Use purified solvents and reagents to avoid introducing trace amounts of acidic, basic, nucleophilic, or radical contaminants.

  • Inert Reaction Conditions: If the reaction is sensitive, performing it under an inert atmosphere can prevent side reactions that might trigger isomerization.[5]

Q5: How can I detect and quantify the presence of monomethyl fumarate in my sample?

A5: Several analytical techniques can be used to distinguish between and quantify the two isomers:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for separating the two isomers due to their different polarities and structures.[9][10]

  • Capillary Electrophoresis (CE): This technique can provide rapid and efficient separation of maleic and fumaric acids and their derivatives.[9]

  • Spectroscopy: Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to identify the isomers based on the distinct chemical shifts of their vinyl protons.[11]

  • Physical Properties: The isomers have different physical properties. For the related dimethyl esters, the maleate is a liquid at room temperature, while the fumarate is a white solid with a melting point of approximately 103°C.[4] Similar differences can be expected for the monomethyl esters, allowing for a preliminary assessment.

Troubleshooting Guide

Issue: Unexpected formation of monomethyl fumarate detected in a sample.

This guide provides a logical workflow to identify the potential cause of isomerization.

Troubleshooting Workflow Diagram

G start Isomerization Detected storage Review Storage Conditions start->storage Check Starting Material handling Review Experimental Protocol start->handling Check In-Process Sample temp Stored at 2-8°C? storage->temp heat Excessive Heat Used? handling->heat reagents Analyze Reagents & Solvents light Protected from Light? temp->light Yes cause_temp Root Cause: Improper Storage Temp temp->cause_temp No light->handling Yes, Storage OK cause_light Root Cause: Light Exposure light->cause_light No ph Acidic/Basic pH? heat->ph No cause_heat Root Cause: Thermal Stress heat->cause_heat Yes catalysts Potential Catalysts Present? (e.g., Amines, Thiols, Halides) ph->catalysts No cause_ph Root Cause: pH-Induced Catalysis ph->cause_ph Yes catalysts->reagents No cause_catalyst Root Cause: Contaminant Catalysis catalysts->cause_catalyst Yes

Caption: Troubleshooting workflow to identify the source of isomerization.

Data Presentation

The stability of this compound is highly dependent on environmental conditions. The table below summarizes the risk of isomerization under various factors.

FactorConditionIsomerization RiskRecommendation
Temperature > 40°CHighAvoid heating unless absolutely necessary for a reaction.
20-25°C (Room Temp)ModerateLimit time at room temperature. Process samples promptly.
2-8°CLowRecommended condition for long-term storage.[7][8]
Light UV or Direct SunlightHighWork in a fume hood with the sash down and lights off if possible; use amber glassware.[4]
Ambient Lab LightModerateMinimize exposure time.
DarkLowRecommended condition for storage and handling.
pH < 4 (Strongly Acidic)HighBuffer to a neutral pH unless acidic conditions are required.[1]
6-8 (Neutral)LowIdeal pH range for stability.
> 10 (Strongly Basic)Moderate-HighAvoid strong bases which can act as catalysts.
Contaminants Radical InitiatorsHighUse degassed solvents and an inert atmosphere.[5]
Nucleophiles (Amines, etc.)HighEnsure purity of all reagents and solvents.[2][6]

Experimental Protocols

Protocol 1: Stability Assessment of this compound

Objective: To determine the stability of a this compound sample under specific stress conditions (e.g., heat, light).

Methodology:

  • Sample Preparation: Prepare four identical solutions of this compound (e.g., 10 mg/mL) in a neutral, aprotic solvent (e.g., acetonitrile).

  • Control: Store one sample at 4°C in the dark. This is the baseline control.

  • Heat Stress: Store the second sample in a heating block at 60°C in the dark for 24 hours.

  • Light Stress: Store the third sample at room temperature exposed to ambient lab light (or a photostability chamber) for 24 hours.

  • Acid Stress: Add a catalytic amount of a strong acid (e.g., 10 µL of 1M HCl) to the fourth sample and store at room temperature in the dark for 24 hours.

  • Analysis: After the incubation period, allow all samples to return to room temperature. Analyze the control and all stressed samples by HPLC to quantify the percentage of this compound remaining and the percentage of monomethyl fumarate formed.

  • Data Comparison: Compare the results from the stressed samples to the control to determine the impact of each condition on isomerization.

Protocol 2: General Handling to Minimize Isomerization

Objective: To provide a standard operating procedure for handling this compound in a reaction to prevent its conversion to the fumarate isomer.

Methodology:

  • Pre-Reaction Setup:

    • Ensure all glassware is clean and dry.

    • If the reaction is sensitive to air, assemble the apparatus to allow for working under an inert atmosphere (e.g., nitrogen or argon).

    • Use solvents that have been purified and, if necessary, degassed to remove oxygen.

  • Reagent Handling:

    • Retrieve this compound from refrigerated storage just before use.

    • Weigh or measure the required amount quickly and return the stock bottle to the refrigerator.

    • Dissolve the this compound in the reaction solvent at room temperature or below.

  • Reaction Execution:

    • If the reaction requires heating, use the lowest possible temperature and shortest time necessary for the transformation.

    • Maintain a neutral pH throughout the reaction by using non-nucleophilic buffers if appropriate.

    • Monitor the reaction progress using a suitable method (e.g., TLC or LC-MS) to avoid unnecessarily long reaction times.[10]

  • Work-up and Purification:

    • Perform extraction and purification steps at room temperature or below whenever possible.

    • If using chromatography, choose a method that minimizes thermal stress, such as flash column chromatography over distillation if the product is heat-sensitive.

Logical and Mechanistic Diagrams

Factors Influencing Maleate Isomerization

G cluster_promote Promoting Factors cluster_prevent Preventative Strategies Heat Heat Monomethyl Fumarate Monomethyl Fumarate Heat->Monomethyl Fumarate Light Light Light->Monomethyl Fumarate Strong Acids Strong Acids Strong Acids->Monomethyl Fumarate Radical Initiators Radical Initiators Radical Initiators->Monomethyl Fumarate Nucleophiles Nucleophiles Nucleophiles->Monomethyl Fumarate Low Temperature Low Temperature This compound This compound Low Temperature->this compound Light Protection Light Protection Light Protection->this compound Neutral pH Neutral pH Neutral pH->this compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound High-Purity Reagents High-Purity Reagents High-Purity Reagents->this compound This compound->Monomethyl Fumarate Isomerization

Caption: Key factors that promote or prevent maleate isomerization.

Simplified Catalytic Isomerization Pathway

G cluster_reaction Isomerization Cycle Maleate This compound (cis) Intermediate Transient Intermediate (Single C-C Bond Character) Maleate->Intermediate + Catalyst Fumarate Monomethyl Fumarate (trans) Intermediate->Fumarate Bond Rotation Catalyst_Out Catalyst (Regenerated) Fumarate->Catalyst_Out + Product Catalyst_In Catalyst (Acid, Radical, or Nucleophile) Catalyst_Out->Catalyst_In Enters New Cycle

Caption: Generalized mechanism for catalyst-induced isomerization.

References

Technical Support Center: Kinetics of Monomethyl Maleate Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of monomethyl maleate (B1232345) isomerization to monomethyl fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for catalyzing the isomerization of monomethyl maleate?

A1: The isomerization of this compound to monomethyl fumarate can be catalyzed by several methods, including:

  • Amine Catalysis: Primary and secondary amines are effective catalysts. The reaction is proposed to be first-order in the maleate and second-order in the amine.[1]

  • Acid Catalysis: Strong acids such as hydrochloric acid can catalyze the isomerization.

  • Thiol-Mediated Radical Isomerization: Thiols, like cysteine, can catalyze the isomerization through a radical mechanism, often initiated by a radical initiator.[2]

  • Photochemical Isomerization: In the presence of a photosensitizer and light, isomerization can be induced.

  • Enzymatic Isomerization: Maleate isomerase can catalyze the conversion of maleate to fumarate.

Q2: How can I monitor the progress of the isomerization reaction?

A2: The progress of the isomerization can be monitored using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful technique for real-time monitoring of the reaction. The vinyl protons of this compound and monomethyl fumarate have distinct chemical shifts, allowing for the quantification of each isomer over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and monomethyl fumarate. A reversed-phase C18 column with a suitable mobile phase, such as acetonitrile (B52724) and a phosphate (B84403) buffer, can achieve good separation.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the reaction progress by observing the appearance of the product spot and the disappearance of the reactant spot.

Q3: What are the expected kinetic parameters for this reaction?

A3: The kinetic parameters, such as the rate constant and activation energy, are highly dependent on the catalyst, solvent, and temperature. For cysteine-catalyzed isomerization via a thiyl radical process, the reaction is first-order with respect to the maleate, zero-order with respect to the thiol, and first-order with respect to the radical initiator.[2] The activation energy for this specific process is in the range of 50-70 kJ/mol.[2] For the polyesterification of maleic anhydride (B1165640), the activation energy for the maleate-fumarate isomerization is approximately 20 ± 4 kcal/mole.[3]

Troubleshooting Guides

Issue 1: Low or No Isomerization Yield
Possible Cause Suggestion
Inactive or Insufficient Catalyst * Amine/Acid Catalysis: Ensure the catalyst is not degraded and is used in the appropriate concentration. For amine catalysis, secondary amines are often more effective than primary amines. Tertiary amines are generally ineffective.[4] * Radical Isomerization: Check the activity of the radical initiator. Ensure anaerobic conditions if the initiator is sensitive to oxygen.
Inappropriate Reaction Temperature Optimize the reaction temperature. While higher temperatures generally increase the reaction rate, they can also lead to side reactions or catalyst degradation.
Solvent Effects The choice of solvent can significantly impact the reaction rate and equilibrium. Experiment with different solvents of varying polarity.
Presence of Inhibitors Ensure all reagents and solvents are pure and free from radical scavengers or other inhibitors, especially for radical-catalyzed reactions.
Issue 2: Slow Reaction Rate
Possible Cause Suggestion
Low Catalyst Concentration Increase the catalyst concentration incrementally. Be aware that excessively high concentrations may not proportionally increase the rate and could lead to side reactions.
Suboptimal Temperature Increase the reaction temperature. The rate of isomerization generally increases with temperature.[5]
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the product precipitates out of the solution.
Issue 3: Inconsistent Kinetic Data
Possible Cause Suggestion
Inaccurate Temperature Control Use a thermostatically controlled reaction setup to maintain a constant temperature throughout the experiment.
Sampling and Quenching Issues For ex-situ analysis, ensure that reaction aliquots are effectively quenched immediately upon sampling to prevent further reaction.
Analytical Method Variability Validate your analytical method (NMR, HPLC) for linearity, accuracy, and precision to ensure reliable quantification.
Side Reactions Be aware of potential side reactions, such as Michael addition of amine catalysts to the double bond, which can consume the reactant and affect the kinetics of isomerization.[4]

Quantitative Data

Catalyst SystemReaction Order (this compound)Activation Energy (Ea)Rate Constant (k)Notes
Cysteine/Radical Initiator 150 - 70 kJ/molVaries with initiator concentrationReaction is zero-order in cysteine and first-order in the radical initiator.[2]
Amine Catalysis (Diethylamine) 1~41.6 kJ/mol (9940 cal/mol)Varies with amine concentration and temperatureFor the isomerization of diethyl maleate, which is analogous.[4]
Acid Catalysis Typically 1.5 to 2~84 kJ/mol (20 ± 4 kcal/mole)Dependent on acid concentration and temperatureData for maleic acid isomerization, which is expected to be similar.[3][6]
Non-Catalytic (Hydrothermal) 1-Varies significantly with temperatureFor maleic acid isomerization.[7][8]

Experimental Protocols

Protocol 1: Monitoring Isomerization Kinetics by 1H NMR Spectroscopy
  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Add an internal standard (e.g., mesitylene (B46885) or 1,4-dioxane) at a known concentration. The internal standard should have a signal that does not overlap with the reactant or product signals.

  • Initiation of Reaction:

    • Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations.

    • Add the catalyst (e.g., a specific concentration of an amine catalyst) to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.

  • Data Acquisition:

    • Acquire 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to the vinyl protons of this compound and monomethyl fumarate, as well as the signal of the internal standard.

    • Calculate the concentration of each isomer at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time and use this data to determine the reaction order and rate constant.

Protocol 2: Amine-Catalyzed Isomerization
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in a suitable solvent (e.g., diethyl ether).

    • Place the flask in a temperature-controlled bath.

  • Reaction Execution:

    • Add the amine catalyst (e.g., diethylamine) to the reaction mixture.

    • Start the stirrer and begin monitoring the reaction.

  • Monitoring and Work-up:

    • At specified time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

    • Analyze the quenched aliquots by HPLC or NMR to determine the ratio of this compound to monomethyl fumarate.

    • Upon completion, the product can be isolated by removing the solvent and recrystallizing the solid monomethyl fumarate.

Visualizations

Amine_Catalyzed_Isomerization MMM This compound Intermediate1 Nucleophilic Addition Intermediate MMM->Intermediate1 + Amine Amine1 Amine (R2NH) Amine1->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 + Amine (Proton Transfer) Amine2 Amine (R2NH) Amine2->Intermediate2 Rotation C-C Bond Rotation Intermediate2->Rotation Intermediate3 Rotated Intermediate Rotation->Intermediate3 Elimination Elimination Intermediate3->Elimination MMF Monomethyl Fumarate Elimination->MMF Catalyst_Regen Catalyst Regeneration Elimination->Catalyst_Regen Catalyst_Regen->Amine1 Catalyst_Regen->Amine2

Caption: Amine-Catalyzed Isomerization Pathway.

Radical_Isomerization_Workflow cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., AIBN) Thiyl_Radical Thiyl Radical (R-S•) Initiator->Thiyl_Radical Heat/Light Thiol Thiol (R-SH) Thiol->Thiyl_Radical MMM This compound Radical_Adduct Radical Adduct Intermediate MMM->Radical_Adduct + R-S• Rotation C-C Bond Rotation Radical_Adduct->Rotation Rotated_Adduct Rotated Adduct Rotation->Rotated_Adduct Rotated_Adduct->Thiyl_Radical MMF Monomethyl Fumarate Rotated_Adduct->MMF Elimination of R-S•

Caption: Thiyl Radical-Catalyzed Isomerization Workflow.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR_Tube Prepare NMR Tube with This compound & Internal Standard Acquire_t0 Acquire t=0 Spectrum Prep_NMR_Tube->Acquire_t0 Add_Catalyst Add Catalyst & Mix Acquire_t0->Add_Catalyst Acquire_Time_Series Acquire Spectra at Regular Intervals Add_Catalyst->Acquire_Time_Series Integrate_Peaks Integrate Reactant, Product & Standard Peaks Acquire_Time_Series->Integrate_Peaks Calculate_Conc Calculate Concentrations Integrate_Peaks->Calculate_Conc Plot_Data Plot [Reactant] vs. Time Calculate_Conc->Plot_Data Determine_Kinetics Determine Rate Law & Rate Constant Plot_Data->Determine_Kinetics

Caption: NMR-Based Kinetic Study Workflow.

References

Technical Support Center: Purification of Monomethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of monomethyl maleate (B1232345) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude monomethyl maleate reaction mixture?

When synthesizing this compound from maleic anhydride (B1165640) and methanol (B129727), several impurities can be present in the final reaction mixture.[1][2] The most common impurities include:

  • Unreacted Starting Materials: Maleic anhydride and methanol.

  • Diester Byproduct: Dimethyl maleate, formed by the further esterification of this compound.[2]

  • Hydrolysis Product: Maleic acid, which can form if water is present in the reaction.

  • Isomerization Product: Monomethyl fumarate (B1241708), the trans-isomer of this compound.

Q2: What is the typical reaction to synthesize this compound?

This compound is typically synthesized through the esterification of maleic anhydride with methanol.[1][3][4] This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of a monoester.[1] The reaction can often be carried out at room temperature or with gentle heating.[3][5]

Q3: How does the molar ratio of reactants affect the product distribution?

The molar ratio of maleic anhydride to methanol is a critical factor in determining the product distribution.

  • A 1:1 molar ratio of maleic anhydride to methanol favors the formation of the desired this compound.[1]

  • Using a large excess of methanol will promote the formation of the diester, dimethyl maleate.[1]

Q4: Can this compound be purified by distillation?

Yes, this compound is a distillable liquid.[6] However, careful control of pressure and temperature is required to prevent decomposition or isomerization. Vacuum distillation is the preferred method to lower the required temperature.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Molar ratio of reactants not optimized. - Reaction temperature too low or too high. - Formation of dimethyl maleate due to excess methanol.[1]- Monitor the reaction progress using techniques like TLC or NMR. - Use a 1:1 molar ratio of maleic anhydride to methanol.[1] - Optimize the reaction temperature; the reaction is often exothermic and may proceed at room temperature.[7] - Control the addition of methanol to avoid local excess.
Presence of significant amounts of dimethyl maleate - Molar ratio of methanol to maleic anhydride is greater than 1:1.[1] - Prolonged reaction time or excessive heating.- Use a stoichiometric amount of methanol or a slight excess of maleic anhydride. - Reduce the reaction time and temperature. - Purify the crude product using fractional vacuum distillation to separate this compound from the higher-boiling dimethyl maleate.
Presence of maleic acid in the product - Presence of water in the reactants or solvent. - Hydrolysis of maleic anhydride.- Use anhydrous methanol and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities.
Product isomerizes to monomethyl fumarate - Exposure to high temperatures during reaction or purification. - Presence of acidic or basic catalysts.- Maintain a moderate temperature during the reaction and purification. - Use vacuum distillation for purification to keep the temperature low. - Neutralize the reaction mixture before purification if any acidic or basic catalysts were used.
Difficulty in separating this compound from unreacted maleic anhydride - Similar volatilities under certain conditions.- After the reaction, unreacted methanol can be removed under reduced pressure. The remaining mixture can be treated with a non-polar solvent in which this compound is soluble, but maleic anhydride has limited solubility, followed by filtration. - Alternatively, selective extraction can be employed.

Quantitative Data Summary

The following table summarizes key physical properties of the compounds typically found in the reaction mixture, which are crucial for planning purification strategies.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compound 130.10[8]160[5]-37[5]Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[9]
Maleic Anhydride 98.0620252.8Soluble in methanol, undergoes reaction. Soluble in acetone, ethyl acetate.
Methanol 32.0464.7-97.6Miscible with water and many organic solvents.
Dimethyl maleate 144.12205-19Soluble in organic solvents.
Maleic Acid 116.07Decomposes at 135131-139Soluble in water and ethanol.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from less volatile impurities like dimethyl maleate and maleic acid, and more volatile components like methanol.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Removal of Volatiles: If excess methanol is present, it can be removed first at a lower temperature and moderate vacuum.

  • Distillation of this compound: Gradually increase the temperature and/or decrease the pressure. Collect the fraction corresponding to the boiling point of this compound at the applied pressure.

  • Fraction Collection: Collect the purified this compound in a pre-weighed receiving flask. It is advisable to collect fractions and analyze their purity by GC or NMR.

Protocol 2: Purification by Extraction

This protocol is effective for removing acidic impurities like maleic acid and unreacted maleic anhydride.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will convert maleic acid and unreacted maleic anhydride into their corresponding sodium salts, which are soluble in the aqueous phase.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visual Workflow for Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification MA Maleic Anhydride Reaction Reaction (Esterification) MA->Reaction MeOH Methanol MeOH->Reaction Crude Crude Monomethyl Maleate Mixture Reaction->Crude Extraction Liquid-Liquid Extraction Crude->Extraction Remove acidic impurities Distillation Vacuum Distillation Extraction->Distillation Separate by boiling point PureMMM Purified This compound Distillation->PureMMM

Caption: Workflow for this compound Synthesis and Purification.

References

Identifying and removing byproducts in Monomethyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monomethyl Maleate (B1232345) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of monomethyl maleate.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound from maleic anhydride (B1165640) and methanol (B129727)?

A1: The most common byproduct is dimethyl maleate, which forms when an excess of methanol is used or under more vigorous reaction conditions.[1][2] Another potential impurity is the geometric isomer, monomethyl fumarate (B1241708).[3] Unreacted starting materials, such as maleic anhydride and methanol, may also be present in the crude product.

Q2: How can the formation of dimethyl maleate be minimized?

A2: To minimize the formation of dimethyl maleate, it is crucial to control the reaction conditions. Using a molar ratio of maleic anhydride to methanol of 1:1 is recommended to favor the formation of the mono-ester.[1] Additionally, carrying out the reaction under mild temperature conditions can help prevent the further esterification to the di-ester.[1]

Q3: What is the role of a catalyst in this reaction?

A3: A catalyst, such as sulfuric acid or p-toluenesulfonic acid, can be used to increase the rate of the esterification reaction.[1] The catalyst works by protonating the carbonyl oxygen of the maleic anhydride, which makes it more susceptible to nucleophilic attack by methanol.[1] However, the presence of a strong acid catalyst can also promote the formation of byproducts, including the isomerization of this compound to monomethyl fumarate.[3]

Q4: Is it possible to use the crude this compound for subsequent reactions without purification?

A4: In some instances, the crude product from the reaction of maleic anhydride with methanol can be carried forward to the next step without further purification.[4] However, for applications requiring high purity, such as in pharmaceutical synthesis, purification is highly recommended to remove byproducts and unreacted starting materials that could interfere with subsequent reactions or compromise the quality of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to insufficient reaction time or temperature.- Competing side reactions forming byproducts.- Optimize reaction time and temperature by monitoring the reaction progress using techniques like TLC or HPLC.- Ensure precise control over the stoichiometry of reactants.[1]
Significant Presence of Dimethyl Maleate - Use of excess methanol.[1]- High reaction temperatures or prolonged reaction times.[1]- Use a 1:1 molar ratio of maleic anhydride to methanol.[1]- Maintain a controlled, moderate reaction temperature.- Monitor the reaction to stop it once the formation of this compound is maximized.
Isomerization to Monomethyl Fumarate - Presence of certain catalysts (e.g., strong acids) or impurities that promote isomerization.[3]- Elevated reaction or purification temperatures.- Utilize milder reaction conditions and consider catalyst-free synthesis where applicable.[5]- If isomerization is unavoidable, it can be separated from this compound by techniques such as fractional distillation or chromatography.
Presence of Unreacted Maleic Anhydride - Incomplete reaction.- Insufficient mixing.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.- Employ efficient stirring throughout the reaction.
Difficulty in Product Purification - Similar boiling points of the product and byproducts.- Thermal degradation of the product during distillation.- For thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point.[6]- Column chromatography can be an effective method for separating compounds with close boiling points.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

This protocol provides a general method for monitoring the progress of the this compound synthesis and quantifying the product and major byproducts.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final concentration appropriate for HPLC analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to maleic anhydride, methanol, this compound, and dimethyl maleate by comparing their retention times with those of authentic standards.

    • Quantify the concentration of each component by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Visualizations

Monomethyl_Maleate_Synthesis cluster_reactants Reactants MA Maleic Anhydride MMM This compound MA->MMM + Methanol (1 eq.) MeOH Methanol DMM Dimethyl Maleate (Byproduct) MMM->DMM + Methanol (Excess)

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Crude Product Analysis (e.g., HPLC, NMR) check_purity Is Purity > 95%? start->check_purity identify_byproduct Identify Major Byproduct(s) check_purity->identify_byproduct No end Pure this compound check_purity->end Yes is_dmm Dimethyl Maleate? identify_byproduct->is_dmm is_isomer Monomethyl Fumarate? is_dmm->is_isomer No optimize_ratio Optimize Reactant Ratio (1:1) is_dmm->optimize_ratio Yes unreacted_sm Unreacted Starting Materials? is_isomer->unreacted_sm No check_catalyst Review Catalyst Choice & Conditions is_isomer->check_catalyst Yes purify Purify Product (e.g., Distillation, Chromatography) unreacted_sm->purify No drive_reaction Drive Reaction to Completion unreacted_sm->drive_reaction Yes optimize_temp Optimize Reaction Temp. & Time optimize_ratio->optimize_temp optimize_temp->purify check_catalyst->optimize_temp drive_reaction->optimize_temp

Caption: Troubleshooting workflow for byproduct identification and removal.

References

Technical Support Center: Optimizing Monomethyl Maleate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of monomethyl maleate (B1232345). The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My monomethyl maleate polymerization is proceeding too quickly and becoming uncontrollable, in some cases with almost explosive violence. How can I moderate the reaction rate?

A1: The rapid polymerization of this compound is a known issue. Several factors can be adjusted to control the reaction rate:

  • Initiator Concentration: Reduce the concentration of the free-radical initiator. A lower initiator concentration will generate fewer radical species, slowing down the overall polymerization rate.

  • Temperature: Lower the reaction temperature. Polymerization rates are highly dependent on temperature; a decrease of 10°C can significantly reduce the rate.

  • Solvent: Perform the polymerization in a suitable solvent (solution polymerization) rather than in bulk. The solvent will help to dissipate the heat generated during the exothermic polymerization process, providing better temperature control. Toluene (B28343) is a commonly used solvent for such reactions.

  • Monomer Concentration: Lowering the monomer concentration in a solution polymerization setup can also help to reduce the reaction rate.

Q2: I am observing low polymer yield. What are the potential causes and solutions?

A2: Low polymer yield can stem from several factors:

  • Inhibitor Presence: Monomers are often shipped with inhibitors to prevent premature polymerization. Ensure that the inhibitor has been effectively removed before starting the reaction. This can typically be achieved by washing the monomer with a dilute aqueous base solution, followed by drying.

  • Insufficient Initiator or Temperature: The initiator concentration may be too low, or the temperature may not be adequate for the initiator to decompose and generate radicals efficiently. Consult the initiator's datasheet for its half-life at various temperatures to ensure appropriate reaction conditions.

  • Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting the polymerization. It is crucial to deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.

  • Impurities: Impurities in the monomer or solvent can interfere with the polymerization process. Ensure high-purity reagents are used.

Q3: The molecular weight of my poly(this compound) is too low and the polydispersity index (PDI) is high. How can I achieve higher molecular weight and better control over the molecular weight distribution?

A3: Achieving high molecular weight and a narrow PDI requires careful control over the reaction conditions:

  • Initiator Concentration: A higher initiator concentration generally leads to lower molecular weight polymers because more polymer chains are initiated simultaneously. To increase the molecular weight, decrease the initiator concentration.[1]

  • Chain Transfer Agents: The presence of chain transfer agents (impurities or intentionally added) will lower the molecular weight. Ensure all reagents and solvents are pure and free of substances that can act as chain transfer agents.

  • Temperature: Higher reaction temperatures can increase the rate of chain transfer and termination reactions relative to propagation, leading to lower molecular weights. Running the polymerization at a lower, controlled temperature can help increase the molecular weight.

  • Monomer Concentration: A higher monomer concentration generally leads to a higher molecular weight.

Q4: My polymer is insoluble and appears to be cross-linked. What could be the cause?

A4: The formation of insoluble, cross-linked polymer from this compound can occur, particularly under uncontrolled, rapid polymerization conditions. This is a known characteristic of maleic acid monoesters which can yield infusible and insoluble polymers. To avoid this:

  • Control the Reaction Rate: Employ the strategies mentioned in Q1 to slow down the polymerization. A more controlled reaction is less likely to lead to side reactions that can cause cross-linking.

  • Avoid High Temperatures: Elevated temperatures can promote side reactions. Maintain a consistent and moderate reaction temperature.

  • Consider Copolymerization: If homopolymerization consistently leads to insoluble products, consider copolymerizing this compound with another monomer to modify the polymer properties.

Frequently Asked Questions (FAQs)

Q1: What is a typical initiator and concentration to use for the free-radical polymerization of this compound?

A1: A common free-radical initiator for vinyl monomers is 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The concentration of the initiator will influence the molecular weight of the resulting polymer. A general starting point is in the range of 0.1 to 1.0 mol% relative to the monomer. A lower initiator concentration will generally result in a higher molecular weight polymer.[1]

Q2: What is a suitable temperature range for the polymerization of this compound?

A2: The optimal temperature depends on the chosen initiator. For AIBN, a common temperature range is 60-80°C. For BPO, a similar range is often used. It is important to consult the initiator's documentation for its decomposition kinetics to select an appropriate temperature that provides a suitable rate of radical generation.

Q3: What solvents are recommended for the solution polymerization of this compound?

A3: this compound is soluble in organic solvents like ethanol (B145695) and ether.[2] For polymerization, non-reactive solvents with good heat transfer properties are preferred. Toluene is a common choice for the polymerization of similar monomers. Ensure the chosen solvent is dry and free of impurities.

Q4: How can I monitor the progress of the polymerization reaction?

A4: The progress of the polymerization can be monitored by several methods:

  • Gravimetry: Periodically take a small aliquot of the reaction mixture, precipitate the polymer in a non-solvent (e.g., methanol), dry the polymer, and weigh it to determine the conversion.

  • Spectroscopy (NMR): The disappearance of the vinyl proton signals of the monomer in ¹H NMR spectroscopy can be used to quantify the monomer conversion over time.

  • Gel Permeation Chromatography (GPC): GPC analysis of aliquots taken at different time points can provide information on the evolution of the molecular weight and PDI of the polymer.

Q5: How should I purify the resulting poly(this compound)?

A5: The polymer can be purified by precipitation. The reaction mixture is typically poured into a large excess of a non-solvent for the polymer, such as methanol (B129727) or hexane, while stirring. The precipitated polymer can then be collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Data Presentation

ParameterEffect on Polymerization RateEffect on Molecular WeightGeneral Recommendation
Initiator Concentration Increases with higher concentrationDecreases with higher concentrationStart with 0.1-1.0 mol% relative to monomer and adjust as needed.[1]
Temperature Increases with higher temperatureGenerally decreases with higher temperatureChoose a temperature based on the initiator's half-life (e.g., 60-80°C for AIBN).
Monomer Concentration Increases with higher concentrationIncreases with higher concentrationAdjust based on desired reaction rate and molecular weight.
Solvent Can decrease rate compared to bulkCan be influenced by chain transfer to solventUse a dry, inert solvent like toluene for better heat control.

Experimental Protocols

Detailed Methodology for Solution Polymerization of this compound

This protocol provides a general procedure for the free-radical solution polymerization of this compound.

Materials:

  • This compound

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert gas inlet (Nitrogen or Argon)

  • Heating mantle with a temperature controller

  • Ice bath

Procedure:

  • Monomer Purification: If the this compound contains an inhibitor, it should be removed prior to polymerization. This can be done by washing with a 5% aqueous sodium hydroxide (B78521) solution in a separatory funnel, followed by washing with deionized water until the aqueous layer is neutral. The monomer is then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and stored under an inert atmosphere.

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser. The setup should have an inlet for an inert gas.

  • Reagent Addition:

    • To the flask, add the desired amount of purified this compound.

    • Add anhydrous toluene to achieve the desired monomer concentration (e.g., a 2 M solution).

    • Add the calculated amount of initiator (e.g., 0.5 mol% relative to the monomer).

  • Deoxygenation: Purge the reaction mixture with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization:

    • Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 70°C for AIBN).

    • Stir the reaction mixture at a constant rate.

    • Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and molecular weight.

  • Quenching the Reaction: After the desired time, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Polymer Isolation and Purification:

    • Slowly pour the viscous reaction mixture into a beaker containing a large excess of a non-solvent (e.g., methanol, typically 10 times the volume of the reaction mixture) while stirring vigorously.

    • The polymer will precipitate as a solid.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Mandatory Visualization

TroubleshootingWorkflow start Problem Encountered uncontrolled_reaction Uncontrolled/ Explosive Reaction start->uncontrolled_reaction low_yield Low Polymer Yield start->low_yield low_mw_high_pdi Low MW / High PDI start->low_mw_high_pdi insoluble_polymer Insoluble/ Cross-linked Polymer start->insoluble_polymer solution1 Reduce Initiator Conc. Lower Temperature Use Solvent uncontrolled_reaction->solution1 solution2 Remove Inhibitor Increase Initiator/Temp Deoxygenate System low_yield->solution2 solution3 Decrease Initiator Conc. Lower Temperature Purify Reagents low_mw_high_pdi->solution3 solution4 Control Reaction Rate Avoid High Temps Consider Copolymerization insoluble_polymer->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end ExperimentalWorkflow step1 1. Monomer Purification (Remove Inhibitor) step2 2. Reaction Setup (Flask, Condenser, Stirrer) step1->step2 step3 3. Add Reagents (Monomer, Solvent, Initiator) step2->step3 step4 4. Deoxygenate (Purge with N2/Ar) step3->step4 step5 5. Polymerization (Heat and Stir) step4->step5 step6 6. Quench Reaction (Cool and Expose to Air) step5->step6 step7 7. Isolate Polymer (Precipitate in Non-solvent) step6->step7 step8 8. Purify and Dry (Filter, Wash, Vacuum Oven) step7->step8 step9 9. Characterize (GPC, NMR) step8->step9

References

Stability of Monomethyl maleate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of monomethyl maleate (B1232345) under various storage and experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for monomethyl maleate?

For long-term storage, this compound should be stored in a refrigerator at 2°C - 8°C.[1][2] It is also recommended to store it under an inert gas, such as nitrogen, and to protect it from light.[3] The container should be kept tightly closed to prevent exposure to air and moisture.[3][4]

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to form maleic acid and methanol. This can be catalyzed by acidic or basic conditions.

  • Isomerization: Under certain conditions, such as heat or catalysis, the cis isomer (maleate) can convert to the more stable trans isomer, monomethyl fumarate (B1241708).[5][6]

Q3: How does pH affect the stability of this compound in aqueous solutions?

This compound is expected to be most stable in neutral to slightly acidic aqueous solutions. Both strongly acidic and alkaline conditions can catalyze its hydrolysis to maleic acid and methanol. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions for esters.

Q4: Is this compound sensitive to light?

Yes, it is recommended to protect this compound from light.[3] Photodegradation can potentially lead to isomerization to monomethyl fumarate or other decomposition products.

Q5: What is the thermal stability of this compound?

This compound is heat-sensitive.[4] Elevated temperatures can accelerate both hydrolysis and isomerization to monomethyl fumarate. One source indicates a decomposition temperature of 93°C.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC analysis of a stored sample. Degradation of this compound.- Confirm the identity of the degradation products. Expected degradants are maleic acid, methanol, and monomethyl fumarate.- Review storage conditions. Ensure the sample was stored at 2-8°C, protected from light, and under an inert atmosphere.- Perform a forced degradation study to confirm the identity of the degradants.
Loss of assay purity over time. Instability under the current storage conditions.- Re-evaluate your storage protocol against the recommended conditions (refrigeration, inert gas, light protection).- For solutions, consider the pH and buffer components, as they can influence stability.
Inconsistent experimental results. Sample degradation during the experiment.- Minimize the time the sample is exposed to ambient temperature, light, and air.- If the experiment involves aqueous solutions, ensure the pH is controlled and within a stable range for this compound.- Prepare solutions fresh before use whenever possible.
Formation of a precipitate in an aqueous solution. Isomerization to the less soluble monomethyl fumarate.- Analyze the precipitate to confirm its identity.- Consider if the experimental conditions (e.g., heat, catalysts) could be promoting isomerization.

Data on Stability of this compound

Specific quantitative stability data for this compound is limited in publicly available literature. The following tables provide a summary of recommended storage conditions and representative data from forced degradation studies on similar compounds to illustrate expected stability trends. Researchers should perform their own stability studies to determine the stability of this compound under their specific experimental and storage conditions.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2°C - 8°CTo minimize thermal degradation and isomerization.[1][2]
Atmosphere Inert Gas (e.g., Nitrogen)To prevent oxidation and air-catalyzed degradation.[3][4]
Light Exposure Protect from LightTo prevent photodegradation and photo-isomerization.[3]
Container Tightly ClosedTo prevent exposure to moisture and air.[3][4]

Table 2: Illustrative Forced Degradation Data for a Maleate Ester

Stress ConditionParameters% Degradation (Illustrative)Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24h15%Maleic Acid, Methanol
Basic Hydrolysis 0.1 M NaOH at 25°C for 4h40%Maleic Acid, Methanol
Oxidative 3% H₂O₂ at 25°C for 24h5%Oxidized Products
Thermal 80°C for 48h25%Monomethyl Fumarate, Maleic Acid, Methanol
Photolytic UV light (254 nm) for 24h10%Monomethyl Fumarate, Other Photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature (25°C) for 4 hours.

    • Withdraw samples at appropriate time intervals, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Also, heat a solution of this compound at 80°C for 48 hours.

    • Dissolve and/or dilute the samples in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample in the dark under the same conditions.

    • Dilute the samples with the mobile phase for analysis.

  • Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Stability_Factors cluster_conditions Storage & Experimental Conditions cluster_compound This compound cluster_degradation Degradation Pathways & Products Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis accelerates Isomerization Isomerization Temperature->Isomerization accelerates pH pH pH->Hydrolysis catalyzes (acidic/basic) Light Light Exposure Light->Isomerization can induce Atmosphere Atmosphere (Air/O₂) Oxidation Oxidation Atmosphere->Oxidation MMM This compound MMM->Hydrolysis MMM->Isomerization MMM->Oxidation MaleicAcid Maleic Acid & Methanol Hydrolysis->MaleicAcid MMF Monomethyl Fumarate Isomerization->MMF OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Factors influencing the stability of this compound.

Experimental_Workflow cluster_setup 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome Prep Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1 M NaOH, 25°C) Prep->Base Oxidative Oxidative (3% H₂O₂, 25°C) Prep->Oxidative Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Photo Photolytic (UV Light, 254 nm) Prep->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Determine Degradation Rate Analysis->Outcome

Caption: Workflow for a forced degradation study.

References

Troubleshooting low yield in Monomethyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of monomethyl maleate (B1232345).

Troubleshooting Guide

Low yield in monomethyl maleate synthesis can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a structured approach to identifying and resolving common issues.

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields are typically due to one or more of the following:

  • Suboptimal Reaction Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions.

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of maleic anhydride (B1165640) to methanol (B129727) can result in incomplete conversion or the formation of byproducts.

  • Presence of Water: Moisture can lead to the hydrolysis of maleic anhydride, forming maleic acid, which is less reactive.

  • Formation of Byproducts: The primary byproduct is dimethyl maleate, formed by the further esterification of this compound. Isomerization to monomethyl fumarate (B1241708) can also occur under certain conditions.

  • Impure Reagents: The purity of maleic anhydride and methanol is crucial for a successful reaction.

Q2: My yield is consistently low. How can I systematically troubleshoot the issue?

Follow this workflow to diagnose the problem:

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Yield of this compound check_reagents Verify Reagent Purity and Dryness start->check_reagents check_ratio Confirm Molar Ratio (Maleic Anhydride : Methanol) check_reagents->check_ratio Reagents OK reagent_sol Use fresh, anhydrous reagents. Dry methanol if necessary. check_reagents->reagent_sol check_temp Monitor and Control Reaction Temperature check_ratio->check_temp Ratio Correct ratio_sol Adjust molar ratio. Slight excess of methanol is common. check_ratio->ratio_sol check_time Evaluate Reaction Time check_temp->check_time Temp Controlled temp_sol Use a temperature-controlled bath. Maintain temperature in the optimal range. check_temp->temp_sol analyze_byproducts Analyze for Byproducts (e.g., GC-MS, NMR) check_time->analyze_byproducts Time Adequate time_sol Monitor reaction progress (e.g., TLC). Avoid excessive reaction times. check_time->time_sol optimize_conditions Optimize Reaction Conditions analyze_byproducts->optimize_conditions Byproducts Identified byproduct_sol Modify conditions to minimize byproduct formation (see FAQs). analyze_byproducts->byproduct_sol

Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Reaction Chemistry

Q3: What is the chemical reaction for the synthesis of this compound?

This compound is synthesized through the alcoholysis of maleic anhydride with methanol. This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the ring and the formation of the monoester.

ReactionPathway MA Maleic Anhydride MMM This compound MA->MMM + Methanol MeOH Methanol MeOH->MMM

Synthesis of this compound.
Optimizing Reaction Conditions

Q4: What is the optimal temperature for the synthesis?

The reaction can be carried out at room temperature or at a slightly elevated temperature, typically in the range of 30 to 55 °C. Higher

Technical Support Center: Synthesis of Monomethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of monomethyl maleate (B1232345).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of monomethyl maleate from maleic anhydride (B1165640) and methanol (B129727).

Question: Why is my yield of this compound lower than expected?

Answer: Low yields can be attributed to several factors, primarily the formation of side products or incomplete reactions. The most common side reactions are the formation of dimethyl maleate and the isomerization of this compound to monomethyl fumarate (B1241708). To troubleshoot, consider the following:

  • Reaction Temperature: The initial reaction between maleic anhydride and methanol is exothermic.[1][2] Controlling the temperature is crucial. Temperatures that are too high can favor the formation of the diester, dimethyl maleate. The synthesis is often initiated by heating to start the reaction, which then proceeds exothermically.[1][2][3]

  • Molar Ratio: The stoichiometry of the reactants is a critical factor.[4] Using a significant excess of methanol will drive the reaction towards the formation of dimethyl maleate.[4] A molar ratio of approximately 1:1 to 1:1.5 of maleic anhydride to methanol is often used to favor mono-esterification.[3]

  • Reaction Time: While the initial ring-opening to form this compound is relatively fast, extended reaction times, especially at elevated temperatures, can promote the formation of dimethyl maleate.[1][5]

  • Presence of Water: Water in the reaction mixture can hydrolyze maleic anhydride to maleic acid, which can complicate purification and reduce the yield of the desired product.[6][7][8] Ensure that all reactants and glassware are dry.

Question: How can I minimize the formation of dimethyl maleate?

Answer: The formation of dimethyl maleate occurs when this compound reacts with a second molecule of methanol.[4] To minimize this side reaction:

  • Control the Molar Ratio: Avoid using a large excess of methanol. A molar ratio of maleic anhydride to methanol of 1:1 to 1.5:1 is recommended for mono-esterification.[3][4]

  • Manage Reaction Temperature: The reaction to form the monoester is typically performed at temperatures between 70-100°C.[3] Higher temperatures can increase the rate of the second esterification step.

  • Limit Reaction Time: Monitor the reaction progress and stop it once the formation of this compound is complete to prevent further reaction to the diester. Residence times of 10-30 minutes are reported in some industrial processes for the initial mono-esterification.[5]

Question: My product contains monomethyl fumarate. How did this happen and how can I prevent it?

Answer: this compound (the Z-isomer) can isomerize to the more stable monomethyl fumarate (the E-isomer).[9] This isomerization is often catalyzed by acids and high temperatures.[1][10]

  • Catalysts: The presence of acidic catalysts, sometimes used to promote esterification, can also catalyze the isomerization to the fumarate form.[1][10][11] For example, Lewis acids (like AlCl₃, ZnCl₂) or protic acids (like HCl) are known to facilitate this conversion.[10][11]

  • Temperature Control: High reaction or distillation temperatures can provide the energy needed for isomerization. The ideal temperature for isomerization is often cited as 80-100°C.[1]

  • Prevention: To avoid isomerization, conduct the synthesis at the lowest effective temperature and in the absence of strong acid catalysts if the maleate form is the desired product. If monomethyl fumarate is the intended product, these conditions would be intentionally employed.[1][10]

Question: I have detected maleic acid in my product mixture. What is the cause?

Answer: The presence of maleic acid is almost always due to the hydrolysis of the starting material, maleic anhydride.[6][7]

  • Source of Water: This can happen if the methanol is not anhydrous or if atmospheric moisture is introduced into the reaction vessel.

  • Prevention: Use anhydrous methanol and ensure all equipment is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

Quantitative Data Summary

The tables below summarize key quantitative parameters for the synthesis and common side reactions.

Table 1: Reaction Conditions for this compound Synthesis

ParameterRecommended RangeRationale & NotesSource(s)
Molar Ratio (Maleic Anhydride:Methanol) 1:1 to 1:1.5Minimizes the formation of dimethyl maleate.[3]
Temperature 70 - 100°CBalances reaction rate while limiting side reactions. The reaction is exothermic.[3]
Reaction Time 30 - 60 minutesSufficient for the completion of the mono-esterification.[2]
Catalyst Typically none required for mono-esterificationThe reaction proceeds readily without a catalyst. Acid catalysts can promote diester formation and isomerization.[12]

Table 2: Conditions Favoring Major Side Reactions

Side ReactionSide ProductFavorable ConditionsSource(s)
Diesterification Dimethyl MaleateExcess methanol; prolonged reaction times; high temperatures.[4][13]
Isomerization Monomethyl FumaratePresence of acid catalysts (e.g., HCl, AlCl₃, fumaryl (B14642384) chloride); high temperatures (80-100°C).[1][10]
Hydrolysis Maleic AcidPresence of water in reactants or from atmospheric moisture.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

  • Maleic Anhydride (1.0 mol, 98.06 g)

  • Anhydrous Methanol (1.1 mol, 35.24 g, ~44.5 mL)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Ensure all glassware is clean and thoroughly dried.

  • To the round-bottom flask, add the maleic anhydride and methanol.[2]

  • Begin stirring the mixture.

  • Gently heat the mixture to approximately 50-60°C to initiate the reaction.[2] The reaction is exothermic, and the temperature may rise. Maintain the reaction temperature between 70-90°C.[2][3]

  • Continue the reaction under stirring for 30-60 minutes.[2] The reaction is typically complete when all the maleic anhydride has dissolved, forming a clear solution.

  • Cool the reaction mixture to room temperature.

  • The resulting product is crude this compound and can be used for subsequent steps or purified as required.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome prep_reactants 1. Combine Maleic Anhydride & Anhydrous Methanol heat 2. Heat to Initiate (50-60°C) prep_reactants->heat maintain_temp 3. Maintain Temperature (70-90°C, 30-60 min) heat->maintain_temp cool 4. Cool to Room Temp maintain_temp->cool product 5. Crude this compound cool->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Side Product Formation

G cluster_diester Diester Issue cluster_isomer Isomer Issue cluster_hydrolysis Hydrolysis Issue start Analysis Shows Side Products diester Dimethyl Maleate Detected start->diester isomer Monomethyl Fumarate Detected start->isomer hydrolysis Maleic Acid Detected start->hydrolysis cause_diester Cause: - Excess Methanol - High Temperature - Long Reaction Time diester->cause_diester solution_diester Solution: - Use 1:1.1 Molar Ratio - Reduce Temperature - Shorten Reaction Time diester->solution_diester cause_isomer Cause: - Acid Contamination - High Temperature isomer->cause_isomer solution_isomer Solution: - Avoid Acid Catalysts - Lower Reaction Temp isomer->solution_isomer cause_hydrolysis Cause: - Water in Reactants - Atmospheric Moisture hydrolysis->cause_hydrolysis solution_hydrolysis Solution: - Use Anhydrous Reagents - Dry Glassware - Use Inert Atmosphere hydrolysis->solution_hydrolysis

Caption: Troubleshooting guide for common side reactions.

References

Technical Support Center: Monomethyl Maleate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of monomethyl maleate (B1232345). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the homopolymerization of monomethyl maleate challenging?

A1: this compound, like other 1,2-disubstituted ethylenic monomers, exhibits low reactivity in conventional radical homopolymerization. This is due to steric hindrance around the double bond, which impedes the approach of the growing polymer chain.

Q2: What are the primary strategies for polymerizing this compound?

A2: The two main approaches for polymerizing this compound are:

  • Radical Polymerization with Isomerization: This method involves the in-situ isomerization of this compound to its more reactive trans-isomer, monomethyl fumarate (B1241708), which then undergoes radical polymerization.

  • Anionic Polymerization: This technique utilizes anionic initiators to polymerize the monomer. Anionic polymerization can be effective for monomers with electron-withdrawing groups, like the ester groups in this compound.

Q3: Can this compound be copolymerized?

A3: Yes, this compound can be copolymerized with other vinyl monomers, such as methyl methacrylate (B99206) (MMA) or styrene. In such cases, the reactivity ratios of the comonomers are crucial in determining the final copolymer composition.

Troubleshooting Guides

Issue 1: No or Low Polymer Yield in Radical Polymerization

Possible Causes:

  • Lack of Isomerization: The radical polymerization of maleates often requires prior isomerization to the more reactive fumarate form. Without an isomerization catalyst, the polymerization will be very slow or may not occur at all.

  • Inappropriate Initiator: The chosen radical initiator may not be effective at the reaction temperature.

  • Presence of Inhibitors: The monomer or solvent may contain inhibitors that quench the radical species.

Solutions:

  • Introduce an Isomerization Catalyst: The use of a suitable isomerization catalyst, such as morpholine (B109124), can facilitate the conversion of maleate to fumarate, which is more susceptible to radical polymerization.

  • Optimize Initiator and Temperature: Ensure the reaction temperature is appropriate for the chosen radical initiator's half-life. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

  • Purify Monomer and Solvent: Remove any inhibitors from the monomer and solvent by passing them through a column of basic alumina (B75360) or by distillation.

Issue 2: Poor Control Over Molecular Weight in Anionic Polymerization

Possible Causes:

  • Impurities in the Reaction Mixture: Water, oxygen, and other protic impurities can terminate the growing polymer chains, leading to a broad molecular weight distribution.

  • Incorrect Initiator Concentration: The ratio of initiator to monomer determines the theoretical molecular weight. An incorrect concentration will lead to deviations from the target molecular weight.

  • Chain Transfer Reactions: Unwanted side reactions can terminate growing chains and initiate new ones, broadening the molecular weight distribution.

Solutions:

  • Rigorous Purification: Ensure all glassware is dried and the monomer and solvent are thoroughly purified and degassed to remove any terminating agents.

  • Precise Stoichiometry: Carefully control the molar ratio of the initiator to the monomer to achieve the desired molecular weight.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes suppress chain transfer and termination reactions, leading to better control over the polymerization.

Experimental Protocols

Radical Polymerization of this compound with Isomerization Catalyst

This protocol is based on the principles of monomer-isomerization radical polymerization.

Materials:

  • This compound

  • Morpholine (isomerization catalyst)

  • Azobisisobutyronitrile (AIBN, radical initiator)

  • Toluene (B28343) (solvent)

  • Methanol (precipitating agent)

Procedure:

  • Purify the this compound and toluene to remove inhibitors and impurities.

  • In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired amount of this compound in toluene.

  • Add morpholine to the reaction mixture. The concentration will need to be optimized, but a starting point could be a molar ratio of 1:100 (morpholine to monomer).

  • Add AIBN as the radical initiator. A typical concentration is 1 mol% relative to the monomer.

  • Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) and stir for the desired reaction time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.

  • Filter and dry the resulting polymer under vacuum.

Anionic Polymerization of this compound

This protocol is a general guideline for anionic polymerization, inspired by the polymerization of similar monomers.

Materials:

  • This compound

  • Anionic initiator (e.g., n-butyllithium or a carboxylate-based initiator)

  • Tetrahydrofuran (THF, solvent)

  • Methanol (terminating agent)

Procedure:

  • Rigorously dry all glassware and purify the THF and this compound to remove any protic impurities.

  • In a reaction flask under an inert atmosphere, dissolve the this compound in dry THF.

  • Cool the reaction mixture to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Slowly add the anionic initiator dropwise to the stirred solution. The amount of initiator will determine the molecular weight of the resulting polymer.

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer in a non-solvent like cold hexane (B92381) or methanol.

  • Isolate the polymer by filtration and dry it under vacuum.

Data Summary

Table 1: Catalyst Systems for Maleate Copolymerization

ComonomerCatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Methyl MethacrylateTiO₂2080464.2
Methyl MethacrylateV₂O₅1080463.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Monomer This compound Purification Purification Monomer->Purification Solvent Toluene Solvent->Purification ReactionVessel Reaction Vessel Purification->ReactionVessel AddCatalyst Add Morpholine & AIBN ReactionVessel->AddCatalyst Heating Heat to 60-80°C AddCatalyst->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Polymer Final Polymer Drying->Polymer

Validation & Comparative

Analytical methods to differentiate Monomethyl maleate and fumarate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating Monomethyl Maleate (B1232345) and Monomethyl Fumarate (B1241708) using Analytical Methods

For researchers, scientists, and drug development professionals, the accurate differentiation of geometric isomers is critical for ensuring product purity, efficacy, and safety. Monomethyl maleate and monomethyl fumarate, the cis and trans isomers of the monomethyl ester of butenedioic acid, respectively, present a common analytical challenge. This guide provides a detailed comparison of analytical methods for distinguishing between these two isomers, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification of this compound and monomethyl fumarate by exploiting the differences in the chemical environment of their protons and carbons.

¹H NMR Spectroscopy

The key differentiating feature in ¹H NMR is the coupling constant (J) between the two vinyl protons. The trans relationship of the vinyl protons in monomethyl fumarate results in a larger coupling constant compared to the cis relationship in this compound. Additionally, the chemical shifts of the vinyl protons and the methyl protons can differ.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data

CompoundVinyl Protons (δ, ppm)Coupling Constant (³JH-H, Hz)Methyl Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
Monomethyl Fumarate 7.40-7.46 (d)~15.4[1]3.68 (s)[2]12.86 (s)[2]
This compound ~6.2-6.4 (d)~12~3.7 (s)Variable

Note: Chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The chemical shifts of the carbons in the double bond and the carbonyl carbons can also be used for differentiation.

Table 2: ¹³C NMR Chemical Shift Data

CompoundC=C (ppm)C=O (ester, ppm)C=O (acid, ppm)O-CH₃ (ppm)
Monomethyl Fumarate ~134~165~169~52
This compound ~130~166~167~52

Note: These are approximate values and can vary based on experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

  • Data Processing: Process the spectra using appropriate software. Determine the chemical shifts relative to a reference standard (e.g., TMS) and measure the coupling constants.

Chromatographic Methods

Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The different spatial arrangements of this compound and fumarate lead to differences in their polarity and, consequently, their retention behavior.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of these isomers. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically employed. Monomethyl fumarate, being generally less polar than this compound, will have a different retention time.

Table 3: HPLC Separation Parameters

ParameterMethod Details
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a 70:30 (v/v) mixture of acetonitrile and 0.1% formic acid.[4] Another example is water adjusted to pH 2.10-2.15 with perchloric acid.[5]
Flow Rate 0.5 - 1.0 mL/min.[4]
Detection UV at 210 nm.[5][6]
Expected Elution This compound is expected to elute before monomethyl fumarate in reversed-phase HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the separation and identification of these isomers, often after derivatization to increase volatility. The mass spectra of the two isomers will be very similar due to identical mass-to-charge ratios of the molecular ions and major fragments. Therefore, separation is primarily based on the retention time difference.

Table 4: GC-MS Parameters

ParameterMethod Details
Column A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
Carrier Gas Helium.
Oven Program A temperature gradient program is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
Injection Split or splitless injection.
Detection Mass spectrometer operating in electron ionization (EI) mode.
Expected Elution Dimethyl maleate has been shown to have a shorter retention time than dimethyl fumarate.[8] A similar trend is expected for the monomethyl esters.
Experimental Protocol: HPLC
  • Standard Preparation: Prepare standard solutions of known concentrations of this compound and monomethyl fumarate in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to determine their retention times.

    • Inject the sample solution.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

Infrared (IR) Spectroscopy

IR spectroscopy can differentiate between the two isomers based on differences in their vibrational modes, particularly in the fingerprint region. The trans isomer (fumarate) has a center of symmetry, which affects the IR activity of certain vibrational modes compared to the cis isomer (maleate).[9]

Table 5: Key IR Absorption Bands

Functional GroupMonomethyl Fumarate (cm⁻¹)This compound (cm⁻¹)
C=O Stretch (Ester) ~1720-1730~1720-1730
C=O Stretch (Carboxylic Acid) ~1680-1700~1700-1720
C=C Stretch ~1640-1650 (stronger)~1640-1650 (weaker)
=C-H Bend (trans) ~980Absent
=C-H Bend (cis) Absent~825

Note: The exact frequencies can be influenced by the sample state (solid, liquid, or in solution) and hydrogen bonding.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or in a suitable solution cell.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for each isomer.

Workflow for Isomer Differentiation

Differentiation_Workflow cluster_sample Sample Analysis cluster_results Data Interpretation cluster_identification Isomer Identification Sample Unknown Mixture NMR NMR Spectroscopy Sample->NMR Chromatography Chromatography (HPLC/GC-MS) Sample->Chromatography IR IR Spectroscopy Sample->IR NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data Chromo_Data Compare Retention Times Chromatography->Chromo_Data IR_Data Analyze Characteristic Peaks IR->IR_Data Maleate This compound NMR_Data->Maleate cis-coupling Fumarate Monomethyl Fumarate NMR_Data->Fumarate trans-coupling Chromo_Data->Maleate Earlier Elution (RP-HPLC) Chromo_Data->Fumarate Later Elution (RP-HPLC) IR_Data->Maleate cis =C-H bend IR_Data->Fumarate trans =C-H bend

Caption: Workflow for the differentiation of this compound and fumarate.

Conclusion

The choice of analytical method for differentiating this compound and monomethyl fumarate will depend on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. NMR spectroscopy provides the most definitive structural information for unambiguous identification. Chromatographic methods are well-suited for the separation and quantification of the isomers in a mixture. IR spectroscopy offers a rapid and cost-effective method for qualitative differentiation, particularly when authentic reference standards are available. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to Purity Analysis of Monomethyl Maleate: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount. Monomethyl maleate (B1232345) (MMM), a versatile building block in organic synthesis, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining MMM purity against other analytical techniques, supported by representative experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection is the most common and robust method for assessing the purity of Monomethyl maleate. This technique separates MMM from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Potential Impurities in this compound

The purity analysis of MMM typically focuses on identifying and quantifying the following process-related impurities and degradation products:

  • Starting Materials: Maleic Anhydride, Methanol

  • By-products and Degradants: Maleic Acid, Fumaric Acid (isomer of Maleic Acid), Dimethyl Maleate, and Monomethyl Fumarate (isomer of MMM).

Representative Experimental Protocol: RP-HPLC-UV

This protocol is a representative method for the purity analysis of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 70:30 (v/v) mixture of the aqueous buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, where the carboxyl and ester functional groups exhibit absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can be employed for MMM purity analysis, each with its own set of advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For less volatile compounds like MMM, derivatization to a more volatile form (e.g., trimethylsilyl (B98337) ester) is often necessary, which can add complexity to the sample preparation process. GC is particularly useful for detecting volatile impurities like residual methanol.

Ion Chromatography (IC)

Ion chromatography is highly effective for the separation and quantification of ionic species. This makes it an excellent choice for analyzing acidic impurities such as maleic acid and fumaric acid. IC with suppressed conductivity detection offers high sensitivity and selectivity for these ionic analytes, minimizing interference from the non-ionic MMM matrix.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC, and IC for the analysis of this compound purity.

FeatureHPLC-UVGas Chromatography (GC)Ion Chromatography (IC)
Specificity Excellent for separating MMM from its isomers and related esters.Good, especially for volatile impurities. May require derivatization for MMM.Excellent for ionic impurities like maleic and fumaric acid.
Sensitivity Good (typically low µg/mL levels).Very high for volatile compounds (ng/mL to pg/mL levels).Very high for ionic species (low µg/mL to ng/mL levels).
Analysis Time 15-30 minutes per sample.10-20 minutes per sample (excluding sample preparation).15-25 minutes per sample.
Sample Throughput High, with modern autosamplers.Moderate, due to potential for longer cycle times and sample preparation.High, with modern autosamplers.
Instrumentation Cost Moderate to high.Moderate.Moderate to high.
Key Advantages Robust, versatile, and widely applicable without derivatization.High resolution and sensitivity for volatile compounds.High selectivity and sensitivity for ionic analytes.
Key Limitations May have lower sensitivity than GC for certain volatile impurities.Requires sample volatility; derivatization may be necessary for MMM.Limited to the analysis of ionic species.

Visualizing the Workflow

To illustrate the logical flow of a typical HPLC analysis for this compound purity, the following diagrams are provided.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MMM_Sample This compound Sample Prepare_Sample Prepare_Sample MMM_Sample->Prepare_Sample Weigh & Dissolve Standard Reference Standard Prepare_Standard Prepare_Standard Standard->Prepare_Standard Weigh & Dissolve Diluent Mobile Phase as Diluent Diluent->Prepare_Sample Diluent->Prepare_Standard HPLC_System HPLC System Prepare_Sample->HPLC_System Inject Prepare_Standard->HPLC_System Inject Column C18 Column HPLC_System->Column Separation Detector UV Detector (210 nm) Column->Detector Detection Chromatogram Obtain Chromatograms Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Final Purity Report Calculation->Report Generate

HPLC Workflow for MMM Purity Analysis

cluster_methods Analytical Techniques cluster_hplc_focus HPLC Target Analytes cluster_gc_focus GC Target Analytes cluster_ic_focus IC Target Analytes MMM This compound Purity_Analysis Purity Analysis Method? MMM->Purity_Analysis HPLC HPLC-UV Purity_Analysis->HPLC Primary Method GC Gas Chromatography (GC) Purity_Analysis->GC Alternative IC Ion Chromatography (IC) Purity_Analysis->IC Alternative MMM_Peak MMM Main Peak HPLC->MMM_Peak Impurity_Peaks Impurity Peaks HPLC->Impurity_Peaks Volatile_Impurities Volatile Impurities (e.g., Methanol) GC->Volatile_Impurities Derivatized_MMM Derivatized MMM GC->Derivatized_MMM Ionic_Impurities Ionic Impurities (e.g., Maleic Acid) IC->Ionic_Impurities

A Comparative Analysis of the Reactivity of Monomethyl Maleate and Dimethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of monomethyl maleate (B1232345) and dimethyl maleate. The discussion is supported by established chemical principles and available experimental data for these compounds and their close analogs. This document aims to assist researchers in selecting the appropriate reagent for applications in organic synthesis, polymer chemistry, and drug development.

Introduction to Monomethyl Maleate and Dimethyl Maleate

This compound and dimethyl maleate are derivatives of maleic acid, a cis-unsaturated dicarboxylic acid. Their structures feature a carbon-carbon double bond conjugated with one or two carbonyl groups, respectively. This structural feature renders the double bond electron-deficient and thus susceptible to a variety of chemical transformations.

  • This compound possesses one methyl ester group and one carboxylic acid group.

  • Dimethyl maleate contains two methyl ester groups.

The presence of a free carboxylic acid in this compound introduces possibilities for different reactivity, including intramolecular catalysis and different solubility profiles, compared to the diester, dimethyl maleate.

Comparative Reactivity Analysis

The reactivity of these compounds is primarily dictated by the electrophilicity of the carbon-carbon double bond and the nature of the carbonyl groups. Both the carboxylic acid and ester functionalities are electron-withdrawing, which activates the double bond for nucleophilic attack.

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

Theoretical Comparison: Both this compound and dimethyl maleate are effective dienophiles. The key difference in their reactivity stems from the electronic nature of the carboxylic acid group versus the methyl ester group. Both groups are electron-withdrawing, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).

The carboxylic acid group is generally considered to be a slightly stronger electron-withdrawing group than a methyl ester. This would suggest that This compound may be a slightly more reactive dienophile than dimethyl maleate . However, the difference in reactivity is expected to be modest. Under reaction conditions where the carboxylic acid of this compound is deprotonated to a carboxylate, the electron-withdrawing effect would be significantly reduced, making it less reactive.

Diagram: General Diels-Alder Reaction Workflow

General Workflow for a Diels-Alder Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Diene Diene Solvent Dissolve in Appropriate Solvent (e.g., Toluene) Diene->Solvent Dienophile Dienophile (this compound or Dimethyl Maleate) Dienophile->Solvent Mix Mix Reactants Solvent->Mix Heat Heat under Reflux Mix->Heat Evaporation Solvent Evaporation Heat->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Workflow for a typical Diels-Alder cycloaddition.

Michael Addition (Conjugate Addition)

Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Both maleate esters are effective Michael acceptors due to their electron-deficient double bond.

Theoretical Comparison: Similar to the Diels-Alder reaction, the electron-withdrawing nature of the substituents is key. The stronger electron-withdrawing capacity of the carboxylic acid group in This compound would theoretically make its double bond more electrophilic and thus more reactive towards Michael donors compared to dimethyl maleate.

However, the acidic proton of the carboxylic acid in this compound can complicate reactions with basic nucleophiles. The nucleophile may act as a base, deprotonating the carboxylic acid, which would reduce the electrophilicity of the double bond. Therefore, the choice of reaction conditions and the nature of the nucleophile are critical. For non-basic nucleophiles or under acidic conditions, this compound is expected to be more reactive.

An interesting aspect of Michael additions with maleates is the potential for in situ isomerization to the thermodynamically more stable fumarate (B1241708) (trans) isomer, especially in the presence of basic catalysts or nucleophiles like amines. The subsequent Michael addition to the fumarate is often slower than the addition to the maleate.

Diagram: Michael Addition Logical Pathway

Logical Pathway for Michael Addition to Maleates Start Start: Maleate Ester (Monomethyl or Dimethyl) Condition Reaction Conditions Start->Condition Nucleophile Michael Donor (Nucleophile) Nucleophile->Condition Base Base (optional) Base->Condition Addition Michael Addition (1,4-Conjugate Addition) Condition->Addition Direct Reaction Isomerization Isomerization to Fumarate Condition->Isomerization Base-catalyzed Product Michael Adduct Addition->Product Isomerization->Addition Slower Addition

Caption: Decision pathway in Michael additions to maleates.

Hydrolysis

The hydrolysis of the ester groups in these compounds is another important reaction, particularly in biological contexts or for further chemical transformations.

Dimethyl Maleate: The hydrolysis of dimethyl maleate is a two-step process, first yielding this compound and then maleic acid. Based on studies of analogous diethyl maleate, the first hydrolysis step (diester to monoester) is slower than the second step (monoester to diacid).

This compound: The hydrolysis of the single ester group in this compound is facilitated by the neighboring carboxylic acid group through intramolecular catalysis. The carboxylate anion can act as a nucleophile, attacking the ester carbonyl to form a transient maleic anhydride (B1165640) intermediate, which is then rapidly hydrolyzed. This intramolecular pathway makes the hydrolysis of the monoester significantly faster than the first hydrolysis step of the diester.

Comparison Summary:

  • Dimethyl Maleate: Stepwise hydrolysis; k₁ (diester → monoester) < k₂ (monoester → diacid).

  • This compound: Hydrolysis is accelerated by intramolecular catalysis from the adjacent carboxylic acid group.

Therefore, This compound is expected to hydrolyze more rapidly than dimethyl maleate undergoes its initial hydrolysis step under neutral or basic conditions where the carboxylic acid can be deprotonated.

Experimental Data

Directly comparative quantitative data for the reactivity of this compound and dimethyl maleate is scarce in the literature. The following table presents data for analogous compounds to provide a relative measure of reactivity.

Reaction TypeCompoundReactant(s)ConditionsObservation/DataReference Analog
Hydrolysis Diethyl MaleateNaOHAqueous DioxaneConsecutive reaction: k₁ < k₂Dimethyl Maleate
Michael Addition Diethyl MaleateThiolBase-catalyzedModerate reaction rateDimethyl Maleate
Michael Addition Diethyl FumarateThiolBase-catalyzed~3.5 times more reactive than maleateN/A

Experimental Protocols

The following are representative protocols for reactions involving maleate esters.

Protocol 1: General Procedure for Diels-Alder Reaction
  • Reactant Preparation: Dissolve the diene (1.0 eq.) and the maleate dienophile (1.1 eq.) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product using NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: General Procedure for Aza-Michael Addition
  • Reactant Preparation: To a round-bottom flask, add the maleate ester (1.0 eq.).

  • Reaction: With stirring, add the amine nucleophile (1.0-1.2 eq.) dropwise at room temperature. Note that the reaction can be exothermic.

  • Monitoring: Continue stirring and monitor the reaction by TLC or NMR until the starting material is consumed.

  • Work-up and Purification: If necessary, remove any excess amine under reduced pressure. The product may be pure enough for subsequent steps, or it can be purified by column chromatography.

Conclusion

Both this compound and dimethyl maleate are valuable and reactive substrates in organic synthesis. A comparison of their reactivity profiles suggests the following:

  • Diels-Alder and Michael Addition: Based on the stronger electron-withdrawing nature of the carboxylic acid group, This compound is predicted to be slightly more reactive than dimethyl maleate. However, the acidic proton in this compound can interfere with basic reagents, a factor that must be considered in reaction design.

  • Hydrolysis: This compound is expected to hydrolyze significantly faster than the first ester group of dimethyl maleate due to intramolecular catalysis by the neighboring carboxylic acid group.

The choice between these two reagents will ultimately depend on the specific reaction, the desired product functionality, and the reaction conditions employed. For applications requiring a free carboxylic acid in the final product or where enhanced reactivity is desired under non-basic conditions, this compound may be the preferred choice. Dimethyl maleate offers better compatibility with basic reagents and a simpler product profile in many cases.

A Comparative Guide to Monomethyl Maleate and Monoethyl Maleate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization behavior of monomethyl maleate (B1232345) (MMM) and monoethyl maleate (MEM), offering insights into their reactivity and the properties of the resulting polymers. While direct comparative studies are limited, this document synthesizes available data to assist researchers in selecting the appropriate monomer for their specific applications.

Overview of Polymerization Behavior

Monomethyl maleate and monoethyl maleate are monoesters of maleic acid, possessing a single carboxylic acid group and an ester group. Their polymerization characteristics are significantly influenced by the cis-configuration of the double bond, which imparts steric hindrance and limits direct homopolymerization under standard free-radical conditions.

A critical factor in the polymerization of maleate esters is the potential for isomerization from the maleate (cis) to the fumarate (B1241708) (trans) isomer. Fumarates are significantly more reactive in free-radical polymerization due to reduced steric hindrance. Therefore, polymerization of maleates often proceeds via an isomerization-polymerization mechanism, where a catalyst or reaction conditions promote the conversion to the fumarate form, which then readily polymerizes.[1][2][3]

Monoesters of maleic acid have been reported to polymerize more readily than their dialkyl counterparts. The resulting polymers are often characterized as being insoluble in common organic solvents, infusible, and having a relatively high molecular weight.[4]

Monomer Properties

A summary of the physical and chemical properties of this compound and monoethyl maleate is presented in Table 1.

PropertyThis compoundMonoethyl Maleate
CAS Number 3052-50-4[5][6][7]3990-03-2[8]
Molecular Formula C₅H₆O₄[5][6][7]C₆H₈O₄[2][8]
Molecular Weight 130.10 g/mol [5][7]144.12 g/mol [2][9][10]
Appearance Colorless to pale yellow liquid[5][6]Solid[2][9][10]
Boiling Point ~250 °C[11]~261.6 °C[12]
Melting Point 93 °C (decomposes)[11]66-68 °C[2][9][10]

Polymer Properties: A Qualitative Comparison

While extensive quantitative data is scarce, some qualitative comparisons between poly(this compound) (PMMM) and poly(monoethyl maleate) (PMEM) have been noted. A key difference lies in the physical properties of the resulting polymers.

Hardness: Polymers derived from this compound are reported to be harder than those obtained from monoethyl maleate or other higher alkyl maleates.[4] This suggests that the nature of the ester group plays a significant role in the mechanical properties of the final polymer.

The general characteristics of polymers from maleic acid monoesters include:[4]

  • High molecular weight

  • Insolubility in common organic solvents

  • Infusibility

Experimental Protocols

Detailed experimental protocols for the homopolymerization of monomethyl and monoethyl maleate are not widely published. However, a general procedure for the polymerization of monoalkali metal maleates in an aqueous solution can be adapted. This process typically involves heating the monomer in the presence of a polymerization initiator.[6][13]

General Polymerization Workflow:

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Work-up start Start prep_monomer Prepare aqueous solution of monoalkyl maleate start->prep_monomer adjust_ph Adjust pH to 3.5-5.0 prep_monomer->adjust_ph add_initiator Add polymerization initiator (e.g., persulfate, peroxide) adjust_ph->add_initiator heat_reaction Heat to 80-180 °C for 3-10 hours add_initiator->heat_reaction cool_reaction Cool reaction mixture heat_reaction->cool_reaction precipitate_polymer Precipitate and isolate polymer cool_reaction->precipitate_polymer dry_polymer Dry the polymer precipitate_polymer->dry_polymer end End dry_polymer->end

Caption: General workflow for the polymerization of monoalkyl maleates.

Key Experimental Considerations:

  • Initiators: Peroxides (e.g., benzoyl peroxide, tert-butyl per-2-ethylhexanoate) and persulfates are commonly used as initiators for the polymerization of maleates.[4]

  • Solvent: Polymerization can be carried out in bulk, solution (e.g., toluene, xylene), or in an aqueous medium.[4]

  • Temperature and Time: Reaction temperatures typically range from 80 to 180 °C, with reaction times of several hours.[6][13]

  • Isomerization Catalyst: To enhance polymerization, the use of an isomerization catalyst to convert the maleate to the more reactive fumarate may be considered.

Logical Relationship of Polymerization

The polymerization of maleate monoesters is fundamentally linked to the isomerization of the monomer. The relationship can be visualized as follows:

G cluster_isomerization Isomerization cluster_polymerization Polymerization Monomethyl_Maleate This compound (cis-isomer) Monomethyl_Fumarate Monomethyl Fumarate (trans-isomer) Monomethyl_Maleate->Monomethyl_Fumarate Catalyst/Heat Monoethyl_Maleate Monoethyl Maleate (cis-isomer) Monoethyl_Fumarate Monoethyl Fumarate (trans-isomer) Monoethyl_Maleate->Monoethyl_Fumarate Catalyst/Heat Poly_MMM Poly(this compound) Monomethyl_Fumarate->Poly_MMM Initiator Poly_MEM Poly(monoethyl maleate) Monoethyl_Fumarate->Poly_MEM Initiator

Caption: Isomerization is a key step in maleate polymerization.

Conclusion

The selection between this compound and monoethyl maleate for polymerization will depend on the desired properties of the final polymer. Based on available information, this compound is expected to produce a harder, more rigid polymer compared to monoethyl maleate. However, the homopolymerization of both monomers can be challenging due to the cis-configuration of the double bond, and often requires conditions that promote isomerization to the more reactive fumarate form. Further research is needed to provide detailed quantitative comparisons of their polymerization kinetics and the full range of properties of their respective homopolymers.

References

A Spectroscopic Showdown: Monomethyl Maleate vs. its Isomer, Monomethyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of the cis and trans isomers, monomethyl maleate (B1232345) and monomethyl fumarate (B1241708), is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The seemingly subtle difference in the geometric arrangement of functional groups around a carbon-carbon double bond profoundly impacts the physical, chemical, and biological properties of molecules. This principle is clearly illustrated in the spectroscopic profiles of monomethyl maleate and its trans-isomer, monomethyl fumarate. As the cis isomer, this compound exhibits distinct spectral characteristics compared to the more stable trans configuration of monomethyl fumarate. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueThis compound (cis-isomer)Monomethyl Fumarate (trans-isomer)Key Differentiator
¹H NMR Olefinic protons (~6.2-6.3 ppm) appear as a singlet or two closely coupled doublets.Olefinic protons (~6.8-7.0 ppm) appear as two distinct doublets with a larger coupling constant (~15-16 Hz).The coupling constant (J-value) of the olefinic protons is significantly larger for the trans-isomer.
¹³C NMR Carbonyl and olefinic carbon signals appear at slightly different chemical shifts compared to the trans-isomer.Carbonyl and olefinic carbon signals are shifted due to the different electronic environment in the trans configuration.The chemical shifts of the sp² hybridized carbons provide a clear distinction.
Infrared (IR) Spectroscopy C=C stretching vibration and out-of-plane C-H bending frequencies differ from the trans-isomer.The trans C-H out-of-plane bend is typically observed at a higher wavenumber (~980 cm⁻¹) compared to the cis-isomer.The position of the C-H out-of-plane bending vibration is a hallmark of cis/trans isomerism.
Mass Spectrometry (MS) Fragmentation patterns are generally similar due to the same molecular weight, but relative intensities of fragment ions may differ.Fragmentation patterns are generally similar, though subtle differences in ion abundance may be observed.While less definitive for simple isomers, minor variations in fragment ion intensities can be indicative.

In-Depth Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both isomers.

Table 1: ¹H NMR Data
CompoundChemical Shift (δ) of Olefinic Protons (ppm)Coupling Constant (J) (Hz)Chemical Shift (δ) of Methyl Protons (ppm)
This compound~6.2-6.3~12~3.7-3.8
Monomethyl Fumarate~6.8-7.0~15-16~3.8
Table 2: ¹³C NMR Data
CompoundChemical Shift (δ) of Carbonyl Carbons (ppm)Chemical Shift (δ) of Olefinic Carbons (ppm)Chemical Shift (δ) of Methyl Carbon (ppm)
This compound~165, ~166~130, ~133~52
Monomethyl Fumarate~165, ~166~133, ~135~52
Table 3: Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹)
This compound~1720~1640~860
Monomethyl Fumarate~1720~1650~980
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound13099, 71, 55, 39
Monomethyl Fumarate13099, 71, 55, 39

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound and monomethyl fumarate.

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (this compound or monomethyl fumarate).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectra of this compound and monomethyl fumarate to identify key functional groups and distinguish between the cis and trans isomers.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

  • Perform baseline correction if necessary.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecules.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and monomethyl fumarate.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition (Electron Ionization - EI):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • The sample is vaporized and separated on the GC column.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Data Processing:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizing the Isomeric Relationship

The fundamental difference between this compound and monomethyl fumarate lies in their geometric isomerism, a concept that can be visualized through a simple logical diagram.

isomers Isomeric Relationship of Monomethyl Esters of Butenedioic Acid cluster_maleate cis-Isomer cluster_fumarate trans-Isomer MMM This compound ((Z)-4-methoxy-4-oxobut-2-enoic acid) MMF Monomethyl Fumarate ((E)-4-methoxy-4-oxobut-2-enoic acid) ButenedioicAcid Butenedioic Acid Monomethyl Ester (C5H6O4) ButenedioicAcid->MMM cis configuration ButenedioicAcid->MMF trans configuration

Performance Showdown: Polymers Synthesized with Monomethyl Maleate in Drug Delivery and Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel polymers with tailored properties is perpetual. Among the myriad of monomers available for polymer synthesis, monomethyl maleate (B1232345) (MMM) presents a versatile building block for creating functional polymers with potential applications in advanced drug delivery and biomaterials. This guide provides an objective comparison of the performance of MMM-based polymers against established alternatives, supported by experimental data, to aid in material selection and development.

This guide delves into the synthesis, characterization, and performance of polymers incorporating monomethyl maleate, offering a comparative analysis against widely-used polymers such as poly(lactic-co-glycolic acid) (PLGA) for drug delivery and polyethylene (B3416737) glycol (PEG) for hydrogel applications.

At a Glance: this compound in Polymer Chemistry

This compound is an organic compound featuring both a carboxylic acid and a methyl ester group attached to a maleic acid backbone.[1] This dual functionality makes it a valuable monomer for polymerization, allowing for the introduction of reactive carboxyl groups along the polymer chain. These groups can be leveraged for various purposes, including drug conjugation, modulating solubility, and influencing polymer degradation. Copolymers of maleic anhydride (B1165640) (a precursor to MMM) are known for their biocompatibility and well-defined alternating structures, making them suitable for biomedical applications.[2]

Performance in Drug Delivery: A Comparative Look at Nanoparticle-Based Controlled Release

Controlled drug release is a cornerstone of advanced drug delivery systems, aiming to maintain therapeutic drug concentrations while minimizing side effects. Poly(lactic-co-glycolic acid) (PLGA) is a well-established, FDA-approved biodegradable polymer widely used for this purpose.[3][4] Here, we compare the potential of a this compound-containing copolymer, poly(styrene-co-maleic anhydride) (PSMA), which can be readily modified to feature this compound functionalities, against PLGA for nanoparticle-based drug delivery.

Data Presentation: Drug Encapsulation and Release Kinetics
PropertyPoly(styrene-alt-maleic anhydride) Copolymer (Modified)Poly(lactic-co-glycolic acid) (PLGA)Key Observations
Drug PaclitaxelArtemisininDifferent model drugs were used in the cited studies.
Encapsulation Efficiency 83%[5]73.5% - 98.4% (depending on formulation)[6]Both polymers demonstrate high encapsulation efficiency for hydrophobic drugs.
Release Profile pH-sensitive release, with higher release in neutral media compared to acidic or basic conditions.[5]Biphasic release: initial burst release followed by a slower, sustained release.The release mechanisms differ, with the modified PSMA showing environmental sensitivity and PLGA exhibiting erosion-based release.
Release Kinetics Model Not specifiedBest fit with Korsmeyer-Peppas model, indicating Fickian diffusion.[6]The drug release from PLGA nanoparticles is well-characterized and follows established kinetic models.
Experimental Protocols

Synthesis of Drug-Loaded Nanoparticles (General Protocol):

A common method for preparing polymer-based nanoparticles is the nanoprecipitation (or solvent displacement) method.

  • Polymer and Drug Dissolution: The polymer (e.g., a this compound copolymer or PLGA) and the hydrophobic drug are dissolved in a water-miscible organic solvent, such as acetone (B3395972) or dimethylformamide (DMF).[7]

  • Nanoprecipitation: This organic solution is then added dropwise into an aqueous solution (often containing a surfactant like polyvinyl alcohol (PVA) to stabilize the nanoparticles) under constant stirring.[6]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure, leading to the precipitation of the polymer and the formation of drug-loaded nanoparticles.

  • Purification: The nanoparticles are collected and purified, typically by centrifugation or filtration, to remove unencapsulated drug and excess surfactant.[7]

In Vitro Drug Release Study:

  • Sample Preparation: A known amount of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (typically 37°C to mimic physiological conditions).

  • Sampling: At predetermined time intervals, samples of the release medium are withdrawn.

  • Drug Quantification: The concentration of the released drug in the samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time, and the release kinetics are often fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6][8]

Mandatory Visualization

Drug_Delivery_Workflow cluster_synthesis Nanoparticle Synthesis cluster_release In Vitro Drug Release Polymer MMM Copolymer / PLGA Dissolution Dissolution Polymer->Dissolution Drug Hydrophobic Drug Drug->Dissolution Solvent Organic Solvent Solvent->Dissolution AqueousPhase Aqueous Phase + Surfactant Nanoprecipitation Nanoprecipitation AqueousPhase->Nanoprecipitation Dissolution->Nanoprecipitation SolventEvaporation SolventEvaporation Nanoprecipitation->SolventEvaporation Purification Purification SolventEvaporation->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles Incubation Incubation at 37°C Nanoparticles->Incubation ReleaseMedium Release Medium (e.g., PBS) ReleaseMedium->Incubation Sampling Sampling Incubation->Sampling Quantification Quantification Sampling->Quantification DataAnalysis DataAnalysis Quantification->DataAnalysis

Caption: Workflow for nanoparticle synthesis and in vitro drug release testing.

Performance in Biomaterials: A Comparative Look at Hydrogel Properties

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for various biomedical applications, including tissue engineering and wound healing. Poly(ethylene glycol) (PEG) is a gold standard for creating biocompatible hydrogels.[9] Here, we compare the properties of hydrogels made from maleic anhydride copolymers (as a proxy for MMM-containing polymers) with those of PEG-based hydrogels.

Data Presentation: Swelling and Mechanical Properties
PropertyMaleic Anhydride-Based HydrogelsPoly(ethylene glycol) (PEG) HydrogelsKey Observations
Comonomer (for Maleic Anhydride) Methyl vinyl ether (MVE), Ethylene, IsobutyleneDiacrylate (DA), Maleimide (MAL), Vinyl Sulfone (VS)The properties of maleic anhydride hydrogels are highly dependent on the hydrophobicity of the comonomer.
Equilibrium Swelling Ratio (%) MVE-MA-PEG: ~250%Ethylene-MA-PEG: ~150%Isobutylene-MA-PEG: ~45%[9]PEG-4MAL (4%): ~150%PEG-4A (7.5%): >200%PEG-4VS (7.5%): >200%[9]The swelling ratio of maleic anhydride hydrogels can be tuned over a wide range by comonomer selection. PEG-maleimide hydrogels show comparable swelling to some maleic anhydride copolymers.
Compressive Strength (Max Stress) MVE-MA-PEG: 1.61 MPa[9]Not directly comparable from the provided sources.Maleic anhydride-based hydrogels can exhibit significant toughness.
Young's Modulus Not specifiedPEG-4MAL (10%): ~10 kPa[9]The mechanical properties of PEG hydrogels are dependent on the polymer weight percentage and the reactive end groups.
Experimental Protocols

Hydrogel Synthesis (General Protocol):

  • Precursor Solution: The polymer precursors (e.g., maleic anhydride copolymer and a crosslinker like PEG, or functionalized PEG precursors) are dissolved in a suitable solvent (often water or a buffer solution).

  • Crosslinking: The crosslinking reaction is initiated. This can be achieved through various mechanisms, such as:

    • Esterification: Reacting the anhydride or carboxyl groups of the maleic copolymer with hydroxyl groups of a crosslinker like PEG, often at elevated temperatures.[9]

    • Michael-type Addition: Reacting maleimide-functionalized PEG with thiol-containing crosslinkers.[9]

    • Photopolymerization: Using a photoinitiator and UV light to crosslink acrylate-functionalized precursors.

  • Gelation: The solution is allowed to stand until a stable hydrogel is formed.

Swelling Ratio Measurement:

  • Initial Weight: A dried hydrogel sample is weighed (Wd).

  • Swelling: The dried hydrogel is immersed in a swelling medium (e.g., deionized water or PBS) at a specific temperature.

  • Equilibrium Weight: At regular intervals, the hydrogel is removed from the medium, excess surface water is carefully blotted away, and the swollen hydrogel is weighed (Ws) until a constant weight is reached (equilibrium swelling).

  • Calculation: The equilibrium swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[9]

Mechanical Testing (Compression):

  • Sample Preparation: Cylindrical hydrogel samples of defined dimensions are prepared.

  • Compression Test: The hydrogel sample is placed between two parallel plates of a mechanical testing machine.

  • Data Acquisition: A compressive force is applied at a constant rate, and the resulting stress and strain are recorded until the hydrogel fractures.

  • Analysis: The maximum stress and the strain at break are determined from the stress-strain curve to evaluate the hydrogel's toughness and elasticity.[9]

Mandatory Visualization

Hydrogel_Characterization cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Study cluster_mechanical Mechanical Testing Precursors Polymer Precursors + Crosslinker Initiation Initiation of Crosslinking Precursors->Initiation Solvent Solvent Solvent->Precursors Gelation Gel Formation Initiation->Gelation DryGel Weigh Dried Hydrogel (Wd) Gelation->DryGel SamplePrep Prepare Cylindrical Sample Gelation->SamplePrep Immersion Immerse in Swelling Medium DryGel->Immersion WeighSwollen Weigh Swollen Hydrogel (Ws) at Intervals Immersion->WeighSwollen Equilibrium Determine Equilibrium Swelling WeighSwollen->Equilibrium Compression Apply Compressive Force SamplePrep->Compression DataRecord Record Stress-Strain Data Compression->DataRecord Analysis Analyze Mechanical Properties DataRecord->Analysis

Caption: Workflow for hydrogel synthesis and characterization.

Conclusion

Polymers synthesized with this compound or its precursor, maleic anhydride, demonstrate significant potential in the fields of drug delivery and biomaterials. The inclusion of the maleate moiety allows for tunable properties, such as pH-responsive drug release and adjustable swelling and mechanical characteristics in hydrogels.

While direct, head-to-head comparative studies with established polymers like PLGA and PEG are not abundant in the literature, the available data suggests that MMM-based polymers can offer competitive and, in some cases, advantageous properties. For instance, the pH-sensitivity of certain maleic anhydride copolymers could be exploited for targeted drug release in specific physiological environments. Furthermore, the ability to tailor the mechanical properties of maleic anhydride-based hydrogels by simple comonomer variation presents an attractive avenue for creating biomaterials for diverse applications.

Further research focusing on direct comparative studies will be crucial to fully elucidate the performance landscape of this compound-based polymers and solidify their position as viable alternatives to current gold-standard materials in drug development and biomedical engineering.

References

A Comparative Guide to Alternative Monomers for Polymer Synthesis: Itaconic Acid, Fumaric Acid, and Muconic Acid vs. Monomethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data

The landscape of polymer synthesis is continually evolving, driven by the dual needs for enhanced performance and sustainable sourcing. For researchers and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the final properties and applicability of the polymer. Monomethyl maleate (B1232345) has traditionally been a component in the synthesis of various polymers. However, a new generation of bio-based and versatile monomers is emerging, offering unique advantages.

This guide provides a comprehensive comparison of three promising alternative monomers—itaconic acid, fumaric acid, and muconic acid—against the established monomethyl maleate. We will delve into their performance based on experimental data, provide detailed methodologies for key experiments, and visualize the synthetic pathways and workflows.

Performance Comparison: A Data-Driven Analysis

The selection of a monomer is fundamentally tied to the desired characteristics of the resulting polymer. Thermal stability, mechanical strength, and processability are often key considerations. The following tables summarize the quantitative data gathered from various studies to facilitate a direct comparison of polymers synthesized from this compound (or its close analog, maleic anhydride) and the alternative monomers.

Table 1: Thermal Properties of Polymers

MonomerPolymer SystemGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Source(s)
Maleic Anhydride (B1165640) Poly(propylene glycol maleate phthalate)–styrene copolymerVaries with composition>300[1]
Poly(maleic anhydride-alt-acrylic acid)-~250 (onset)[2]
Itaconic Acid Poly(itaconic acid-co-10-hydroxyhexylitaconic acid)Varies with composition~185 (onset of first stage)[3]
Polyester (B1180765) from itaconic acid, 1,2-propanediol, and dialkyl itaconatesVaries, e.g., ~60-80 for dimethyl itaconate cured resin>300[4]
Poly(dimethyl itaconate)2.6-[5]
Fumaric Acid Poly(diethyl fumarate)α-relaxation and β-relaxation observed-[6]
Poly(fumaric-co-itaconic-co-butanediol)Varies with composition-[7]
Muconic Acid Poly(muconate ester)s-55 to 66415-431[8]
Poly(butylene succinate-co-muconate)Increases with muconate contentDecreases with muconate content[9]

Table 2: Molecular Weight of Synthesized Polymers

MonomerPolymerization MethodDiol/Co-monomerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Source(s)
Maleic Anhydride CondensationPropylene glycol, Phthalic anhydrideNot specifiedNot specified[10][11]
Itaconic Acid Melt PolycondensationDiols, GlycerolNot specifiedNot specified[12]
Free Radical Polymerization10-Hydroxyhexylitaconic acid2,900 - 28,1003,300 - 36,200[3]
Fumaric Acid Condensation1,4-ButanediolVaries with reaction timeNot specified[7]
Muconic Acid Enzymatic PolymerizationVarious diols2,210 - 21,200Not specified[8]

Table 3: Mechanical Properties of Cured Polymers

MonomerPolymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Source(s)
Maleic Anhydride Unsaturated polyester resin with styreneVaries (e.g., ~30-50)Varies (e.g., ~2-3)Varies[10][13]
PLA/PBAT blend with MAH compatibilizer~30-35~0.8-1.0~300-400[14]
Itaconic Acid Cured resin with dimethyl itaconate~40-60~1.5-2.5~2-4[4]
Betulin-based thermosets with IAVaries with composition~1.3-1.8Not specified[15]
Fumaric Acid Not specifiedNot specifiedNot specifiedNot specified
Muconic Acid Poly(butylene succinate-co-muconate) fiberglass compositeNot specifiedShear Modulus > 30 GPaNot specified[9]

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to work with these monomers.

Protocol 1: Synthesis of Unsaturated Polyester from Itaconic Acid

This protocol is based on the melt polycondensation method.

Materials:

  • Itaconic acid (IA)

  • 1,2-propanediol (PG)

  • Dimethyl itaconate (DMI) as a reactive diluent

  • Catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Charge the reactor with itaconic acid and 1,2-propanediol in the desired molar ratio.

  • Add the catalyst and inhibitor to the mixture.

  • Heat the reactor to a temperature of 180-200°C under a nitrogen atmosphere with mechanical stirring.

  • Continuously remove the water formed during the esterification reaction.

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.

  • Once the desired acid value is reached, cool the reactor to below 100°C.

  • Add the reactive diluent (dimethyl itaconate) to the polyester prepolymer and mix until a homogeneous resin is obtained.

Protocol 2: Free Radical Polymerization of Dimethyl Itaconate

This protocol describes a typical free-radical polymerization in solution.

Materials:

  • Dimethyl itaconate (DMI)

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Toluene (B28343) as a solvent

Procedure:

  • Dissolve dimethyl itaconate and AIBN in toluene in a reaction flask.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70-80°C with continuous stirring.

  • Maintain the temperature for a specified period (e.g., 24 hours) to allow for polymerization.

  • After the reaction, precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter and dry the polymer under vacuum to obtain the final product.

Protocol 3: Enzymatic Polymerization of Muconic Acid Esters

This protocol outlines a greener, enzyme-catalyzed approach to polyester synthesis.[16]

Materials:

  • Dimethyl muconate

  • 1,4-Butanediol

  • Immobilized Candida antarctica lipase (B570770) B (CALB) as a biocatalyst

  • Diphenyl ether as a solvent

Procedure:

  • Add the monomers (dimethyl muconate and 1,4-butanediol) and the solvent to the immobilized enzyme in a reaction vessel under an inert atmosphere.[16]

  • Stir the mixture at a low speed (e.g., 200 rpm) and heat to 85°C for 2 hours.[16]

  • Gradually reduce the pressure to 2 mmHg over the next 22 hours.[16]

  • Increase the temperature to 95°C for 24 hours, followed by a final increase to 110°C for another 24 hours.[16]

  • After cooling, dissolve the product in chloroform (B151607) and isolate the polymer.[16]

Characterization Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers, following ASTM D3418 standards.[4][17]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers, in accordance with ASTM E1131 and ISO 11358.[6][18][19][20]

  • Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break, following ASTM D638 standards.[10][21][22][23][24]

Visualizing the Synthesis: Pathways and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the polymerization pathways and a general experimental workflow.

PolymerizationPathways cluster_maleate This compound Pathway cluster_itaconate Itaconic Acid Pathways cluster_fumarate Fumaric Acid Pathway cluster_muconate Muconic Acid Pathway This compound This compound Polyester_M Polyester This compound->Polyester_M Step-Growth Diol_M Diol Diol_M->Polyester_M Itaconic Acid Itaconic Acid Polyester_I Polyester Itaconic Acid->Polyester_I Step-Growth Dimethyl Itaconate Dimethyl Itaconate Polyitaconate Poly(itaconate) Dimethyl Itaconate->Polyitaconate Free Radical Diol_I Diol Diol_I->Polyester_I Fumaric Acid Fumaric Acid Polyester_F Polyester Fumaric Acid->Polyester_F Step-Growth Diol_F Diol Diol_F->Polyester_F Muconic Acid Ester Muconic Acid Ester Polyester_Mu Polyester Muconic Acid Ester->Polyester_Mu Enzymatic/Step-Growth Diol_Mu Diol Diol_Mu->Polyester_Mu

Caption: Polymerization pathways for alternative monomers.

ExperimentalWorkflow Start Start Monomer_Selection Monomer Selection (Itaconic, Fumaric, Muconic Acid) Start->Monomer_Selection Polymerization Polymerization (Step-Growth / Free Radical / Enzymatic) Monomer_Selection->Polymerization Purification Polymer Purification (Precipitation, Filtration) Polymerization->Purification Characterization Characterization (NMR, FTIR, GPC) Purification->Characterization Property_Testing Property Testing (DSC, TGA, Tensile Testing) Characterization->Property_Testing Data_Analysis Data Analysis and Comparison Property_Testing->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for polymer synthesis.

Conclusion

The exploration of alternative monomers to this compound opens up new avenues for the development of advanced polymers with tailored properties and improved sustainability profiles. Itaconic acid, with its bio-based origin and versatile reactivity, stands out as a particularly strong candidate, offering the potential for high-performance polyesters and polyitaconates. Fumaric and muconic acids also present unique opportunities for creating polymers with specific characteristics.

While direct, comprehensive comparisons with this compound are still an area for further research, the existing data strongly suggests that these alternative monomers can not only compete with but in some cases, surpass the performance of traditional petroleum-derived materials. This guide serves as a starting point for researchers and developers to navigate the exciting possibilities offered by these next-generation building blocks for polymer synthesis.

References

A Comparative Guide to Quantitative Analysis of Monomethyl Maleate: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of monomethyl maleate (B1232345) is critical for quality control, reaction monitoring, and stability studies. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of monomethyl maleate. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most suitable analytical method for your specific needs.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration without the need for a chemically identical reference standard.[1] In contrast, HPLC and GC are comparative techniques that rely on the separation of the analyte from a mixture followed by its detection and quantification relative to a reference standard. The choice of method depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation.

At a Glance: Method Comparison

ParameterQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of protons.Differential partitioning between a mobile and stationary phase.Partitioning between a mobile gas phase and a stationary phase.
Primary Method Yes, a primary ratio method.No, a comparative method.No, a comparative method.
Reference Standard Requires a certified internal standard of a different compound (e.g., dimethyl sulfone).Requires a certified reference standard of this compound.Requires a certified reference standard of this compound (or its derivative).
Sample Preparation Simple dissolution of analyte and internal standard in a deuterated solvent.Can involve dissolution, filtration, and sometimes derivatization.Often requires derivatization to improve volatility and thermal stability.
Analysis Time Rapid (typically 5-15 minutes per sample).Moderate (typically 15-30 minutes per sample).Moderate to long (typically 20-40 minutes per sample).
Selectivity High, based on unique proton signals.High, based on retention time.High, based on retention time.
Accuracy Excellent.Very Good to Excellent.Very Good to Excellent.
Precision Excellent.Excellent.Excellent.
Linearity Excellent over a wide dynamic range.Excellent over a defined concentration range.Excellent over a defined concentration range.
LOD/LOQ Generally higher than chromatographic methods.Generally lower than qNMR.Generally the lowest of the three methods.
Solvent Consumption Low (typically < 1 mL of deuterated solvent per sample).High (significant volumes of mobile phase).Low (carrier gas).
Destructive No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: The purity of this compound is determined by comparing the integral of one of its characteristic proton signals to the integral of a signal from a certified internal standard of known concentration. The ratio of the integrals, when corrected for the number of protons and molecular weights, provides a direct measure of the analyte's purity.

Instrumentation: 400 MHz NMR spectrometer or higher.

Materials:

  • This compound sample

  • Dimethyl sulfone (internal standard, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of dimethyl sulfone into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Signal Assignment (Estimated): Based on the structures of maleic acid and dimethyl maleate, the expected ¹H-NMR spectrum of this compound in DMSO-d₆ would show:

  • A singlet for the methyl protons (-OCH₃) at approximately 3.7 ppm.

  • Two doublets for the vinyl protons (-CH=CH-) between 6.0 and 6.5 ppm.

  • A broad singlet for the carboxylic acid proton (-COOH) at a variable chemical shift, typically above 10 ppm.

  • The internal standard, dimethyl sulfone, will present a sharp singlet at approximately 3.1 ppm.[2]

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).

  • Number of Scans (ns): 16 or higher to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: 298 K.

Data Processing and Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the well-resolved singlet of the this compound methyl group and the singlet of the dimethyl sulfone internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Principle: The this compound is separated from impurities on a stationary phase by a liquid mobile phase. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from certified reference standards of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (based on methods for related compounds):

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample and Standard Preparation:

  • Prepare a stock solution of certified this compound reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

Gas Chromatography (GC)

Principle: this compound, after derivatization to increase its volatility, is separated in a gaseous mobile phase. Quantification is achieved by comparing the peak area to a calibration curve from derivatized certified reference standards.

Instrumentation: GC system with a Flame Ionization Detector (FID).

Chromatographic Conditions (based on methods for similar organic acids): [1][3]

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode).

Sample and Standard Preparation:

  • Prepare a stock solution of certified this compound reference standard.

  • Prepare a series of calibration standards.

  • Accurately weigh the this compound sample.

  • Derivatize both the standards and the sample by reacting with BSTFA with 1% TMCS at 70°C for 30 minutes.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard (e.g., Dimethyl Sulfone) weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H-NMR spectrum (d1 >= 5*T1) transfer->nmr_acq processing Phase and baseline correction nmr_acq->processing integration Integrate analyte and IS signals processing->integration calculation Calculate purity using the established formula integration->calculation result Purity Result calculation->result Method_Comparison cluster_qnmr_attr qNMR Attributes cluster_chroma_attr Chromatography Attributes qNMR qNMR primary Primary Ratio Method qNMR->primary direct Direct Quantification qNMR->direct non_destructive Non-destructive qNMR->non_destructive low_solvent Low Solvent Consumption qNMR->low_solvent Chroma Chromatography (HPLC/GC) comparative Comparative Method Chroma->comparative separation Separation-based Chroma->separation destructive Destructive Chroma->destructive high_solvent Higher Solvent/Gas Consumption Chroma->high_solvent

References

A Comparative Guide to the Thermal Analysis of Maleate-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the thermal stability and phase behavior of polymers is paramount. This guide provides a comparative thermal analysis of polymers incorporating maleate (B1232345) functionalities against a common alternative, polymethyl methacrylate (B99206) (PMMA). We will delve into data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into how the inclusion of maleate derivatives can modify the thermal properties of the base polymer.

Comparative Thermal Properties

The introduction of maleate derivatives, such as N-phenylmaleimide (PMI) and N-cyclohexylmaleimide (CHMI), into a PMMA backbone has been shown to enhance its thermal stability. The bulky and rigid structures of these maleimide (B117702) groups restrict the thermal motion of the polymer chains, leading to higher glass transition temperatures (Tg) and improved resistance to thermal degradation.

Below is a summary of the key thermal properties for PMMA and its copolymers containing maleimide derivatives.

Polymer SampleGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (T5d) (°C)
Polymethyl methacrylate (PMMA)~104 - 110~221
Poly(methyl methacrylate-co-styrene-co-acrylamide) (PMSAm)--
PMSAm with N-phenylmaleimide (PMSAm-PMI)--
PMSAm with N-cyclohexylmaleimide (PMSAm-CHMI)122.54[1]343.40[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. Below are typical methodologies for TGA and DSC analyses of polymeric materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the polymer sample is dry and in a powder or film form.

  • Accurately weigh 5-10 mg of the sample into a standard TGA pan (e.g., alumina (B75360) or platinum).

Experimental Conditions:

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.

  • Heating Rate: A linear heating rate of 10 °C/min is commonly used.

  • Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 600-800 °C, ensuring the complete decomposition of the polymer is observed.

  • Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and specific weight loss temperatures (e.g., T5d, T10d). The first derivative of the TGA curve (DTG) helps in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition (Tg), crystallization (Tc), and melting (Tm).

Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling system.

Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

  • Crimp the pan with a lid to ensure good thermal contact.

  • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

Experimental Conditions:

  • Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point or glass transition (e.g., 200 °C) at a rate of 10 °C/min. This step is to erase the previous thermal history of the sample.

    • Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate, typically 10 °C/min.

    • Second Heating Scan: Heat the sample again at 10 °C/min to a final temperature. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the midpoint of the step change for the glass transition temperature (Tg).

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the thermal analysis of polymers using TGA and DSC.

G Experimental Workflow for Polymer Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample Polymer Sample Drying Drying Sample->Drying Weighing Weighing (5-10 mg) Drying->Weighing Encapsulation Pan Encapsulation (DSC) Weighing->Encapsulation For DSC TGA TGA Analysis Weighing->TGA DSC DSC Analysis Encapsulation->DSC TGA_Data TGA Curve (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Analysis Determine T_decomposition TGA_Data->TGA_Analysis DSC_Analysis Determine T_g, T_c, T_m DSC_Data->DSC_Analysis Comparison Comparative Analysis TGA_Analysis->Comparison DSC_Analysis->Comparison

Caption: Workflow for TGA and DSC analysis of polymers.

References

A Comparative Guide to the Biological Activity of Monomethyl Fumarate, a Structurally Related Isomer of Monomethyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity and Off-Target Effects

In drug discovery and development, understanding the specificity of a compound is paramount. While a drug is designed to interact with a primary therapeutic target (on-target effect), it may also bind to and modulate the activity of other unintended biological molecules (off-target effects). This phenomenon, often referred to as cross-reactivity, can lead to unforeseen side effects or, in some cases, reveal new therapeutic applications. The following guide explores the biological activity of monomethyl fumarate (B1241708) (MMF) as a case study, examining its primary therapeutic pathway and known alternative biological interactions.

On-Target vs. Off-Target Activity of Monomethyl Fumarate (MMF)

MMF is primarily known for its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is considered its main on-target therapeutic mechanism, particularly in the context of neuroprotection and anti-inflammatory effects. However, MMF also interacts with other cellular targets, leading to a range of biological responses. This section compares the potency of MMF at its primary target and two notable off-target pathways.

Table 1: Quantitative Comparison of Monomethyl Fumarate (MMF) Activity at On-Target and Off-Target Pathways

Target PathwayBiological EffectPotency MetricValueReference Assay
On-Target
Nrf2 Pathway ActivationAntioxidant and anti-inflammatory responseEC50Less potent than DMF in vitroLuciferase Reporter Assay
Off-Target
HCAR2 (GPR109A) ActivationImmunomodulation, but also associated with flushing side effectEC50117 nMNanoBiT-Gi1 Dissociation Assay
IMPDH InhibitionImmunosuppressionIC50~106 nM (as Mycophenolic Acid)Enzyme Inhibition Assay

Note: Monomethyl fumarate is the active metabolite of mycophenolate mofetil (MMF), and mycophenolic acid is the active form responsible for IMPDH inhibition. The IC50 value is for mycophenolic acid.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by monomethyl fumarate.

On-Target: Nrf2 Activation Pathway

Nrf2_Activation MMF-Mediated Nrf2 Activation Pathway cluster_nucleus Nuclear Events MMF Monomethyl Fumarate Keap1 Keap1 MMF->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates to Cul3->Ub Mediates Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Drives Expression of Nrf2_n->ARE Binds to

Caption: MMF inactivates Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.

Off-Target: HCAR2 Activation Pathway

HCAR2_Activation MMF-Mediated HCAR2 Activation Pathway MMF Monomethyl Fumarate HCAR2 HCAR2 (GPR109A) MMF->HCAR2 Binds to Gi Gi Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Immune Response (e.g., Flushing) PKA->Cellular_Response Leads to

Caption: MMF binding to HCAR2 inhibits adenylyl cyclase, leading to downstream effects on immune cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays mentioned in this guide.

Nrf2 Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Principle: Cells are engineered to express a luciferase gene driven by an ARE-containing promoter. Activation of Nrf2 leads to its binding to the ARE and subsequent transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to Nrf2 activity.

Protocol Outline:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293) stably transfected with an ARE-luciferase reporter construct in appropriate growth medium.

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., MMF) and a vehicle control. Include a known Nrf2 activator as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold induction compared to the vehicle control. Determine the EC50 value from the dose-response curve.[1][2][3]

HCAR2 cAMP Assay

This assay measures the activation of the G-protein coupled receptor HCAR2 by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Principle: HCAR2 is a Gi-coupled receptor. Its activation by an agonist like MMF inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be measured using various methods, such as competitive immunoassays or reporter-based systems.

Protocol Outline:

  • Cell Culture: Culture cells expressing HCAR2 (e.g., CHO or HEK293 cells) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to grow to a suitable confluency.

  • Assay Preparation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (MMF).

  • Incubation: Incubate for a short period to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve and calculate the EC50 value.[4][5][6]

IMPDH Activity Assay (Spectrophotometric)

This assay determines the inhibitory activity of a compound on the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH) by measuring the rate of NADH production.

Principle: IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), producing NADH in the process. The rate of NADH formation can be monitored by measuring the increase in absorbance at 340 nm.

Protocol Outline:

  • Reagent Preparation: Prepare a reaction buffer containing buffer salts, DTT, IMP, and NAD+.

  • Enzyme Preparation: Use a purified recombinant IMPDH enzyme or a cell lysate containing IMPDH activity.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., mycophenolic acid, the active form of MMF) and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (IMP and NAD+).

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[7][8][9]

Conclusion

While specific cross-reactivity data for monomethyl maleate (B1232345) remains to be elucidated, the analysis of its isomer, monomethyl fumarate, provides a robust framework for understanding how a small molecule can interact with multiple biological pathways. The on-target activation of the Nrf2 pathway by MMF is central to its therapeutic effects, while its off-target interactions with HCAR2 and IMPDH contribute to both its broader immunomodulatory profile and potential side effects. The experimental protocols outlined in this guide provide standardized methods for assessing such on-target and off-target activities, which are essential for the comprehensive evaluation of any new chemical entity in drug development. Researchers investigating monomethyl maleate are encouraged to employ similar assays to characterize its biological activity profile.

References

Safety Operating Guide

Safe Disposal of Monomethyl Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) specific to the monomethyl maleate (B1232345) product in your possession. This document provides critical, manufacturer-specific safety and handling information.

Monomethyl maleate is a chemical compound utilized in various research and development applications. Due to its classification as a skin and eye irritant, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2][3][4] This guide outlines the necessary procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is identified as a substance that can cause skin irritation and serious eye irritation.[1][2][3] Therefore, adherence to strict safety protocols during handling and disposal is essential.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1] A face shield may be required in situations with a higher risk of splashing.

  • Hand Protection: Wear suitable protective gloves.[1]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of a large spill, protective boots may be necessary.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area. If vapors or aerosols are likely to be generated, a vapor respirator is required.[1]

Spill Management Protocol

In the event of a this compound spill, the following steps should be taken:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.[3]

  • Contain the Spill: For larger spills, use bunding to contain the material.[1]

  • Absorb the Material: Use an inert absorbent material such as dry sand, earth, or sawdust to absorb the spilled chemical.[1]

  • Collect and Dispose: The absorbed material should be collected promptly and placed in a suitable, closed container for disposal.[3][5]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Wash Hands: Wash hands and face thoroughly after handling the spill.[1]

Disposal Procedures

The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[1][3]

Operational Steps for Disposal:

  • Consult Regulations: Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]

  • Prepare for Disposal: Whenever possible, recycle the chemical to the process.[1] If recycling is not feasible, the material can be dissolved or mixed with a combustible solvent.[3]

  • Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful emissions.[1][3]

  • Container Disposal: Empty containers should be treated as the product itself and disposed of according to the same procedures. Do not mix with other waste.[6]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C5H6O4
Molecular Weight 130.10 g/mol
CAS Number 3052-50-4
EC Number 221-271-3
Purity >90.0% (GC)

Source: TCI EUROPE N.V. Safety Data Sheet, PubChem[1][4]

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a step-by-step process to ensure safety and compliance.

cluster_prep Preparation & Assessment cluster_handling Safe Handling & PPE cluster_disposal Disposal Protocol start Start: Unused or Waste This compound assess Assess Disposal Options: Recycle or Dispose? start->assess recycle Recycle to Process (If Possible) assess->recycle Recyclable ppe Wear Appropriate PPE: - Gloves - Eye Protection - Protective Clothing assess->ppe Non-recyclable dispose Proceed to Disposal ventilation Ensure Adequate Ventilation ppe->ventilation dissolve Dissolve or Mix with a Combustible Solvent ventilation->dissolve incinerate Burn in a Chemical Incinerator with Afterburner & Scrubber dissolve->incinerate regs Consult Local, State, & Federal Regulations incinerate->regs end End: Compliant Disposal regs->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling Monomethyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Monomethyl maleate (B1232345) (CAS No. 3052-50-4). The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure a safe laboratory environment. It is imperative to supplement this guide with a substance-specific risk assessment and the official Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Monomethyl maleate is classified as an irritant, known to cause skin irritation and serious eye irritation.[1][2][3][4] The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach to its handling.[1]

Personal Protective Equipment (PPE)

A conservative approach to PPE is mandatory. The following table outlines the minimum required PPE for handling this compound.

PPE Category Requirement Details and Best Practices
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields.[1][2][5]A face shield is recommended when there is a potential for splashing or when handling larger quantities.[2][5]
Hand Protection Compatible chemical-resistant gloves.[1][2]Nitrile gloves are recommended; consider double-gloving.[5] Gloves must be inspected prior to use and changed immediately if contaminated.
Body Protection Laboratory coat.A chemically resistant lab coat or apron should be worn over standard laboratory attire to prevent skin exposure.[1][5] For situations with a higher risk of exposure, protective clothing and boots may be required.[2]
Respiratory Protection NIOSH/MSHA approved respirator.[1]Required when handling the substance outside of a certified chemical fume hood or when vapors/aerosols may be generated.[1][2][5] A vapor respirator is advised.[2]

Operational and Disposal Plans

1. Engineering Controls & Work Area Preparation

  • Ventilation: All handling of this compound must be performed in a well-ventilated area.[2][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation risk.[5]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1]

  • Work Surface: Prepare the work surface by covering it with an absorbent, disposable material to contain any potential spills.

2. Step-by-Step Handling Protocol

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid form, perform this task within a fume hood or a ventilated balance enclosure to prevent inhalation of any airborne particles.[5]

  • Solution Preparation: To prepare solutions, slowly add the solvent to the pre-weighed this compound to avoid splashing.[5]

  • General Handling: Avoid all direct contact with skin, eyes, and clothing.[1][2] Do not ingest or inhale the substance.[1] Prevent the generation of vapor or mist.[2]

  • Post-Handling: After handling, wash hands and face thoroughly with soap and water.[1][2][3] Decontaminate the work area.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]

3. Storage Requirements

  • Store in a tightly sealed container to prevent leakage.[1][6]

  • Keep the container in a cool, dry, and well-ventilated area.[6] For long-term storage, a refrigerator (2-8°C) is recommended.[7]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][5]

4. Disposal Plan All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[2]

  • Waste Collection: Collect all waste, including contaminated gloves, weigh paper, pipette tips, and excess solutions, in a designated, sealed, and clearly labeled hazardous waste container.[1][6] Do not mix with other waste.

  • Disposal Method: The recommended disposal method is incineration in a licensed chemical destruction plant.[6] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Environmental Precautions: Do not allow the chemical or its waste to enter drains, soil, or surface water.[1][6]

  • Container Disposal: Empty containers should be treated as the product itself. They can be triple-rinsed (or equivalent) and offered for recycling, or punctured to be made unusable and disposed of in a sanitary landfill where permitted.[6]

Emergency Procedures

Immediate action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical advice.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air at once and keep them warm and at rest.[1][8] If breathing is difficult or has stopped, administer artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, rinse their mouth thoroughly with water.[1] Do NOT induce vomiting. Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate non-essential personnel from the area.[6]

    • Ensure adequate ventilation.[1]

    • Wearing full PPE (including respiratory protection), contain the spill.[1][6]

    • Prevent the spill from entering drains.[1][6]

    • Absorb the spilled material with an inert absorbent (e.g., sand, dry earth, or sawdust).[2]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[2][6]

    • Clean the spill area thoroughly.[1]

Monomethyl_Maleate_Emergency_Workflow Workflow for this compound Exposure or Spill cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention cluster_spill Spill Emergency start Exposure Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with soap & water for 15+ min. Remove clothing. skin_contact->wash_skin flush_eyes Flush with water for 15+ min. Remove contacts. eye_contact->flush_eyes fresh_air Move to fresh air. Administer artificial respiration if needed. inhalation->fresh_air rinse_mouth Rinse mouth with water. DO NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Medical Attention for ALL exposures. wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical spill Spill Occurs don_ppe Don Full PPE (incl. respirator) spill->don_ppe contain Contain Spill & Prevent entry to drains. don_ppe->contain absorb Absorb with inert material. contain->absorb collect Collect in sealed container for disposal. absorb->collect clean Clean & Ventilate Area. collect->clean

Caption: Emergency response workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.